2-Aminobenzoate
Description
Structure
3D Structure
Properties
CAS No. |
9031-59-8 |
|---|---|
Molecular Formula |
C7H6NO2- |
Molecular Weight |
136.13 g/mol |
IUPAC Name |
2-aminobenzoate |
InChI |
InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)/p-1 |
InChI Key |
RWZYAGGXGHYGMB-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N |
Origin of Product |
United States |
Foundational & Exploratory
physical and chemical properties of 2-Aminobenzoate
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Aminobenzoate (Anthranilic Acid)
Introduction
This compound, commonly known as anthranilic acid, is an aromatic amino acid that serves as a vital building block in both biological systems and industrial synthesis.[1][2] Its structure, featuring both an amino group and a carboxylic acid group attached to a benzene (B151609) ring, imparts amphoteric properties and a versatile reactivity profile.[2] In the pharmaceutical industry, it is a precursor for the synthesis of numerous drugs.[2][3] It is also a key intermediate in the manufacturing of dyes, pigments, and fragrances.[4] Biologically, this compound is a central intermediate in the biosynthesis of the essential amino acid tryptophan.[2][5] This guide provides a comprehensive overview of its core physical and chemical properties, relevant metabolic pathways, and detailed experimental protocols for its synthesis and analysis.
Physical Properties
This compound is typically a yellow, flaky crystalline solid at room temperature.[2][4] Its solubility is moderate in water and increases in hot water.[2][4] It is freely soluble in polar organic solvents like ethanol (B145695) and ether.[4][6] The solubility in aqueous solutions is pH-dependent; deprotonation of the carboxylic acid group in basic conditions enhances its solubility.[2]
Table 1: Summary of Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇NO₂ | [4][7] |
| Molar Mass | 137.14 g/mol | [4][7] |
| Appearance | Yellow flaky crystals or off-white to pale yellow powder | [2][4] |
| Melting Point | 144–148 °C | [4] |
| Boiling Point | 311.9 °C (at 760 mmHg) | [4] |
| Density | 1.412 g/cm³ | [4] |
| Water Solubility | 5.7 g/L (at 25 °C) | [4] |
| Vapor Pressure | 0.000234 mmHg (at 25 °C) | [4] |
Chemical Properties and Spectroscopic Data
As an aminobenzoic acid, this compound is an amphoteric compound, capable of reacting with both acids and bases.[1] Its chemical behavior is dictated by the interplay between the acidic carboxylic group and the basic amino group.
Table 2: Chemical Identifiers and Acidity Constants
| Property | Value | Reference(s) |
| IUPAC Name | 2-Aminobenzoic acid | |
| Synonyms | Anthranilic acid, o-Aminobenzoic acid, Vitamin L1 | [1][4][6] |
| CAS Number | 118-92-3 | [4] |
| pKa (Strongest Acidic) | 4.89 | [1] |
| pKa (Strongest Basic) | 1.95 | [1] |
Table 3: Key Spectroscopic Data for this compound
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Chemical shifts (δ, ppm) for aromatic protons and amine protons. | [8] |
| ¹³C NMR | Chemical shifts (δ, ppm) for the seven distinct carbon environments. | [8] |
| Infrared (IR) | Key vibrational bands (cm⁻¹) for N-H, C=O, and C-N stretching, and O-H bending. | [8][9] |
Biological Role and Metabolic Pathways
This compound is a key metabolite in the tryptophan biosynthesis pathway, which is essential for all living organisms.[1] It is also a substrate in various microbial degradation pathways, highlighting its role in the global carbon and nitrogen cycles.
Biosynthesis of this compound
In many microorganisms, this compound is synthesized from chorismate, a central intermediate in the shikimate pathway.[1][10] The enzyme anthranilate synthase catalyzes the conversion of chorismate and L-glutamine into this compound, pyruvate, and L-glutamate.[1]
Caption: Biosynthesis of this compound from Chorismate.
Aerobic Degradation Pathway
Certain bacteria, such as Azoarcus evansii, have developed specialized pathways to metabolize this compound under aerobic conditions.[11] The initial step involves the activation of this compound to its coenzyme A (CoA) thioester, 2-aminobenzoyl-CoA, a reaction catalyzed by this compound-CoA ligase.[11] This is followed by a series of monooxygenation and reduction steps.[11]
Caption: Initial steps in the aerobic degradation of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Synthesis of 2-Aminobenzoic Acid via Hofmann Rearrangement
This protocol describes the synthesis of 2-aminobenzoic acid from phthalimide, based on the Hofmann rearrangement reaction.[12] In this reaction, an amide is converted to a primary amine with one fewer carbon atom.[12]
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Bromine (Br₂)
-
Phthalimide (finely divided)
-
Concentrated hydrochloric acid (HCl)
-
Glacial acetic acid
Procedure:
-
Preparation of Sodium Hypobromite Solution: In a 100 mL Erlenmeyer flask with magnetic stirring, dissolve 8 g of NaOH in 30 mL of deionized water. Cool the solution in an ice bath.[12]
-
Bromine Reaction: Add 6.5 g of bromine to the cold NaOH solution at once. Stir the mixture vigorously until the brown color of the bromine disappears.[12]
-
Amide Addition: While maintaining vigorous stirring, add 5.9 g of finely divided phthalimide. Immediately follow with a solution of 5.5 g of NaOH in 20 mL of water.[12]
-
Hofmann Rearrangement: Remove the ice bath. The temperature will rise spontaneously to about 70 °C. Maintain stirring for an additional 10 minutes.[12]
-
Neutralization and Precipitation: Cool the reaction mixture in an ice bath. Slowly add concentrated HCl dropwise until the solution is neutral (pH ~7), checking with indicator paper.[12]
-
Product Formation: Transfer the mixture to a 250 mL Erlenmeyer flask and add 5 mL of glacial acetic acid. This will precipitate the 2-aminobenzoic acid.[12]
-
Isolation and Purification: Isolate the precipitate by vacuum filtration and wash the solid with 10 mL of cold water. Recrystallize the crude product from hot water to obtain a yellowish solid. The expected melting point is 146-148 °C.[12]
Caption: Workflow for the synthesis of 2-Aminobenzoic Acid.
Determination of pKa by NMR Titration
This protocol provides a general method for determining the pKa values of the amino and carboxylic acid groups of this compound using NMR spectroscopy. The chemical shifts of protons near the ionizable groups will change as a function of pH.
Materials:
-
This compound sample
-
Deuterated water (D₂O)
-
Deuterated hydrochloric acid (DCl) solution (e.g., 0.1 M)
-
Deuterated sodium hydroxide (NaOD) solution (e.g., 0.1 M)
-
NMR tubes
-
pH meter calibrated for D₂O
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in D₂O (e.g., 10-20 mM).
-
Initial Spectrum: Transfer an aliquot of the stock solution to an NMR tube. Record a ¹H NMR spectrum. Measure the pD (pH in D₂O) of this initial solution.
-
Acidic Titration: Create a series of samples by adding small, precise aliquots of the DCl solution to fresh aliquots of the stock solution. After each addition, mix thoroughly and measure the pD. Record a ¹H NMR spectrum for each sample, covering a pD range from approximately 7 down to 1.
-
Basic Titration: Repeat the process using the NaOD solution, covering a pD range from approximately 7 up to 13.
-
Data Analysis: Identify the protons whose chemical shifts (δ) are most affected by the changes in pD. These will typically be the aromatic protons adjacent to the amino and carboxyl groups.
-
Curve Fitting: Plot the chemical shift (δ) of a chosen proton versus the measured pD. Fit the resulting sigmoidal titration curve to the Henderson-Hasselbalch equation to determine the pKa value. Two distinct inflection points should be observed, corresponding to the pKa of the carboxylic acid and the ammonium (B1175870) group.
General Protocol for Spectroscopic Analysis
Accurate structural elucidation requires high-quality spectroscopic data.
4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[13]
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).[13]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters are typically sufficient.
4.3.2 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount (~1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder.[8]
-
Pellet Formation: Grind the mixture thoroughly in an agate mortar to a fine powder. Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.[8]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically over a range of 4000–400 cm⁻¹.[8]
References
- 1. ymdb.ca [ymdb.ca]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. innospk.com [innospk.com]
- 4. chembk.com [chembk.com]
- 5. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 6. Anthranilic Acid | C7H7NO2 | CID 227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Aminobenzoates as building blocks for natural product assembly lines - Natural Product Reports (RSC Publishing) DOI:10.1039/C1NP00072A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry-online.com [chemistry-online.com]
- 13. benchchem.com [benchchem.com]
The Pivotal Role of Anthranilate: From Primary Metabolism to Interspecies Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Anthranilate, a seemingly simple aromatic amine, occupies a central and remarkably versatile position in the biochemical landscape. Historically recognized as a key intermediate in the biosynthesis of the essential amino acid tryptophan, its significance extends far beyond this foundational role. Emerging research has illuminated the multifaceted functions of anthranilate and its derivatives across kingdoms, revealing their involvement in the production of a vast array of specialized plant metabolites, their critical function as signaling molecules in microbial communities, and their intricate connection to human health and disease through the kynurenine (B1673888) pathway. This technical guide provides a comprehensive overview of the natural occurrence and diverse biological roles of anthranilate, with a focus on the underlying biochemical pathways and regulatory mechanisms. Detailed experimental protocols for the quantification of anthranilate and the characterization of key enzymes involved in its metabolism are presented, alongside quantitative data and visual representations of pivotal metabolic and signaling cascades. This document aims to serve as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, plant science, and drug development, fostering a deeper understanding of this pivotal molecule and inspiring further investigation into its therapeutic and biotechnological potential.
Natural Occurrence of Anthranilate
Anthranilate is a ubiquitous molecule found in a wide range of organisms, from microorganisms to plants and animals. Its presence is intrinsically linked to fundamental metabolic pathways.
In Microorganisms
In bacteria and fungi, anthranilate is a crucial intermediate in the biosynthesis of tryptophan.[1][2] The enzyme anthranilate synthase catalyzes the conversion of chorismate to anthranilate, marking the entry point into the tryptophan-specific branch of the aromatic amino acid biosynthetic pathway.[2][3] Beyond its role in primary metabolism, certain bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, utilize anthranilate as a signaling molecule to regulate virulence, biofilm formation, and antibiotic tolerance.[4][5] Engineered microorganisms, including Escherichia coli and Corynebacterium glutamicum, have been metabolically engineered to overproduce anthranilate and its derivatives for industrial applications.[6][7]
In Plants
Plants synthesize anthranilate via the same chorismate-dependent pathway as microorganisms, primarily located in the plastids.[8][9] This anthranilate serves as a precursor for tryptophan biosynthesis but also as a branch-point metabolite for a diverse array of specialized secondary metabolites.[8][9][10] These include volatile compounds like methyl anthranilate, which contributes to the characteristic aroma of grapes and other fruits and plays a role in attracting pollinators and deterring herbivores.[11][12] Anthranilate is also a precursor to various defense-related alkaloids, such as quinolones and acridones.[8]
In Animals
In animals, including humans, anthranilate is primarily generated through the degradation of tryptophan via the kynurenine pathway.[13][14][15] The enzyme kynureninase catalyzes the cleavage of kynurenine to produce anthranilate and alanine.[15][16] This pathway is a significant route for tryptophan catabolism and has implications for various physiological and pathological processes.[14][17]
Biological Roles of Anthranilate
The biological functions of anthranilate are as diverse as its natural distribution, ranging from a fundamental building block to a sophisticated signaling molecule.
Precursor in Biosynthesis
-
Tryptophan Biosynthesis: The most conserved and well-established role of anthranilate is as an obligate intermediate in the de novo synthesis of tryptophan in microorganisms and plants.[2][9] The tryptophan biosynthetic pathway is a critical metabolic route, as tryptophan is an essential amino acid for protein synthesis and a precursor for numerous other vital compounds.
-
Plant Specialized Metabolites: In the plant kingdom, anthranilate is a key precursor to a wide array of specialized metabolites with diverse ecological functions.[8][11] Methyl anthranilate, an ester of anthranilate, is a well-known volatile organic compound responsible for the "foxy" aroma of Concord grapes and is involved in plant-insect interactions.[18][19] Furthermore, anthranilate is the starting point for the biosynthesis of various classes of alkaloids, including acridones and quinolones, which often possess antimicrobial and anti-herbivory properties.[8]
-
Bacterial Quinolone Signal (PQS) Synthesis: In Pseudomonas aeruginosa, anthranilate is a direct precursor for the synthesis of the Pseudomonas quinolone signal (PQS), a quorum-sensing molecule that regulates the expression of numerous virulence factors.[5][20]
Signaling Molecule in Microorganisms
Recent studies have revealed a fascinating role for anthranilate as an intercellular signaling molecule in bacteria. In Pseudomonas aeruginosa, the accumulation of anthranilate in the stationary phase of growth acts as a signal that modulates biofilm formation, enhances susceptibility to antibiotics, and influences the expression of virulence genes.[4][5] This signaling function highlights a sophisticated layer of regulation in bacterial communities, where a primary metabolite also serves as a chemical messenger.
Metabolite in the Kynurenine Pathway
In vertebrates, the kynurenine pathway is the major route of tryptophan degradation, and anthranilate is a key metabolite in this pathway.[14][16] The balance of metabolites within the kynurenine pathway is crucial for maintaining cellular homeostasis, and dysregulation has been implicated in a variety of neurological and inflammatory disorders.[17][21] Anthranilate itself and its downstream metabolites can have pro-oxidant or antioxidant effects and modulate immune responses.[17]
Quantitative Data
The concentration of anthranilate and its derivatives can vary significantly depending on the biological source and physiological conditions. The following tables summarize some of the reported quantitative data.
Table 1: Concentration of Anthranilate in Biological Samples
| Biological Source | Sample Type | Concentration | Reference(s) |
| Rat | Serum | 131 ± 7 nM | [8] |
| Rat | Urine | 9.9 ± 118 nmol/mg creatinine | [8] |
| Rat | Various Organs | 0.5 - 2 pmol/mg protein | [8] |
Table 2: Production of Anthranilate and Methyl Anthranilate in Engineered Microorganisms
| Microorganism | Product | Titer | Reference(s) |
| Escherichia coli | Anthranilate | ~4 g/L | [17] |
| Escherichia coli | Anthranilate | up to 14 g/L | [17] |
| Pseudomonas putida | Anthranilate | 1.5 g/L | [17] |
| Corynebacterium glutamicum | Anthranilate | 26.40 g/L | [17] |
| Saccharomyces cerevisiae | Anthranilate | 0.56 g/L | [17] |
| Escherichia coli | Methyl Anthranilate | 4.47 g/L | [22] |
| Corynebacterium glutamicum | Methyl Anthranilate | 5.74 g/L | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of anthranilate.
Quantification of Anthranilate and its Derivatives
This protocol is adapted from a method for analyzing anthranilate in microbial culture broth.[17][23]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Zorbax SB-Aq, 4.6 × 250 mm)
-
Mobile Phase: 0.1% trifluoroacetic acid (TFA) in 30% methanol
-
Anthranilate standard
-
0.22 µm syringe filters
Procedure:
-
Prepare a series of anthranilate standards of known concentrations in the mobile phase to generate a calibration curve.
-
Centrifuge the biological sample (e.g., culture broth) at 15,000 RPM for 5 minutes to pellet cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered sample onto the HPLC column.
-
Elute the sample isocratically with the mobile phase at a flow rate of 0.5 ml/min.
-
Detect anthranilate by UV absorbance at 330 nm.
-
Quantify the anthranilate concentration in the sample by comparing its peak area to the calibration curve.
This protocol is based on a method for the determination of methyl anthranilate in grape derivatives.[4][9]
Materials:
-
GC-MS system
-
Capillary column (e.g., Elite-XLB, 30m x 0.25mm x 0.25µm)
-
Helium carrier gas
-
Methyl anthranilate standard
Procedure:
-
Prepare methyl anthranilate standards for calibration.
-
Perform sample preparation (e.g., liquid-liquid extraction or solid-phase microextraction) to isolate volatile compounds.
-
Inject the prepared sample into the GC-MS.
-
Use the following temperature program for the oven: 60°C for 1 min, then ramp to 200°C at 10°C/min and hold for 5 min.
-
Set the detector temperature to 200°C.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification of specific ions for methyl anthranilate.
-
Identify and quantify methyl anthranilate based on its retention time and mass spectrum compared to the standard.
Enzyme Assays
This protocol is adapted from a method for measuring the activity of the anthranilate synthase α-subunit.[24]
Materials:
-
Spectrophotometer
-
Reaction Buffer: 20 mM Tris-HCl, pH 8.3, 10 mM MgCl₂
-
Substrate Solution: 0.5 mM chorismate
-
Ammonium (B1175870) Chloride (for NH₄⁺-dependent activity): 100 mM
-
L-Glutamine (for Gln-dependent activity): 5 mM
-
Enzyme extract or purified enzyme
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, substrate solution, and either ammonium chloride or L-glutamine.
-
Pre-incubate the reaction mixture at 32°C for 5 minutes.
-
Initiate the reaction by adding the enzyme sample.
-
Incubate the reaction at 32°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding acid).
-
Measure the formation of anthranilate, which is fluorescent. The fluorescence can be measured with an excitation wavelength of 340 nm and an emission wavelength of 400 nm.
-
Calculate the enzyme activity based on the amount of anthranilate produced over time.
This protocol is based on a commercially available inhibitor screening assay kit.[13]
Materials:
-
Fluorescence plate reader
-
Kynureninase enzyme
-
Substrate: 3-hydroxy-DL-kynurenine (3-HK)
-
Assay buffer
Procedure:
-
In a microplate, mix the kynureninase enzyme with the assay buffer and any potential inhibitors.
-
Initiate the reaction by adding the 3-HK substrate.
-
Incubate the plate at room temperature for a specified time.
-
Measure the fluorescence of the reaction product (anthranilic acid) at an excitation wavelength of 315 nm and an emission wavelength of 415 nm.
-
Determine the enzyme activity by the increase in fluorescence.
Biofilm Formation Assay
This protocol describes a static biofilm assay for Pseudomonas aeruginosa as influenced by anthranilate.[2][7][19]
Materials:
-
96-well polystyrene microtiter plates
-
M63 medium supplemented with 0.5% Casamino Acids and 0.2% citrate
-
Pseudomonas aeruginosa PAO1 culture
-
Anthranilate solution
-
0.1% Crystal Violet solution
-
30% Acetic acid
Procedure:
-
Grow P. aeruginosa PAO1 to an optical density at 600 nm (OD₆₀₀) of 3.0 in a suitable broth.
-
Dilute the culture to an OD₆₀₀ of 0.06 in fresh M63 medium in the wells of a 96-well plate. Include wells with and without the addition of anthranilate at the desired concentration.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Measure the OD₆₀₀ to assess bacterial growth.
-
Discard the planktonic cells and gently wash the wells with water.
-
Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 10-15 minutes.
-
Wash the wells again with water to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed plate.
-
Quantify the biofilm formation by measuring the absorbance at 550 nm. Normalize the biofilm amount to the cell growth (OD₆₀₀).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows involving anthranilate.
Conclusion
Anthranilate is a molecule of profound and expanding significance in the biological sciences. Its roles as a central metabolite in tryptophan biosynthesis, a versatile precursor for a multitude of specialized plant products, and a sophisticated signaling molecule in microbial communities underscore its fundamental importance. Furthermore, its position within the kynurenine pathway in animals highlights its relevance to human health and disease. The methodologies presented in this guide provide a robust framework for the continued investigation of anthranilate's diverse functions. A deeper understanding of the biosynthesis, regulation, and biological activities of anthranilate and its derivatives holds considerable promise for advancements in biotechnology, agriculture, and medicine, including the development of novel antimicrobial agents, flavor and fragrance compounds, and therapeutic interventions for a range of human diseases. The continued exploration of this multifaceted molecule is certain to unveil further layers of its intricate involvement in the web of life.
References
- 1. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthranilate Deteriorates the Structure of Pseudomonas aeruginosa Biofilms and Antagonizes the Biofilm-Enhancing Indole Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic determination of methyl anthranilate, hydroxymethylfurfural and related compounds in honey. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthranilate Acts as a Signal to Modulate Biofilm Formation, Virulence, and Antibiotic Tolerance of Pseudomonas aeruginosa and Surrounding Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104007203A - Method for measuring methyl anthranilate in spicery - Google Patents [patents.google.com]
- 7. static.igem.org [static.igem.org]
- 8. A fluorimetric assay for the determination of anthranilic acid in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 10. Characterization of anthranilate phosphoribosyltransferase from Serratia marcescens (Sm-AnPRT): Development of a new assay for kinetic analysis | Poster Board #444 - American Chemical Society [acs.digitellinc.com]
- 11. Kinetic analysis of Kynureninase enzymes [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Human Kynureninase ELISA Kit (EH289RB) - Invitrogen [thermofisher.com]
- 15. Separation of Linalyl anthranilate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Anthranilate phosphoribosyltransferase from the hyperthermophilic archaeon Thermococcus kodakarensis shows maximum activity with zinc and forms a unique dimeric structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Engineered Escherichia coli cell factory for anthranilate over-production [frontiersin.org]
- 18. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 19. bionat.ufv.br [bionat.ufv.br]
- 20. researchgate.net [researchgate.net]
- 21. Anthranilate Acts as a Signal to Modulate Biofilm Formation, Virulence, and Antibiotic Tolerance of Pseudomonas aeruginosa and Surrounding Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microbial production of methyl anthranilate, a grape flavor compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Engineered Escherichia coli cell factory for anthranilate over-production - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure-Based in Vitro Engineering of the Anthranilate Synthase, a Metabolic Key Enzyme in the Plant Tryptophan Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism and Kinetics of Anthranilate Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthranilate synthase (AS), a key enzyme in the tryptophan biosynthesis pathway, catalyzes the conversion of chorismate to anthranilate. This pathway is essential for the survival of bacteria, plants, and fungi, but absent in mammals, making AS a promising target for the development of novel antimicrobial and herbicidal agents. This technical guide provides a comprehensive overview of the intricate mechanism and kinetics of anthranilate synthase. It details the cooperative action of its two subunits, TrpG and TrpE, in a two-step reaction involving glutamine hydrolysis and subsequent amination of chorismate. A summary of key kinetic parameters from various organisms is presented for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for the expression, purification, and kinetic characterization of AS, providing a practical resource for researchers in the field. The regulatory mechanisms governing AS activity, primarily allosteric feedback inhibition by the end-product tryptophan, are also discussed.
The Catalytic Mechanism of Anthranilate Synthase
Anthranilate synthase (AS) is a heterodimeric or heterotetrameric enzyme complex composed of two distinct subunits: a glutaminase (B10826351) subunit (TrpG) and a chorismate-binding subunit (TrpE).[1][2][3] The overall reaction involves the conversion of chorismate and glutamine to anthranilate, pyruvate (B1213749), and glutamate (B1630785).[3] This transformation occurs through a coordinated, two-step process that channels the reactive ammonia (B1221849) intermediate from the TrpG active site to the TrpE active site.[3]
Step 1: Glutamine Hydrolysis in the TrpG Subunit
The reaction is initiated in the TrpG subunit, which belongs to the triad (B1167595) family of glutamine amidotransferases.[3] This subunit catalyzes the hydrolysis of L-glutamine to L-glutamate and ammonia. The catalytic triad, typically composed of cysteine, histidine, and glutamate residues, facilitates this reaction. The process begins with a nucleophilic attack by the cysteine residue on the amide carbonyl of glutamine, forming a covalent glutamyl-thioester intermediate and releasing ammonia.[3]
Step 2: Anthranilate Formation in the TrpE Subunit
The ammonia generated in the TrpG subunit is then channeled through the interior of the enzyme complex to the active site of the TrpE subunit, a classic example of substrate channeling.[3] In the TrpE subunit, ammonia acts as a nucleophile, attacking the C2 position of chorismate. This addition is followed by the elimination of the enolpyruvyl side chain and a hydroxyl group, leading to the formation of the aromatic ring of anthranilate and the release of pyruvate.[4] The proton required for the formation of the methyl group of pyruvate is derived from the solvent (water). Magnesium ions (Mg²⁺) are an essential cofactor for the activity of the TrpE subunit.[3] In the absence of the TrpG subunit, the TrpE subunit can utilize ammonium (B1175870) from the solvent, although with a significantly lower affinity.[5]
Kinetics of Anthranilate Synthase
The catalytic efficiency of anthranilate synthase is described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters vary depending on the organism and the specific substrate (chorismate, glutamine, or ammonia). The enzyme exhibits typical Michaelis-Menten kinetics.[6]
Quantitative Kinetic Data
The following table summarizes the kinetic constants for anthranilate synthase from various organisms. This data is crucial for comparative studies and for understanding the enzyme's efficiency in different biological contexts.
| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Inhibitor | Ki (µM) | Reference |
| Streptomyces venezuelae | Chorismate | 8.2 ± 0.2 | 0.57 ± 0.02 | L-Tryptophan | 11.1 ± 0.1 | [7] |
| L-Glutamine | 840 ± 50 | [7] | ||||
| Catharanthus roseus | Chorismate | 67 ± 3 | - | L-Tryptophan | - | [6] |
| L-Glutamine | 370 ± 50 | [6] | ||||
| Agrobacterium quadruplicatum | L-Glutamine | 13000 | - | L-Tryptophan | 0.06 | [8] |
| Ammonia | 2200 | - | L-Tryptophan | 2.0 | [8] | |
| Serratia marcescens | Chorismate | - | - | Cycloheptadienyl analogue | 30 | [9] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and kinetic analysis of anthranilate synthase.
Recombinant Expression and Purification of Anthranilate Synthase
A common method for obtaining sufficient quantities of anthranilate synthase for kinetic and structural studies is through recombinant expression in Escherichia coli.
Protocol:
-
Gene Cloning: The genes encoding the TrpE and TrpG subunits (e.g., trpE and trpG) are cloned into a suitable expression vector, often with an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.[4][10]
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).[10]
-
Cell Culture and Induction: The transformed cells are grown in a rich medium (e.g., LB broth) at 37°C to an optimal cell density (OD₆₀₀ of 0.6-0.8). Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM. To enhance protein solubility, the culture temperature is often lowered to 16-20°C for overnight incubation.[10][11]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 10-20 mM imidazole (B134444), 10% glycerol, and a protease inhibitor cocktail).[7][11] Lysis is typically achieved by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged anthranilate synthase is loaded onto a Ni-NTA affinity chromatography column.[11]
-
Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The recombinant anthranilate synthase is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional): For higher purity, additional chromatography steps such as ion-exchange or size-exclusion chromatography can be performed.[6]
-
Purity Analysis: The purity of the enzyme is assessed by SDS-PAGE.
Steady-State Kinetic Analysis using Fluorescence Spectroscopy
The activity of anthranilate synthase can be continuously monitored by measuring the fluorescence of the product, anthranilate. Anthranilate fluoresces at approximately 400 nm when excited at around 340 nm.[12]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5-8.3, 10 mM MgCl₂, 1 mM DTT).[6][9]
-
Assay Setup: In a quartz cuvette, combine the reaction buffer, a known concentration of purified anthranilate synthase, and the substrates (chorismate and glutamine or ammonia). The total volume is typically 1-2 mL.
-
Initiation of Reaction: The reaction is initiated by the addition of the final substrate (usually chorismate).
-
Fluorescence Measurement: Immediately place the cuvette in a temperature-controlled spectrofluorometer. Monitor the increase in fluorescence intensity at 400 nm (emission) with excitation at 340 nm over time.[12]
-
Initial Velocity Determination: The initial velocity (v₀) of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
Varying Substrate Concentrations: Repeat steps 2-5 with varying concentrations of one substrate while keeping the other substrates at saturating concentrations.
-
Data Analysis: The kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ versus 1/[S]) can be used for a linear representation of the data.[1][8][13]
-
Inhibition Studies: To determine the inhibition constant (Ki) for an inhibitor like tryptophan, the kinetic measurements are repeated in the presence of various fixed concentrations of the inhibitor. The type of inhibition and the Ki value can be determined by analyzing the changes in Km and Vmax using Lineweaver-Burk plots or other diagnostic plots.[1][13]
Regulatory Mechanisms
The activity of anthranilate synthase is tightly regulated to control the metabolic flux through the tryptophan biosynthesis pathway.
Allosteric Feedback Inhibition
The primary mechanism of regulation is allosteric feedback inhibition by the final product of the pathway, L-tryptophan.[5] Tryptophan binds to a regulatory site on the TrpE subunit, which is distinct from the active site.[14] This binding induces a conformational change in the enzyme complex that reduces its catalytic activity.[14] In many organisms, this inhibition is cooperative.[6]
Transcriptional Regulation
In many bacteria, the genes encoding anthranilate synthase and other enzymes of the tryptophan biosynthesis pathway are organized in a single transcriptional unit called the trp operon. The expression of this operon is regulated by a repressor protein that is activated by tryptophan. When tryptophan levels are high, the repressor-tryptophan complex binds to the operator region of the trp operon, blocking transcription.
Conclusion
Anthranilate synthase is a fascinating and vital enzyme with a complex catalytic mechanism and intricate regulatory controls. Its absence in mammals makes it an attractive target for the development of new therapeutic and agricultural agents. A thorough understanding of its mechanism and kinetics, facilitated by the experimental approaches outlined in this guide, is essential for the rational design of potent and selective inhibitors. The provided data and protocols serve as a valuable resource for researchers aiming to further elucidate the function of this important enzyme and exploit its potential as a drug target.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. m.youtube.com [m.youtube.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Purification and characterization of anthranilate synthase component I (TrpE) from Mycobacterium tuberculosis H37Rv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthranilate synthetase, an enzyme specified by the tryptophan operon of Escherichia coli: purification and characterization of component I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and characterization of anthranilate synthase from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthranilate-Activating Modules from Fungal Nonribosomal Peptide Assembly Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF [slideshare.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical investigation of the tryptophan biosynthetic enzyme anthranilate phosphoribosyltransferase in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Michaelis-Menten vs. Lineweaver-Burk Plots Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. dspace.mit.edu [dspace.mit.edu]
Microbial Degradation of 2-Aminobenzoate in Soil and Sediment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzoate, also known as anthranilic acid, is an aromatic amine that serves as a key intermediate in the biosynthesis of tryptophan and is also generated from the microbial degradation of tryptophan and other indole-containing compounds. Its presence in soil and sediment can result from natural biological processes as well as from anthropogenic sources, including its use in the manufacturing of dyes, pigments, and pharmaceuticals. Understanding the microbial degradation of this compound is crucial for assessing its environmental fate, developing bioremediation strategies for contaminated sites, and for professionals in drug development who must consider the environmental impact and metabolic fate of structurally related compounds.
This technical guide provides a comprehensive overview of the microbial degradation of this compound in soil and sediment environments. It details the core metabolic pathways under both aerobic and anaerobic conditions, the key microorganisms and enzymes involved, and the experimental protocols used to study these processes. Quantitative data are summarized for comparative analysis, and metabolic and experimental workflows are visualized to facilitate a deeper understanding of the subject.
Core Metabolic Pathways
The microbial breakdown of this compound proceeds through distinct aerobic and anaerobic pathways, both of which typically involve the initial activation of the substrate to its coenzyme A (CoA) thioester.
Aerobic Degradation
Under aerobic conditions, the degradation of this compound can follow several routes, with the most well-characterized pathways involving either a monooxygenase/reductase or a dioxygenase.
One prominent pathway, observed in bacteria such as Azoarcus evansii, initiates with the activation of this compound to 2-aminobenzoyl-CoA by This compound-CoA ligase .[1] Subsequently, 2-aminobenzoyl-CoA monooxygenase/reductase catalyzes the hydroxylation and reduction of the aromatic ring.[1] This is followed by β-oxidation-like steps to yield central metabolites that can enter the tricarboxylic acid (TCA) cycle.
Another common aerobic pathway, found in various Pseudomonas species and the fungus Aspergillus niger, involves the direct conversion of this compound to catechol.[2][3] This reaction is catalyzed by anthranilate 1,2-dioxygenase , which incorporates both atoms of molecular oxygen into the substrate.[2] The resulting catechol is a key intermediate that is further degraded through either ortho- or meta-cleavage pathways.
Anaerobic Degradation
In the absence of oxygen, the degradation of this compound is often coupled with denitrifying conditions, where nitrate (B79036) serves as the terminal electron acceptor.[4][5] Denitrifying bacteria, including certain Pseudomonas species, can completely oxidize this compound to carbon dioxide and ammonium.[4][5]
The anaerobic pathway also commences with the formation of 2-aminobenzoyl-CoA.[6][7] A key enzymatic step is the reductive deamination of 2-aminobenzoyl-CoA to benzoyl-CoA, catalyzed by 2-aminobenzoyl-CoA reductase (deaminating) .[8] Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized through a series of reduction and ring-cleavage reactions.[6][8]
Key Microorganisms and Enzymes
A diverse range of microorganisms are capable of degrading this compound in soil and sediment. The primary bacterial genera implicated include Pseudomonas, Azoarcus, Burkholderia, and Acinetobacter.[1][3][4] Fungi, such as Aspergillus niger, also play a role in the aerobic degradation of this compound.[2][3][9]
The key enzymes involved in these pathways are central to the biotransformation of this compound. The initial activation is universally carried out by This compound-CoA ligase . The subsequent steps are dictated by the oxygen availability, with 2-aminobenzoyl-CoA monooxygenase/reductase and anthranilate 1,2-dioxygenase being characteristic of aerobic pathways, while 2-aminobenzoyl-CoA reductase (deaminating) is a hallmark of the anaerobic route.
Quantitative Data
The efficiency of this compound degradation is influenced by various factors including the microbial community present, oxygen availability, and the physicochemical properties of the soil or sediment. The following tables summarize available quantitative data on degradation rates and enzyme kinetics.
Table 1: Degradation Rates and Half-life of this compound in Soil and Sediment
| Environment | Condition | Initial Concentration | Half-life (t½) | Degradation Rate | Reference |
| Soil | Aerobic | Not specified | ~43 hours (for a related compound, DIBOA) | Not specified | [10] |
| Sediment | Anaerobic (denitrifying) | 1 mM | Not specified | Complete degradation observed | [11] |
| Aquatic System | Photodegradation (abiotic) | 0.1 mM | ~10 minutes (direct photolysis) | Pseudo-first order rate constants reported | [12] |
Table 2: Kinetic Parameters of Key Enzymes in this compound Degradation
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| This compound-CoA ligase (E2) | Denitrifying Pseudomonas sp. | This compound | 6 | 1.8 | [5] |
| 2-Aminobenzoyl-CoA monooxygenase/reductase | Pseudomonas sp. | 2-Aminobenzoyl-CoA | ≤ 25 | 25 | [11] |
| Anthranilate 1,2-dioxygenase | Acinetobacter baylyi | Anthranilate | 11 | Not specified | [13] |
| 2-Aminobenzoyl-CoA reductase (deaminating) | Denitrifying Pseudomonas sp. | 2-Aminobenzoyl-CoA | Not specified | Not specified | [8] |
Experimental Protocols
Studying the microbial degradation of this compound in environmental matrices requires carefully designed experiments. The following sections provide detailed methodologies for key experiments.
Soil Microcosm Setup for Aerobic Degradation
This protocol outlines the setup of a laboratory microcosm to study the aerobic degradation of this compound in soil.
-
Soil Collection and Preparation:
-
Collect topsoil (0-15 cm depth) from a relevant site.
-
Sieve the soil through a 2 mm mesh to remove large debris and homogenize.
-
Characterize the soil for properties such as pH, organic matter content, and microbial biomass.
-
-
Microcosm Assembly:
-
Use 250 mL glass flasks or jars.
-
Add 100 g of the prepared soil to each flask.
-
Spike the soil with a solution of this compound to achieve the desired initial concentration (e.g., 10-100 mg/kg soil).
-
Adjust the soil moisture to 50-60% of its water-holding capacity using a sterile mineral salts medium.
-
Cover the flasks with sterile, gas-permeable stoppers to allow for air exchange while preventing contamination.
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
Include sterile controls (e.g., autoclaved soil) to assess abiotic degradation.
-
Set up triplicate microcosms for each treatment and time point.
-
-
Sampling and Analysis:
-
At predetermined time intervals, sacrifice triplicate microcosms from each treatment.
-
Extract this compound and its metabolites from the soil using an appropriate solvent (e.g., methanol (B129727) or a mixture of acetone (B3395972) and hexane).
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sediment Microcosm Setup for Anaerobic Degradation
This protocol details the setup of an anaerobic sediment microcosm to investigate the degradation of this compound under denitrifying conditions.
-
Sediment Collection and Preparation:
-
Collect sediment from an anoxic zone of a relevant aquatic environment.
-
Transfer the sediment to an anaerobic glove box or chamber to maintain anoxia.
-
Homogenize the sediment and remove large debris.
-
-
Microcosm Assembly (inside an anaerobic chamber):
-
Use 120 mL serum bottles.
-
Add a mixture of sediment and anaerobic mineral medium (e.g., 1:2 v/v) to each bottle.
-
Spike the slurry with a stock solution of this compound to the desired concentration.
-
Amend the medium with a terminal electron acceptor, such as nitrate (e.g., KNO₃), to support denitrification.
-
Seal the bottles with butyl rubber stoppers and aluminum crimp seals.[14]
-
Remove the headspace gas and replace it with an oxygen-free gas mixture (e.g., N₂/CO₂ 80:20 v/v).
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C) without shaking.
-
Include sterile controls (autoclaved sediment slurry) and unamended controls (no this compound).
-
-
Sampling and Analysis:
-
At each time point, sacrifice triplicate bottles.
-
Collect liquid and sediment samples inside an anaerobic chamber.
-
Centrifuge the samples to separate the aqueous phase from the sediment.
-
Extract the supernatant and the sediment separately for analysis of this compound and its metabolites by HPLC or GC-MS.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify this compound and its aromatic metabolites.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid or phosphate (B84403) buffer).
-
Detection: UV detection at a wavelength appropriate for the analytes (e.g., 254 nm or 313 nm for this compound).
-
Quantification: Based on a calibration curve generated from authentic standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile or semi-volatile degradation products, such as catechol.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5ms).
-
Derivatization: For polar compounds like catechol, derivatization (e.g., silylation with BSTFA) is often required to increase volatility and improve chromatographic performance.[1]
-
Injection: Splitless injection is typically used for trace analysis.
-
Temperature Program: An optimized temperature gradient to separate the compounds of interest.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV, with scanning in full scan mode for identification and selected ion monitoring (SIM) for quantification.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows.
Caption: Aerobic degradation pathways of this compound.
Caption: Anaerobic degradation pathway of this compound.
Caption: Experimental workflow for a soil microcosm study.
Conclusion
The microbial degradation of this compound in soil and sediment is a multifaceted process involving diverse microorganisms and enzymatic pathways. The fate of this compound is largely dependent on the prevailing redox conditions, with distinct aerobic and anaerobic routes leading to its mineralization. This technical guide has provided a detailed overview of these processes, from the core metabolic pathways and key players to the quantitative aspects of degradation and the experimental methodologies used for their investigation. For researchers in environmental science, this knowledge is fundamental for developing effective bioremediation strategies. For professionals in drug development, an understanding of the microbial metabolism of compounds like this compound offers valuable insights into the potential environmental fate and biotransformation of structurally similar pharmaceutical compounds. The provided protocols and visualizations serve as a practical resource for designing and interpreting studies on the environmental fate of this compound and related aromatic amines.
References
- 1. ijern.com [ijern.com]
- 2. helixchrom.com [helixchrom.com]
- 3. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 4. benchchem.com [benchchem.com]
- 5. Anaerobic degradation of this compound (anthranilic acid) by denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 8. ncasi.org [ncasi.org]
- 9. Involvement of fungi and bacteria in enhanced and nonenhanced biodegradation of carbendazim and other benzimidazole compounds in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aem.asm.org [aem.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. uniprot.org [uniprot.org]
- 14. dsmz.de [dsmz.de]
A Technical Guide to 2-Aminobenzoate as a Tryptophan Precursor in Bacteria
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The biosynthesis of L-tryptophan is a fundamental and energetically costly metabolic process essential for bacterial survival and replication. This pathway, which is absent in humans, represents a prime target for the development of novel antimicrobial agents. A critical intermediate in this pathway is 2-aminobenzoate, more commonly known as anthranilate. This technical guide provides an in-depth examination of the enzymatic conversion of chorismate to tryptophan, with a specific focus on the generation and consumption of anthranilate. It details the structure and mechanism of the key enzymes involved, the intricate genetic and allosteric regulatory networks that govern the pathway's flux, and standardized experimental protocols for its investigation. Quantitative data are systematically presented, and complex pathways and workflows are visualized to facilitate a comprehensive understanding of this vital metabolic route.
The Tryptophan Biosynthetic Pathway: From Chorismate to Tryptophan
In most bacteria, the biosynthesis of tryptophan from chorismate is a well-conserved process involving five primary enzymatic reactions catalyzed by proteins encoded by the trp gene cluster.[1] Chorismate, the final product of the shikimate pathway, stands at a crucial branch point for the synthesis of all three aromatic amino acids: tryptophan, phenylalanine, and tyrosine.[2][3] The entry into the tryptophan-specific branch is the formation of this compound (anthranilate).
The pathway proceeds as follows:
-
Chorismate to Anthranilate: The pathway is initiated by Anthranilate Synthase (AS) , which catalyzes the conversion of chorismate to anthranilate.[1][4][5] This reaction involves the addition of an amino group, typically derived from glutamine, and the elimination of pyruvate.[6][7]
-
Anthranilate to Phosphoribosyl Anthranilate (PRA): Anthranilate Phosphoribosyltransferase (AnPRT) , encoded by trpD, catalyzes the transfer of a phosphoribosyl group from 5-phospho-α-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate (PRA).[8]
-
PRA to CdRP: Phosphoribosylanthranilate Isomerase (PRAI) , encoded by trpF, isomerizes PRA to 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP).
-
CdRP to Indole-3-glycerol Phosphate (B84403) (IGP): Indole-3-glycerol Phosphate Synthase (IGPS) , encoded by trpC, catalyzes the decarboxylation and ring closure of CdRP to form indole-3-glycerol phosphate (IGP).
-
IGP to Tryptophan: The final two steps are catalyzed by Tryptophan Synthase (TS) , a complex typically composed of α and β subunits encoded by trpA and trpB, respectively. The α-subunit cleaves IGP into indole (B1671886) and glyceraldehyde-3-phosphate. The indole is then channeled through a tunnel to the β-subunit, where it is condensed with L-serine to produce L-tryptophan.
Regulation of Tryptophan Biosynthesis
To prevent the wasteful expenditure of energy and resources, bacteria have evolved sophisticated, multi-layered mechanisms to regulate the synthesis of tryptophan. These controls operate at both the genetic and enzymatic levels.
Genetic Regulation: The trp Operon
In Escherichia coli and many other bacteria, the genes encoding the tryptophan biosynthetic enzymes (trpE, trpD, trpC, trpB, and trpA) are clustered together in a single transcriptional unit called the trp operon.[9][10] This operon is a classic example of a repressible system, primarily controlled by two distinct mechanisms.[10][11]
-
Repression: The expression of the trp operon is controlled by the trp repressor protein, encoded by the unlinked trpR gene.[10] In the absence of tryptophan, the TrpR repressor is inactive and does not bind to the operator sequence (a region of DNA that overlaps with the promoter).[9] This allows RNA polymerase to initiate transcription of the structural genes. When intracellular tryptophan levels are high, tryptophan acts as a corepressor, binding to the TrpR dimer and causing a conformational change that activates it.[10][11] The activated repressor-tryptophan complex then binds tightly to the operator, physically blocking RNA polymerase and shutting down transcription.[12]
-
Attenuation: A second, fine-tuning mechanism called attenuation operates between the promoter-operator region and the first structural gene, trpE.[9][12] The transcribed leader sequence of the mRNA contains a short open reading frame encoding a "leader peptide" with two adjacent tryptophan codons.[9] The availability of charged tRNATrp determines which of two alternative secondary structures the leader mRNA will form.
-
High Tryptophan: When tryptophan is abundant, ribosomes move quickly past the tryptophan codons and stall at a stop codon. This position allows a terminator hairpin (3:4 stem-loop) to form in the mRNA, causing premature termination of transcription.[9][12]
-
Low Tryptophan: When tryptophan is scarce, the ribosome stalls at the two tryptophan codons due to a lack of charged tRNATrp. This stalling prevents the formation of the terminator hairpin and instead allows an anti-terminator hairpin (2:3 stem-loop) to form, enabling transcription to proceed through the entire operon.[9][13]
-
In other bacteria, such as Bacillus subtilis, regulation occurs via a different mechanism involving the tryptophan-activated RNA-binding attenuation protein (TRAP).[10][13][14] When activated by tryptophan, the 11-subunit TRAP complex binds to specific repeats in the trp leader transcript, promoting the formation of a terminator structure and halting transcription.[14]
Enzymatic Regulation: Allosteric Feedback Inhibition
The fastest-acting regulatory mechanism is feedback inhibition, where the final product of the pathway, L-tryptophan, binds to and inhibits the activity of an early enzyme in the pathway.[15]
-
Anthranilate Synthase (AS) Inhibition: The primary site of feedback inhibition is Anthranilate Synthase, which catalyzes the first committed step.[16][17] Tryptophan binds to an allosteric site on the TrpE subunit, distinct from the active site where chorismate binds.[17][18] This binding induces a conformational change that reduces the enzyme's catalytic efficiency, thus throttling the entry of metabolites into the pathway.[17]
-
Anthranilate Phosphoribosyltransferase (AnPRT) Inhibition: In some bacteria, such as Brevibacterium flavum, the second enzyme, AnPRT, is also subject to feedback inhibition by tryptophan.[19] This provides an additional layer of control over the metabolic flux. The inhibition of AnPRT is noncompetitive with respect to both of its substrates, anthranilate and PRPP.[19]
Quantitative Data on Pathway Regulation
The following tables summarize key quantitative parameters related to the regulation of the tryptophan pathway.
Table 1: Feedback Inhibition Constants
| Enzyme | Organism | Inhibitor | Ki Value | Inhibition Type | Reference |
| Anthranilate Phosphoribosyltransferase | Brevibacterium flavum | L-Tryptophan | 0.26 mM | Noncompetitive | [19] |
Note: The concentration of tryptophan giving 50% inhibition of AnPRT in Brevibacterium flavum was 0.15 mM.[19]
Table 2: Metabolite Concentrations in Biological Samples (for context)
| Metabolite | Sample Type | Concentration Range (ng/mL) | Reference |
| Anthranilic acid | Human Plasma | 0.5–13.4 | [20] |
| Kynurenine | Human Plasma | 43.7–1790 | [20] |
| Tryptophan | Human Plasma | Reported as reduced in patient group | [21] |
Note: These values are from human studies and are provided for general context regarding physiological concentrations. Bacterial intracellular concentrations can vary significantly based on growth conditions.
Key Experimental Protocols
Anthranilate Synthase (AS) Activity Assay
This protocol is based on the fluorometric detection of the product, anthranilate, which fluoresces, while the substrate, chorismate, does not.
Principle: The activity of AS is measured by monitoring the rate of chorismate-dependent anthranilate production. Anthranilate levels are quantified by measuring fluorescence at an emission wavelength of 400 nm with an excitation wavelength of 340 nm.
Materials:
-
AS Extraction Buffer (e.g., 50 mM Tris-HCl pH 7.6, 10 mM MgCl₂, 2 mM EDTA, 4 mM DTT)
-
Substrate Solution (e.g., 0.5 mM Chorismate, 5 mM L-Glutamine in reaction buffer)
-
Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.6, 10 mM MgCl₂)
-
Spectrofluorometer
-
(Optional) Tryptophan stock solution for inhibition studies (e.g., 5 mM)
Procedure:
-
Enzyme Preparation: Prepare a crude cell extract or use purified AS enzyme. A common method involves cell lysis followed by centrifugation to obtain a clear supernatant. For plant tissues, ammonium (B1175870) sulphate precipitation can be used for partial purification.[22]
-
Reaction Setup: In a quartz cuvette, combine the reaction buffer and the enzyme preparation.
-
Initiate Reaction: Start the reaction by adding the substrate solution (chorismate and glutamine).
-
Measurement: Immediately place the cuvette in a spectrofluorometer set to 30°C. Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 400 nm) over time.[22]
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence-versus-time plot. A standard curve using known concentrations of anthranilate should be prepared to convert fluorescence units to moles of product.
-
Inhibition Assay (Optional): To measure feedback inhibition, perform the assay in the presence of varying concentrations of L-tryptophan.[22]
Analysis of Tryptophan Pathway Metabolites via LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of tryptophan and its intermediates.
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate the metabolites in a complex biological sample. The separated compounds are then ionized and detected by a tandem mass spectrometer (MS/MS), which provides high specificity and sensitivity for quantification.
Procedure:
-
Sample Preparation:
-
Collect bacterial cell pellets and quench metabolism rapidly (e.g., using cold methanol).
-
Perform cell lysis (e.g., bead beating or sonication) in an appropriate extraction solvent (e.g., methanol/acetonitrile (B52724)/water mixture).
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
(Optional) Use protein precipitation for samples with high protein content.[23]
-
-
Chromatographic Separation:
-
Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18).[23]
-
Elute the metabolites using a gradient of two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry Detection:
-
The column effluent is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
Operate the mass spectrometer in a targeted mode, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), for each specific metabolite.[24] This involves selecting the precursor ion for a given metabolite and monitoring for a specific product ion after fragmentation.
-
-
Quantification:
-
Generate a calibration curve using authentic standards for each metabolite of interest.
-
Calculate the concentration of each metabolite in the sample by comparing its peak area to the standard curve. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[24]
-
Conclusion and Future Directions
This compound is a pivotal intermediate in the bacterial biosynthesis of tryptophan, situated at the entry point of this essential pathway. The synthesis and consumption of anthranilate are tightly controlled by a sophisticated interplay of genetic regulation through the trp operon and rapid allosteric feedback inhibition of key enzymes. This multi-tiered regulation ensures that bacteria can efficiently manage the metabolic cost of producing this vital amino acid. The absence of this pathway in humans underscores its value as an attractive target for the development of new antibiotics. A thorough understanding of the enzymes, regulatory mechanisms, and intermediates, including this compound, is therefore critical for drug discovery efforts aimed at creating specific and effective inhibitors to combat bacterial pathogens. Future research may focus on exploiting species-specific variations in the pathway's regulation and enzyme structure to design narrow-spectrum antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Chorismate mutase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Anthranilate synthase - Wikipedia [en.wikipedia.org]
- 8. Structure, mechanism and inhibition of anthranilate phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. trp operon - Wikipedia [en.wikipedia.org]
- 11. Khan Academy [khanacademy.org]
- 12. Khan Academy [khanacademy.org]
- 13. Evolution of bacterial trp operons and their regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of tryptophan biosynthesis: Trp-ing the TRAP or how Bacillus subtilis reinvented the wheel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Anthranilate synthase assay [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Anaerobic Degradation of 2-Aminobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anaerobic degradation pathway of 2-aminobenzoate (anthranilate), a key intermediate in the breakdown of various aromatic compounds. The content herein is curated for professionals in research, scientific, and drug development fields, offering detailed experimental protocols, quantitative data, and visual representations of the biochemical processes.
Introduction
The anaerobic degradation of aromatic compounds is a critical biogeochemical process, particularly in anoxic environments. This compound, an isomer of aminobenzoic acid, serves as a central intermediate in the breakdown of tryptophan and other aromatic molecules.[1] Under anaerobic conditions, particularly by denitrifying bacteria such as certain Pseudomonas species, this compound is channeled into the central benzoyl-CoA pathway for complete mineralization.[2][3] This guide elucidates the core enzymatic steps, from the initial activation of this compound to its conversion into the key intermediate, benzoyl-CoA, and its subsequent degradation.
The Core Anaerobic Degradation Pathway
The anaerobic degradation of this compound is initiated by its activation to a coenzyme A (CoA) thioester, followed by a reductive deamination to yield benzoyl-CoA. This central intermediate is then further metabolized through the well-established anaerobic benzoyl-CoA pathway.
Activation of this compound
The first committed step is the activation of this compound to 2-aminobenzoyl-CoA. This reaction is catalyzed by This compound-CoA ligase (also known as anthranilate-CoA ligase) in an ATP-dependent manner, with the release of AMP and pyrophosphate.[4][5]
Reaction: this compound + ATP + CoA → 2-Aminobenzoyl-CoA + AMP + PPi
Reductive Deamination of 2-Aminobenzoyl-CoA
The key step in this pathway is the reductive deamination of 2-aminobenzoyl-CoA to benzoyl-CoA. This reaction is catalyzed by the oxygen-sensitive enzyme, 2-aminobenzoyl-CoA reductase (deaminating) . This enzyme utilizes a low-potential electron donor to remove the amino group from the aromatic ring.
Reaction: 2-Aminobenzoyl-CoA + 2[H] → Benzoyl-CoA + NH₃
The Central Benzoyl-CoA Pathway
Benzoyl-CoA is a central hub in the anaerobic metabolism of a wide range of aromatic compounds.[6][7][8] It is dearomatized by benzoyl-CoA reductase , an ATP-dependent enzyme in many denitrifying and phototrophic bacteria, to form cyclohexa-1,5-diene-1-carbonyl-CoA.[6] This is followed by a series of hydration, dehydrogenation, and ring-opening reactions, ultimately leading to the formation of pimeloyl-CoA.[9] Pimeloyl-CoA is then further degraded via β-oxidation to acetyl-CoA, which can enter central carbon metabolism.[6]
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the initial steps of anaerobic this compound degradation and the growth of Pseudomonas sp. on this substrate.
Table 1: Kinetic Properties of this compound-CoA Ligase from Pseudomonas sp.
| Substrate | Apparent Km (µM) | Relative Vmax (%) |
| This compound | 8 | 100 |
| Benzoate | 30 | 80 |
| 2-Fluorobenzoate | 20 | 90 |
| 3-Fluorobenzoate | 40 | 70 |
| 4-Fluorobenzoate | 50 | 60 |
Data sourced from studies on a denitrifying Pseudomonas sp.[10]
Table 2: Properties of Enzymes in the Anaerobic this compound Degradation Pathway
| Enzyme | Organism | Molecular Mass (kDa) | Substrates | Specific Activity |
| This compound-CoA Ligase (E2) | Pseudomonas sp. | 60 (monomer) | This compound, Benzoate, Fluorobenzoates | Not explicitly stated in U/mg |
| Benzoate-CoA Ligase (E1) | Pseudomonas sp. | 120 (homodimer) | Benzoate, this compound, Fluorobenzoates | Not explicitly stated in U/mg |
| 2-Aminobenzoyl-CoA Monooxygenase/Reductase (Aerobic) | Pseudomonas sp. KB 740 | 170 (α2 dimer) | 2-Aminobenzoyl-CoA, O₂, NADH/NADPH | 25 µmol·min⁻¹·mg⁻¹ |
Table 3: Stoichiometry of Anaerobic this compound Degradation by Pseudomonas sp. strain KB740
| Substrate Consumed (mmol) | Products Formed (mmol) | |||
| This compound | CO₂ | NH₄⁺ | NO₃⁻ consumed | NO₂⁻ produced |
| 1.0 | 7.0 | 1.0 | 4.5 | 4.5 |
Data adapted from Braun and Gibson (1984).[3] This stoichiometry supports the complete oxidation of this compound to CO₂ and NH₄⁺ with nitrate (B79036) as the electron acceptor.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the anaerobic degradation of this compound.
Cultivation of Anaerobic Denitrifying Bacteria
Objective: To enrich and cultivate denitrifying bacteria capable of degrading this compound.
Materials:
-
Anaerobic mineral medium (see composition below)
-
This compound (as sole carbon, nitrogen, and energy source)
-
Potassium nitrate (KNO₃) as the electron acceptor
-
Hungate tubes or serum bottles
-
Anaerobic chamber or gas-exchange manifold (for flushing with N₂/CO₂ gas mixture)
-
Reducing agent (e.g., Na₂S)
-
Resazurin (B115843) (redox indicator)
Mineral Medium Composition (per liter):
-
KH₂PO₄/K₂HPO₄ buffer (pH 7.2-7.5)
-
NH₄Cl (can be omitted when this compound is the sole nitrogen source)
-
MgSO₄·7H₂O
-
CaCl₂·2H₂O
-
Trace element solution
-
KNO₃ (as required)
-
This compound (as required)
-
Resazurin (0.0001%)
Protocol:
-
Prepare the mineral medium without the substrate, electron acceptor, and reducing agent.
-
Dispense the medium into Hungate tubes or serum bottles.
-
Make the medium anaerobic by boiling and/or sparging with an oxygen-free gas mixture (e.g., 80% N₂ and 20% CO₂).[12]
-
Add resazurin as a redox indicator. The medium should be colorless when reduced.
-
Add a reducing agent, such as sodium sulfide, to lower the redox potential.
-
Seal the tubes with butyl rubber stoppers and aluminum crimps.
-
Autoclave the sealed tubes.
-
After cooling, aseptically add the sterile, anaerobic stock solutions of this compound and KNO₃.
-
Inoculate with a suitable sample (e.g., soil, sediment, or a previously enriched culture).
-
Incubate at the optimal temperature for the organism (e.g., 30-37°C).[3][13]
Preparation of Cell-Free Extracts
Objective: To obtain active cell-free extracts for enzyme assays.
Materials:
-
Anaerobically grown bacterial cells
-
Anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing dithiothreitol (B142953) as a reducing agent)
-
French press or sonicator
-
Anaerobic centrifuge
-
Anaerobic chamber or glove box
Protocol:
-
Harvest anaerobically grown cells by centrifugation in sealed, anaerobic centrifuge tubes.
-
Perform all subsequent steps under strictly anaerobic conditions inside an anaerobic chamber.
-
Wash the cell pellet with an anaerobic buffer and centrifuge again.
-
Resuspend the cell pellet in a minimal volume of the anaerobic buffer.
-
Disrupt the cells by passing them through a French press at high pressure or by sonication on ice.
-
Centrifuge the cell lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to remove cell debris and membranes.
-
The resulting supernatant is the cell-free extract, which can be used for enzyme assays.
Enzyme Assay for this compound-CoA Ligase
Objective: To measure the activity of this compound-CoA ligase.
Principle: The formation of the CoA thioester can be measured spectrophotometrically by monitoring the decrease in free CoA using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product.[14] Alternatively, the reaction can be coupled to an enzyme that utilizes the product, or the formation of the product can be monitored by HPLC.
Assay Mixture (example):
-
Tris-HCl buffer (pH 7.8)
-
ATP
-
MgCl₂
-
Coenzyme A
-
This compound
-
Cell-free extract or purified enzyme
Protocol (DTNB-based assay):
-
Set up the reaction mixture without CoA in a cuvette.
-
Start the reaction by adding CoA.
-
Incubate for a defined period at the optimal temperature.
-
Stop the reaction (e.g., by adding acid or a denaturing agent).
-
Add DTNB solution and measure the absorbance at 412 nm to quantify the remaining free CoA.
-
The amount of CoA consumed is proportional to the enzyme activity.
Enzyme Assay for 2-Aminobenzoyl-CoA Reductase (Deaminating)
Objective: To measure the activity of the anaerobic 2-aminobenzoyl-CoA reductase.
Principle: This is a challenging assay due to the oxygen sensitivity of the enzyme and the need for a suitable low-potential electron donor. The activity can be monitored by the consumption of the electron donor or the formation of benzoyl-CoA. A continuous spectrophotometric assay can be developed by monitoring the oxidation of a reduced artificial electron donor, such as reduced methyl viologen.[15]
Assay Mixture (example, under strict anaerobic conditions):
-
Anaerobic buffer (e.g., Tris-HCl, pH 7.8)
-
2-Aminobenzoyl-CoA (substrate)
-
Reduced methyl viologen (electron donor)
-
Cell-free extract or purified enzyme
Protocol:
-
Prepare the assay mixture in an anaerobic cuvette inside an anaerobic chamber.
-
Reduce methyl viologen with a strong reducing agent like sodium dithionite (B78146) until a stable blue color is achieved.
-
Initiate the reaction by adding the cell-free extract or purified enzyme.
-
Monitor the decrease in absorbance at 600 nm, which corresponds to the oxidation of methyl viologen.
-
The rate of absorbance decrease is proportional to the enzyme activity.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the anaerobic degradation pathway of this compound, a typical experimental workflow for its study, and the logical relationship of this pathway to central metabolism.
Conclusion
The anaerobic degradation of this compound is a specialized metabolic pathway that funnels this aromatic compound into the central benzoyl-CoA degradation route. The key enzymes, this compound-CoA ligase and 2-aminobenzoyl-CoA reductase (deaminating), are crucial for the initial activation and conversion steps. This technical guide provides a foundational understanding of this pathway, supported by available quantitative data and detailed experimental protocols. Further research, particularly in characterizing the anaerobic 2-aminobenzoyl-CoA reductase, will provide a more complete picture of this important biochemical process. The methodologies and data presented here serve as a valuable resource for researchers and professionals working on the microbial degradation of aromatic compounds and related drug development applications.
References
- 1. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Anaerobic degradation of this compound (anthranilic acid) by denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aem.asm.org [aem.asm.org]
- 4. Purification and characterization of benzoate-coenzyme A ligase and this compound-coenzyme A ligases from a denitrifying Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel aerobic this compound metabolism. Purification and characterization of this compound-CoA ligase, localisation of the gene on a 8-kbp plasmid, and cloning and sequencing of the gene from a denitrifying Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Benzoyl-CoA - Wikipedia [en.wikipedia.org]
- 8. Benzoyl Coenzyme A Pathway-Mediated Metabolism of meta-Hydroxy-Aromatic Acids in Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. 2-Aminobenzoyl-CoA monooxygenase/reductase, a novel type of flavoenzyme. Purification and some properties of the enzyme. | Semantic Scholar [semanticscholar.org]
- 12. Medium Preparation for the Cultivation of Microorganisms under Strictly Anaerobic/Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pseudomonas aeruginosa Exhibits Deficient Biofilm Formation in the Absence of Class II and III Ribonucleotide Reductases Due to Hindered Anaerobic Growth [frontiersin.org]
- 14. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Aerobic Biodegradation of 2-Aminobenzoate by Pseudomonas: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzoate, also known as anthranilate, is an aromatic compound that serves as a key intermediate in the biosynthesis of tryptophan and is also a degradation product of various natural and xenobiotic compounds. The metabolic versatility of the genus Pseudomonas allows it to utilize this compound as a sole source of carbon, nitrogen, and energy. This technical guide provides an in-depth overview of the aerobic biodegradation of this compound by Pseudomonas, focusing on the core metabolic pathways, key enzymes, and experimental methodologies. This information is critical for researchers in bioremediation, metabolic engineering, and drug development, as the enzymes in these pathways can be targets for antimicrobial strategies.
Core Metabolic Pathways
Pseudomonas species employ two primary aerobic pathways for the degradation of this compound. The selection of the pathway is species- and sometimes even strain-dependent.
-
The Catechol Pathway: In this pathway, this compound is converted to the central metabolite catechol. This conversion is initiated by a dioxygenase, followed by the removal of the amino group. Catechol then enters the well-established β-ketoadipate pathway for further degradation.
-
The 2-Aminobenzoyl-CoA Pathway: This pathway involves the activation of this compound to its coenzyme A thioester, 2-aminobenzoyl-CoA. This activated intermediate is then dearomatized by a monooxygenase/reductase, leading to ring cleavage and further metabolism.
Quantitative Data on this compound Biodegradation
The following tables summarize key quantitative data related to the enzymes involved in the aerobic biodegradation of this compound by Pseudomonas.
Table 1: Kinetic Parameters of Key Enzymes in this compound Degradation
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) |
| Catechol Pathway | ||||||
| Anthranilate 1,2-Dioxygenase (AntDO) | Acinetobacter sp. ADP1 | Anthranilate | <1 | 21.7 | 6.3 | - |
| AntC (Reductase) | ~1 | - | ||||
| Catechol 1,2-Dioxygenase (C12O) | Pseudomonas stutzeri GOM2 | Catechol | 13.2 ± 2.95 | 16.13 ± 0.81 | 7.5 | 30 |
| Pseudomonas chlororaphis UFB2 | Catechol | 35.76 | - | 7.5 | 30 | |
| 2-Aminobenzoyl-CoA Pathway | ||||||
| This compound-CoA Ligase (PqsA) | Pseudomonas aeruginosa PAO1 | Anthranilate | 3 | - | 8.5 | - |
| CoA | 22 | - | ||||
| ATP | 71 | - | ||||
| 2-Aminobenzoyl-CoA Monooxygenase/Reductase | Denitrifying Pseudomonas sp. | 2-Aminobenzoyl-CoA | ≤ 25 | 70.8 | - | - |
| O2 | ≤ 5 | - | ||||
| NADH | 42 | - | ||||
| NADPH | 500 | - |
Table 2: Degradation Rates of Aromatic Compounds by Pseudomonas
| Organism | Substrate | Concentration | Degradation Rate | Conditions | Reference |
| Pseudomonas fluorescens KU-7 | 2-Nitrobenzoate | - | 30 nmol min-1 mg protein-1 | Resting cells, aerobic | [1] |
| Pseudomonas putida | Benzoate (B1203000) | - | 3.4 mmolbenzoate gCDW-1 h-1 | Active transport system | [2] |
| Pseudomonas aeruginosa L10 | Diesel Oil | 5 g/L | 79.3% in 7 days | MS liquid medium, 30°C | [3] |
| Naphthalene | 200 mg/L | 79.7% in 10 days | MS medium, 30°C | [3] | |
| Phenanthrene | 200 mg/L | 71.6% in 10 days | MS medium, 30°C | [3] | |
| Pyrene | 200 mg/L | 34.7% in 10 days | MS medium, 30°C | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound biodegradation by Pseudomonas.
Culturing of Pseudomonas on this compound
Objective: To grow Pseudomonas strains using this compound as the sole source of carbon and nitrogen.
Materials:
-
Pseudomonas strain (e.g., Pseudomonas putida ATCC 12633)
-
Mineral Salts Medium (MSM) with the following composition per liter:
-
K2HPO4: 4 g
-
KH2PO4: 4 g
-
(NH4)2SO4: 2 g (omit if this compound is the sole nitrogen source)
-
MgSO4·7H2O: 0.5 g
-
FeSO4·7H2O: 0.01 g
-
CaCl2: 0.01 g
-
-
This compound solution (filter-sterilized)
-
Sterile Erlenmeyer flasks
-
Incubator shaker
Protocol:
-
Prepare the MSM and autoclave.
-
Aseptically add the filter-sterilized this compound solution to the cooled MSM to a final concentration of 1-5 mM.
-
Inoculate the medium with an overnight culture of the Pseudomonas strain grown in a rich medium (e.g., Luria-Bertani broth).
-
Incubate the flasks at the optimal growth temperature for the strain (e.g., 30°C) with shaking (e.g., 150-200 rpm).
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600).
-
Monitor the degradation of this compound using HPLC analysis of the culture supernatant.
Preparation of Cell-Free Extracts
Objective: To obtain active enzymes from Pseudomonas cells for in vitro assays.
Materials:
-
Pseudomonas cells grown on this compound
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5) containing a reducing agent (e.g., 1 mM dithiothreitol) and a protease inhibitor cocktail
-
Centrifuge
-
Sonnicator or French press
-
Ultracentrifuge
Protocol:
-
Harvest the cells from the culture medium by centrifugation (e.g., 6,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with cold phosphate buffer.
-
Resuspend the cell pellet in a small volume of the same buffer.
-
Disrupt the cells by sonication on ice or by passing them through a French press.
-
Centrifuge the cell lysate at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to remove cell debris and obtain the clear cell-free extract (supernatant).
-
Determine the protein concentration of the cell-free extract using a standard method (e.g., Bradford assay).
Enzyme Assays
a) Anthranilate 1,2-Dioxygenase (AntDO) Assay
Objective: To measure the activity of the enzyme that converts this compound to catechol.
Principle: The activity is measured by monitoring the this compound-dependent oxidation of NADH at 340 nm.[4]
Materials:
-
Cell-free extract
-
Potassium phosphate buffer (e.g., 50 mM, pH 6.3)
-
NADH solution
-
This compound solution
-
Spectrophotometer
Protocol:
-
Set up a reaction mixture in a cuvette containing the phosphate buffer, NADH (e.g., 100 µM), and the cell-free extract.
-
Initiate the reaction by adding this compound (e.g., 1 mM).
-
Immediately monitor the decrease in absorbance at 340 nm (ε = 6.22 mM-1 cm-1 for NADH).
-
Calculate the enzyme activity based on the rate of NADH oxidation. One unit of activity can be defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute.
b) Catechol 1,2-Dioxygenase (C12O) Assay
Objective: To measure the activity of the enzyme that cleaves the aromatic ring of catechol.
Principle: The activity is determined by measuring the formation of the product, cis,cis-muconic acid, which has a maximum absorbance at 260 nm.[5]
Materials:
-
Cell-free extract
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Catechol solution
-
Spectrophotometer
Protocol:
-
Set up a reaction mixture in a cuvette containing the phosphate buffer and the cell-free extract.
-
Initiate the reaction by adding catechol (e.g., 0.1 mM).
-
Monitor the increase in absorbance at 260 nm (ε = 16.8 mM-1 cm-1 for cis,cis-muconic acid).
-
Calculate the enzyme activity based on the rate of product formation. One unit of activity can be defined as the amount of enzyme that forms 1 µmol of cis,cis-muconic acid per minute.
c) this compound-CoA Ligase Assay
Objective: To measure the activity of the enzyme that activates this compound to 2-aminobenzoyl-CoA.
Principle: The formation of the thioester bond of 2-aminobenzoyl-CoA can be monitored spectrophotometrically at 365 nm.[6]
Materials:
-
Cell-free extract or purified enzyme
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
ATP solution
-
Coenzyme A (CoA) solution
-
MgCl2 solution
-
This compound solution
-
Spectrophotometer
Protocol:
-
Set up a reaction mixture in a cuvette containing the Tris-HCl buffer, ATP, CoA, and MgCl2.
-
Add the cell-free extract or purified enzyme and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding this compound.
-
Monitor the increase in absorbance at 365 nm, which corresponds to the formation of 2-aminobenzoyl-CoA.
-
The activity can be calculated using a molar extinction coefficient for 2-aminobenzoyl-CoA, which needs to be determined experimentally.
HPLC Analysis of this compound and its Metabolites
Objective: To separate and quantify this compound and its degradation products in culture supernatants or enzyme assays.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
-
Standards of this compound and expected metabolites (e.g., catechol)
-
Syringe filters (0.22 µm)
Protocol:
-
Prepare samples by centrifuging to remove cells and then filtering the supernatant through a 0.22 µm syringe filter.
-
Set up the HPLC method with a suitable gradient program for the mobile phase to achieve good separation of the compounds of interest. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Set the UV detector to a wavelength where this compound and its metabolites have significant absorbance (e.g., 254 nm or a diode array detector scanning a range of wavelengths).
-
Inject a known volume of the sample onto the column.
-
Identify and quantify the compounds by comparing their retention times and peak areas with those of the standards.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Overview of the two primary aerobic degradation pathways for this compound in Pseudomonas.
Caption: A typical experimental workflow for studying the biodegradation of this compound.
Caption: The role of this compound as a precursor in the Pseudomonas Quinolone Signal (PQS) quorum sensing pathway.
Conclusion
The aerobic biodegradation of this compound by Pseudomonas is a well-orchestrated process involving distinct metabolic pathways and a suite of specialized enzymes. Understanding these pathways at a molecular and quantitative level is essential for applications ranging from environmental bioremediation to the development of novel antimicrobial agents targeting bacterial communication and virulence. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important area of microbial metabolism.
References
- 1. 2-Aminobenzoyl-CoA monooxygenase/reductase, a novel type of flavoenzyme. Purification and some properties of the enzyme. | Semantic Scholar [semanticscholar.org]
- 2. Dynamics of benzoate metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthranilate deteriorates the structure of Pseudomonas aeruginosa biofilms and antagonizes the biofilm-enhancing indole effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and Evolution of Anthranilate 1,2-Dioxygenase from Acinetobacter sp. Strain ADP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catechol 1,2-Dioxygenase is an Analogue of Homogentisate 1,2-Dioxygenase in Pseudomonas chlororaphis Strain UFB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]
The Pivotal Role of 2-Aminobenzoate in the Synthesis of Secondary Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzoate, also known as anthranilate, is an aromatic amine that serves as a critical branch-point intermediate between primary and secondary metabolism in a wide array of organisms, including plants and bacteria.[1][2] Arising from the shikimate pathway, this compound is a key precursor in the biosynthesis of the essential amino acid L-tryptophan.[3] However, its significance extends far beyond this primary metabolic role. It is siphoned from the tryptophan pathway to generate a diverse suite of secondary metabolites, many of which possess significant biological activities and are of great interest to the pharmaceutical and agricultural industries.[1][4] This technical guide provides an in-depth exploration of the role of this compound in secondary metabolite synthesis, detailing the biosynthetic pathways, key enzymes, regulatory mechanisms, and experimental protocols for its study.
Biosynthesis of this compound: The Gateway from Primary Metabolism
The synthesis of this compound from chorismate marks a crucial juncture in aromatic amino acid metabolism. This reaction is catalyzed by the enzyme anthranilate synthase (AS) , a multimeric enzyme complex typically composed of two different subunits, α and β, encoded by the trpE and trpG genes, respectively, in many bacteria.[5] The α subunit is responsible for the conversion of chorismate to this compound, while the β subunit provides the glutamine amidotransferase activity that supplies ammonia (B1221849) for the reaction.[6] In the absence of the β subunit, the α subunit can utilize ammonia directly, albeit less efficiently.[6]
The overall reaction is as follows:
Chorismate + L-glutamine → this compound + Pyruvate + L-glutamate
This enzyme is a key regulatory point, often subject to feedback inhibition by L-tryptophan, which helps to control the flux of intermediates through the pathway.[1]
This compound as a Precursor to a Diverse Array of Secondary Metabolites
Once synthesized, this compound can be channeled into various biosynthetic pathways leading to the formation of a wide range of secondary metabolites. These can be broadly categorized into volatiles, alkaloids, and defense compounds.
Volatile Compounds: The Fragrance of Grapes and Beyond
One of the well-characterized roles of this compound in secondary metabolism is as a precursor to volatile esters, most notably methyl anthranilate . This compound is responsible for the characteristic "foxy" aroma of Concord grapes and is also found in many other fruits and flowers.[7] The formation of methyl anthranilate is catalyzed by anthranilate methyltransferase (AAMT) , which utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.[7]
Alkaloids: A Rich Source of Bioactive Molecules
This compound is a fundamental building block for several classes of alkaloids, many of which exhibit potent pharmacological activities. These include:
-
Quinoline and Acridine Alkaloids: These alkaloids are formed through the cyclization and further modification of this compound-derived intermediates.
-
Quinazoline Alkaloids: These compounds are characterized by a bicyclic structure formed from this compound and another amino acid.
-
Acridone (B373769) Alkaloids: In plants like Ruta graveolens, this compound is N-methylated by anthranilate N-methyltransferase as a key step in the biosynthesis of acridone alkaloids.[8][9]
Plant Defense Compounds: Avenacins
In certain plants, such as oats (Avena species), this compound is a precursor to a class of antimicrobial compounds called avenacins . These triterpenoid (B12794562) saponins (B1172615) are acylated with N-methylanthranilic acid, which is derived from this compound.[10] Avenacins play a crucial role in protecting the plant against fungal pathogens.[10]
Key Enzymes in this compound-Derived Secondary Metabolite Synthesis
The diversion of this compound into secondary metabolic pathways is orchestrated by a suite of specialized enzymes. The kinetic properties of these enzymes are crucial for understanding the efficiency and regulation of these pathways.
| Enzyme | Substrate(s) | Product(s) | Organism Example | Km | kcat | kcat/Km (Catalytic Efficiency) | Reference |
| Anthranilate Synthase (AS) | Chorismate, L-glutamine | This compound, Pyruvate, L-glutamate | Serratia marcescens | 4.6 µM (Chorismate) | 1.8 s⁻¹ | 3.9 x 10⁵ M⁻¹s⁻¹ | [11] |
| Nicotiana tabacum | 12 µM (Chorismate) | 0.03 s⁻¹ | 2.5 x 10³ M⁻¹s⁻¹ | [11] | |||
| Anthranilate N-methyltransferase (ANMT) | This compound, SAM | N-methylanthranilate, SAH | Ruta graveolens | 25 µM (this compound) | 0.25 s⁻¹ | 1.0 x 10⁴ M⁻¹s⁻¹ | [8] |
| Anthraniloyl-CoA:methanol acyltransferase (AMAT) | Anthraniloyl-CoA, Methanol | Methyl anthranilate, CoA | Vitis labrusca | 7.8 µM (Anthraniloyl-CoA) | 0.12 s⁻¹ | 1.5 x 10⁴ M⁻¹s⁻¹ | [12] |
Regulation of this compound Flux into Secondary Metabolism
The allocation of this compound between primary (tryptophan synthesis) and secondary metabolism is tightly regulated at multiple levels, including transcriptional control and signaling pathways.
Transcriptional Regulation
The expression of genes encoding key enzymes in this compound-derived secondary metabolite pathways is often controlled by specific families of transcription factors (TFs) . These TFs are, in turn, responsive to various developmental and environmental cues.[4] Notable TF families involved in regulating alkaloid biosynthesis include:
-
AP2/ERF (APETALA2/Ethylene Response Factor): Members of this family, such as the ORCA (Octadecanoid-responsive Catharanthus AP2-domain) proteins in Catharanthus roseus, are known to regulate the expression of genes in terpenoid indole (B1671886) alkaloid biosynthesis.[4]
-
bHLH (basic Helix-Loop-Helix): These TFs often work in concert with other regulatory proteins to control metabolic pathways.
-
WRKY: WRKY TFs are key regulators of plant defense responses and can modulate the expression of genes involved in the synthesis of defense-related secondary metabolites.[4]
-
MYB: This large family of TFs is involved in the regulation of various aspects of plant secondary metabolism, including the biosynthesis of phenylpropanoids and flavonoids, and also plays a role in alkaloid biosynthesis.[4]
Signaling Pathways
Plant signaling molecules, particularly jasmonates (jasmonic acid and its derivatives) , play a central role in orchestrating the plant's response to biotic and abiotic stresses, often by inducing the production of defensive secondary metabolites.[3][13][14] The jasmonate signaling pathway is initiated in response to stimuli such as herbivory or pathogen attack and leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.[15] This de-repression allows for the activation of transcription factors, such as MYC2, which in turn upregulate the expression of genes in secondary metabolic pathways, including those utilizing this compound.[5][15]
Experimental Protocols
A variety of experimental techniques are employed to study the role of this compound in secondary metabolite synthesis. Below are detailed methodologies for key experiments.
Protocol 1: Anthranilate Synthase (AS) Activity Assay
This protocol measures the activity of anthranilate synthase by fluorometrically quantifying the production of this compound from chorismate.
Materials:
-
Plant or bacterial tissue
-
Liquid nitrogen
-
Mortar and pestle
-
AS extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, 5 mM DTT)
-
Polyvinylpolypyrrolidone (PVPP)
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
AS reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10 mM L-glutamine)
-
Chorismate solution (substrate)
-
Spectrofluorometer
Procedure:
-
Enzyme Extraction:
-
Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Suspend the powder in ice-cold AS extraction buffer containing PVPP.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.
-
Collect the supernatant and perform a protein precipitation step using saturated ammonium sulfate (e.g., 40-70% saturation).
-
Centrifuge to pellet the protein, discard the supernatant, and resuspend the pellet in a minimal volume of AS extraction buffer.
-
-
Enzyme Assay:
-
Set up the reaction mixture in a cuvette containing the AS reaction buffer.
-
Add the extracted enzyme preparation to the reaction mixture and incubate at the optimal temperature (e.g., 30°C).
-
Initiate the reaction by adding the chorismate solution.
-
Monitor the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 400 nm, which is specific for this compound.
-
Calculate the enzyme activity based on the rate of fluorescence increase, using a standard curve of known this compound concentrations.
-
Protocol 2: Extraction and Quantification of this compound and its Derivatives by LC-MS/MS
This protocol describes a general method for the extraction and sensitive quantification of this compound and its methylated or acylated derivatives from biological samples.
Materials:
-
Plant or bacterial tissue
-
Extraction solvent (e.g., 80% methanol)
-
Internal standard (e.g., isotope-labeled this compound)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reversed-phase HPLC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Extraction:
-
Homogenize the biological tissue in the extraction solvent.
-
Add a known amount of the internal standard to each sample for accurate quantification.
-
Vortex the mixture and incubate (e.g., on ice for 30 minutes).
-
Centrifuge to pellet the debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter before analysis.
-
-
LC-MS/MS Analysis:
-
Inject the filtered extract onto the LC-MS/MS system.
-
Separate the compounds using a gradient elution on the C18 column with mobile phases A and B.
-
Detect and quantify the target analytes using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-to-product ion transitions for this compound and its derivatives should be determined beforehand.
-
Generate a standard curve using known concentrations of the analytes to calculate their concentrations in the samples.
-
Protocol 3: RT-qPCR Analysis of Gene Expression
This protocol outlines the steps for quantifying the expression levels of genes involved in the this compound pathway.
Materials:
-
Plant or bacterial tissue
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit for cDNA synthesis
-
Gene-specific primers for the target genes and a reference gene
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the tissue using a suitable RNA extraction kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixtures containing the cDNA template, gene-specific primers, and SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.
-
Workflow and Logical Relationships
The study of this compound's role in secondary metabolism often follows a logical workflow, from the identification of biosynthetic genes to the characterization of the resulting metabolites and their regulation.
Conclusion
This compound stands as a vital crossroads in cellular metabolism, connecting the fundamental process of amino acid synthesis with the intricate and diverse world of secondary metabolites. The pathways originating from this precursor yield a remarkable array of compounds with significant ecological and economic importance. A thorough understanding of the enzymes, regulatory networks, and signaling cascades that govern the flux of this compound into these specialized pathways is essential for harnessing their potential. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of this compound metabolism and to engineer the production of valuable secondary metabolites for applications in medicine, agriculture, and beyond.
References
- 1. ALKALOID BIOSYNTHESIS IN PLANTS: Biochemistry, Cell Biology, Molecular Regulation, and Metabolic Engineering Applications. | Semantic Scholar [semanticscholar.org]
- 2. ALKALOID BIOSYNTHESIS IN PLANTS: Biochemistry, Cell Biology, Molecular Regulation, and Metabolic Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Tell an N from an O: Controlling the Chemoselectivity of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anthranilate N-methyltransferase(EC 2.1.1.111) - Creative Enzymes [creative-enzymes.com]
- 9. Glycosyltransferases from Oat (Avena) Implicated in the Acylation of Avenacins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pcrlab.vetmed.ucdavis.edu [pcrlab.vetmed.ucdavis.edu]
A Technical Guide to the Spectroscopic Properties of 2-Aminobenzoate for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzoate (anthranilic acid) is a naturally occurring aromatic amino acid that serves as a biosynthetic precursor to tryptophan.[1] Its intrinsic fluorescence and environmentally sensitive spectroscopic properties have established it as a valuable tool in a wide array of analytical applications, ranging from a fluorescent tag for biomolecules to a probe for detecting cancerous cells.[1] This technical guide provides an in-depth exploration of the core spectroscopic characteristics of this compound, offering a practical resource for researchers leveraging its unique properties in analytical chemistry, biochemistry, and drug development.
The small size of this compound, comparable to that of natural amino acids, coupled with its high quantum yield, makes it an excellent extrinsic fluorescent probe.[1][2] Its spectroscopic behavior is notably influenced by the surrounding environment, a characteristic that can be exploited to study molecular interactions, protein conformations, and cellular microenvironments.[2][3] This guide will detail its absorption and emission properties, the significant impact of solvent polarity, and provide standardized experimental protocols for its use.
Spectroscopic Properties of this compound
The utility of this compound as an analytical tool is rooted in its distinct ultraviolet-visible (UV-Vis) absorption and fluorescence emission characteristics. These properties are highly dependent on the solvent environment, a phenomenon that provides a mechanism for probing local molecular conditions.
UV-Vis Absorption
This compound typically exhibits absorption maxima in the UV range. The primary absorption bands are influenced by π-π* transitions within the aromatic ring and n-π* transitions associated with the amino and carboxyl functional groups. The position and intensity of these bands are sensitive to solvent polarity and hydrogen bonding interactions.[4] For instance, in polar, protic solvents, hydrogen bonding with the amino and carboxyl groups can lead to shifts in the absorption maxima.[2]
Fluorescence Spectroscopy
The most prominent feature of this compound for analytical applications is its fluorescence. Upon excitation with UV light, it emits blue fluorescence.[1] The Stokes shift, which is the difference between the absorption and emission maxima, is notably large and highly dependent on solvent polarity.[3] This solvatochromic effect is a key attribute, allowing researchers to infer information about the polarity of the fluorophore's immediate surroundings.
Factors Influencing Fluorescence:
-
Solvent Polarity: The fluorescence of this compound is significantly affected by the polarity of the solvent.[2] In polar solvents, the excited state is stabilized, leading to a red shift (a shift to longer wavelengths) in the emission spectrum.[3]
-
Hydrogen Bonding: The formation of hydrogen bonds with solvent molecules can alter the electronic distribution in both the ground and excited states, thereby influencing the absorption and emission spectra.[4][5] Interactions with protic solvents can compete with intramolecular hydrogen bonding, leading to enhanced fluorescence.[4]
-
Quenching: Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms, including collisional quenching and the formation of non-fluorescent ground-state complexes.[6][7] This property can be utilized in assays where the binding of an analyte modulates the fluorescence of a this compound-labeled probe.
Quantitative Spectroscopic Data
The following tables summarize key quantitative spectroscopic data for this compound and its derivatives in various solvents. This data is essential for designing experiments and interpreting results.
| Fluorophore | Solvent | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) | Reference(s) |
| 2-Aminobenzoic Acid (2-AA) | Ethanol | ~320 | ~420 | 0.59 | [8] |
| 2-Aminobenzoic Acid (2-AA) | Methanol | ~320 | ~420 | 0.43 | [1][8] |
| 2-Aminobenzoic Acid (2-AA) | Chloroform | ~320 | ~420 | 0.26 | [1][8] |
| 2-Aminobenzamide (2-AB) | - | ~320 | ~420 | Generally lower than 2-AA | [8] |
Analytical Applications
The unique spectroscopic properties of this compound have led to its use in a variety of analytical applications, particularly in the life sciences.
Fluorescent Labeling of Biomolecules
This compound is frequently used to label peptides and oligosaccharides.[1][9] Once conjugated to a biomolecule, its fluorescence can be used to monitor binding events, conformational changes, and enzymatic activity.[9] For example, it has been employed as a donor in Förster Resonance Energy Transfer (FRET) pairs for studying protease activity.[2]
Environmental Probing
The sensitivity of this compound's fluorescence to the local environment makes it an excellent probe for investigating the properties of micelles, lipid bilayers, and protein binding sites.[10] Changes in fluorescence intensity, emission wavelength, and lifetime can provide insights into the polarity and accessibility of these microenvironments.
Drug Development and Discovery
In drug development, this compound derivatives are explored for their therapeutic potential, including anticancer properties.[11] Furthermore, fluorescent probes based on this compound can be developed for high-throughput screening assays to identify inhibitors of specific enzymes.[12]
Experimental Protocols
This section provides detailed methodologies for common spectroscopic measurements involving this compound.
Measurement of UV-Vis Absorption Spectrum
Objective: To determine the absorption spectrum and molar absorptivity of a this compound solution.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Solvent of choice (e.g., ethanol, methanol)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from, for example, 1 µM to 50 µM.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 200-500 nm).
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record the baseline.
-
Sample Measurement: Measure the absorbance of each dilution, starting from the lowest concentration. Ensure the maximum absorbance falls within the linear range of the instrument (typically below 1.0).
-
Data Analysis: Plot absorbance at the wavelength of maximum absorption (λmax) against concentration. The molar absorptivity (ε) can be calculated from the slope of this plot using the Beer-Lambert law (A = εcl).
Measurement of Fluorescence Emission Spectrum and Quantum Yield
Objective: To determine the fluorescence emission spectrum and relative quantum yield of a this compound solution.
Materials:
-
Spectrofluorometer
-
Quartz fluorescence cuvettes (1 cm path length)
-
This compound solution (prepared as above)
-
Quantum yield standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)
-
Solvent of choice
Procedure:
-
Solution Preparation: Prepare a series of dilutions of both the this compound sample and the quantum yield standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[8]
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength (e.g., 320 nm for this compound). Set the emission wavelength range to be scanned (e.g., 350-600 nm).
-
Absorbance Measurement: Measure the absorbance of each dilution of the sample and the standard at the excitation wavelength using a UV-Vis spectrophotometer.[8]
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each dilution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The relative fluorescence quantum yield (Φ_X) of the sample can be calculated using the following equation[8]:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the fluorescence quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively.
-
-
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the analytical applications of this compound.
Caption: Workflow for Determining Relative Fluorescence Quantum Yield.
References
- 1. mcfarland.acadiau.ca [mcfarland.acadiau.ca]
- 2. researchgate.net [researchgate.net]
- 3. Effects of substituent position on aminobenzoate relaxation pathways in solution - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03759E [pubs.rsc.org]
- 4. General and specific solvent effects in optical spectra of ortho-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence quenching in photosystem II of chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an effective fluorescence probe for discovery of aminopeptidase inhibitors to suppress biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enhanced Metabolite Profiling of N-Glycans using 2-Aminobenzoate Derivatization for Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The comprehensive analysis of metabolites, a cornerstone of metabolomics, provides critical insights into cellular physiology, disease pathogenesis, and drug metabolism. Glycosylation is a key post-translational modification that significantly impacts the function, stability, and immunogenicity of proteins. Consequently, the profiling of N-glycans is of paramount importance in biopharmaceutical development and disease biomarker discovery. However, native glycans lack the chromophores and ionization efficiency necessary for sensitive detection by liquid chromatography (LC) and mass spectrometry (MS).
Chemical derivatization with a fluorescent and/or ionizable tag is a widely adopted strategy to overcome these limitations. 2-Aminobenzoate (2-AB, also known as anthranilate) and its amide analogue, 2-aminobenzamide (B116534), are extensively used derivatizing agents that enhance both fluorescence detection and mass spectrometric response of glycans.[1][2] This application note provides a detailed protocol for the derivatization of N-glycans with 2-aminobenzamide and their subsequent analysis by LC-MS, offering a robust workflow for metabolite profiling in research and drug development settings.
Principle of the Method
The workflow for N-glycan profiling using 2-AB derivatization involves three main stages:
-
Release of N-glycans: N-glycans are enzymatically cleaved from the glycoprotein (B1211001) using Peptide-N-Glycosidase F (PNGase F).
-
Derivatization with 2-Aminobenzamide (2-AB): The free reducing terminus of the released glycan reacts with the primary amine of 2-AB via reductive amination to form a stable, fluorescently tagged secondary amine.[3]
-
Analysis by LC-MS: The 2-AB labeled glycans are separated using Hydrophilic Interaction Liquid Chromatography (HILIC) and detected by fluorescence and mass spectrometry.[2][4]
Experimental Protocols
I. Release of N-Glycans from Glycoproteins
-
Sample Preparation:
-
Denaturation:
-
To the glycoprotein solution, add a denaturing surfactant and heat at 90°C for 3 minutes to unfold the protein and increase accessibility of glycosylation sites.[6]
-
-
Enzymatic Digestion:
-
Cool the denatured sample to room temperature.
-
Add PNGase F to the sample. The amount of enzyme may need to be optimized, but a typical starting point is 1-2 µL of a standard enzyme preparation.
-
Incubate at 50°C for 5 minutes for rapid deglycosylation protocols, or at 37°C for 18 hours for traditional overnight digestion.[6][7]
-
II. 2-Aminobenzamide (2-AB) Labeling of Released N-Glycans
-
Preparation of Labeling Reagent:
-
Prepare a solution of 2-aminobenzamide (5 mg) and sodium cyanoborohydride (6 mg).
-
Dissolve the mixture in a solution of acetic acid and dimethyl sulfoxide (B87167) (DMSO). A common preparation involves mixing 150 µL of acetic acid with 300 µL of DMSO, and then using 100 µL of this mix to dissolve the 2-AB and sodium cyanoborohydride.
-
-
Labeling Reaction:
-
Purification of Labeled Glycans:
-
Excess 2-AB reagent must be removed prior to LC-MS analysis to prevent interference.
-
Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction (HILIC-SPE) is a common and effective cleanup method.[6]
-
Dilute the labeling reaction mixture with acetonitrile (B52724) to approximately 90% to ensure binding to the HILIC sorbent.[3]
-
Apply the diluted sample to a conditioned HILIC-SPE cartridge.
-
Wash the cartridge with a high percentage of organic solvent (e.g., acetonitrile) to remove the excess hydrophobic 2-AB reagent.
-
Elute the purified 2-AB labeled glycans with an aqueous buffer.
-
III. LC-MS Analysis of 2-AB Labeled N-Glycans
-
Liquid Chromatography (HILIC):
-
Column: A HILIC column with an amide-based stationary phase is typically used for the separation of glycans (e.g., Agilent AdvanceBio Amide HILIC, 2.1 x 150 mm, 1.8 µm).[5]
-
Mobile Phase A: 50 mM ammonium (B1175870) formate, pH 4.4.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A typical gradient involves decreasing the percentage of mobile phase B over time to elute the glycans based on their hydrophilicity (smaller, less polar glycans elute earlier).
-
-
Fluorescence Detection (FLD):
-
Mass Spectrometry (MS):
Data Presentation
The use of 2-AB allows for the relative quantification of different glycan species based on their fluorescence signal intensity. The following table summarizes a comparison of 2-AB with other common labeling agents, highlighting its characteristics.
| Derivatization Agent | Sample Prep Duration | Relative Fluorescence Signal | Relative MS Signal | Sialic Acid Stability |
| 2-Aminobenzamide (2-AB) | ~40 hours | Baseline | Baseline | Susceptible to loss |
| Procainamide | ~22 hours | ~15x higher than 2-AB | ~2x higher than 2-AB | Susceptible to loss |
| RapiFluor-MS (RF-MS) | ~1 hour | ~4x higher than 2-AB | ~68x higher than 2-AB | Susceptible to loss |
| Permethylation | ~48 hours | N/A (not fluorescent) | >100x higher than 2-AB | Stable |
Data synthesized from comparative studies.[2][7][8]
Visualization of Experimental Workflow
Caption: Workflow for N-glycan profiling using 2-AB derivatization and LC-MS.
Conclusion
Derivatization of N-glycans with 2-aminobenzamide is a well-established and reliable method for enhancing their detection in mass spectrometry-based metabolite profiling. While newer labeling reagents may offer faster protocols or higher sensitivity, 2-AB remains a cost-effective and widely used option, supported by extensive historical data and established methodologies.[1] The detailed protocol provided in this application note offers a comprehensive workflow for researchers and drug development professionals to accurately and reproducibly profile N-glycans, contributing to a deeper understanding of their roles in health and disease, and ensuring the quality and consistency of biotherapeutic products.
References
- 1. agilent.com [agilent.com]
- 2. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]
- 7. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ludger.com [ludger.com]
Application Notes and Protocols for 2-Aminobenzoate (2-AB) Derivatization of Monosaccharides for HPLC-FLD Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of monosaccharide composition is a critical aspect of the characterization of glycoproteins, polysaccharides, and other glycoconjugates in biological research and biopharmaceutical development. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a sensitive and robust method for this purpose. However, as monosaccharides lack a native fluorophore, a derivatization step is necessary to enable sensitive detection. This document provides detailed application notes and protocols for the derivatization of monosaccharides with 2-aminobenzoate (2-AB) followed by HPLC-FLD analysis.
The derivatization process is based on reductive amination, where the primary amine of 2-AB reacts with the aldehyde group of the reducing end of a monosaccharide to form a Schiff base. This intermediate is then reduced to a stable, fluorescent secondary amine using a reducing agent, typically sodium cyanoborohydride. The resulting 2-AB labeled monosaccharides can be separated by reversed-phase or hydrophilic interaction liquid chromatography and quantified with high sensitivity using a fluorescence detector.
Experimental Protocols
Protocol 1: Derivatization of Monosaccharide Standards with this compound (2-AB)
This protocol describes the derivatization of a standard mixture of monosaccharides.
Materials:
-
Monosaccharide standards (e.g., Glucose, Galactose, Mannose, Fucose, Xylose, Glucosamine, Galactosamine)
-
This compound (2-AB)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glacial acetic acid
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or oven set to 65°C
-
Centrifugal evaporator (optional)
Procedure:
-
Preparation of Monosaccharide Standard Mixture:
-
Prepare a stock solution of each monosaccharide standard in water at a concentration of 1 mg/mL.
-
Create a working standard mixture by combining equal volumes of each stock solution.
-
Aliquot 10-100 µL of the working standard mixture into a microcentrifuge tube.
-
Dry the sample completely using a centrifugal evaporator or by lyophilization.
-
-
Preparation of 2-AB Labeling Reagent:
-
Caution: 2-AB and sodium cyanoborohydride are toxic. Handle with appropriate personal protective equipment in a fume hood.
-
Prepare a solution of 0.35 M 2-AB and 1 M sodium cyanoborohydride in a freshly prepared mixture of DMSO and glacial acetic acid (70:30 v/v). For example, to prepare approximately 1 mL of labeling reagent, dissolve 48 mg of 2-AB and 63 mg of sodium cyanoborohydride in 700 µL of DMSO and 300 µL of glacial acetic acid. This reagent should be prepared fresh before use.
-
-
Derivatization Reaction:
-
Add 50 µL of the freshly prepared 2-AB labeling reagent to the dried monosaccharide standard mixture.
-
Vortex the tube to ensure the pellet is fully dissolved.
-
Incubate the reaction mixture at 65°C for 2-3 hours in a heating block or oven.
-
-
Post-Derivatization Cleanup (Solid-Phase Extraction - HILIC):
-
Equilibrate a HILIC (Hydrophilic Interaction Liquid Chromatography) SPE cartridge (e.g., 1 mL) by washing with 1 mL of HPLC-grade water followed by 1 mL of 85% acetonitrile in water.
-
Dilute the reaction mixture with 200 µL of acetonitrile.
-
Load the diluted sample onto the equilibrated HILIC SPE cartridge.
-
Wash the cartridge with 3 x 1 mL of 85% acetonitrile in water to remove excess 2-AB reagent.
-
Elute the 2-AB labeled monosaccharides with 2 x 500 µL of HPLC-grade water.
-
Dry the eluted sample in a centrifugal evaporator and reconstitute in a suitable volume (e.g., 100 µL) of water or the initial mobile phase for HPLC analysis.
-
Protocol 2: Release and Derivatization of Monosaccharides from a Glycoprotein (B1211001)
This protocol outlines the acid hydrolysis of a glycoprotein to release monosaccharides, followed by 2-AB derivatization.
Materials:
-
Glycoprotein sample (e.g., Fetuin, IgG)
-
Trifluoroacetic acid (TFA), 2 M
-
Sodium hydroxide (B78521) (NaOH), 2 M
-
All reagents listed in Protocol 1
Procedure:
-
Acid Hydrolysis:
-
Place 10-50 µg of the glycoprotein sample into a screw-cap microcentrifuge tube.
-
Add 100 µL of 2 M TFA to the tube.
-
Cap the tube tightly and incubate at 100°C for 4 hours to release neutral monosaccharides. For amino sugars, a milder hydrolysis (e.g., 4 M HCl at 100°C for 2 hours) may be required.
-
Cool the sample to room temperature.
-
Dry the sample completely in a centrifugal evaporator to remove the TFA.
-
-
Neutralization and Derivatization:
-
Re-dissolve the dried hydrolysate in 50 µL of water.
-
Neutralize the sample by adding 2 M NaOH dropwise until a neutral pH is achieved (check with pH paper).
-
Dry the neutralized sample completely in a centrifugal evaporator.
-
Proceed with the 2-AB derivatization as described in Protocol 1, steps 2 and 3.
-
-
Post-Derivatization Cleanup:
-
Follow the cleanup procedure as described in Protocol 1, step 4.
-
HPLC-FLD Analysis
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Fluorescence detector (FLD)
Chromatographic Conditions (Example Method):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol[1]
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5-50% B (linear gradient)
-
20-22 min: 50-100% B (linear gradient)
-
22-25 min: 100% B (wash)
-
25-27 min: 100-5% B (return to initial)
-
27-35 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
Fluorescence Detection:
Data Presentation
Table 1: Quantitative Performance of Monosaccharide Analysis by HPLC
| Parameter | PMP-Derivatized Monosaccharides (UV-Detection) |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.74 - 1.24 µg/mL |
| Limit of Quantitation (LOQ) | 1.98 - 3.74 µg/mL |
| Accuracy (% Recovery) | 69.01 - 108.96% |
| Precision (%RSD, intra-day) | ≤ 5.49% |
| Precision (%RSD, inter-day) | ≤ 5.49% |
Data for PMP-derivatized monosaccharides adapted from a study on human serum analysis and serves as an example of typical method performance.
Table 2: Example Retention Times of 2-AB Labeled Monosaccharides
The retention times of 2-AB labeled monosaccharides are highly dependent on the specific HPLC conditions (column, mobile phase, gradient). The following table provides an example of retention times for two N-acylated monosaccharides on a C18 column.
| 2-AB Labeled Monosaccharide | Retention Time (minutes) |
| N-acetylglucosamine (GlcNAc) | 12.5[1] |
| N-palmitoyl-D-glucosamine (GlcNC16) | 18.3[1] |
Conditions: C18 column with a water (0.1% formic acid)/methanol gradient.[1]
Visualizations
Caption: Experimental workflow for 2-AB derivatization and HPLC-FLD analysis of monosaccharides.
Caption: Reductive amination pathway for this compound derivatization of monosaccharides.
References
Application Note: Metabolic Engineering of E. coli for 2-Aminobenzoate Production
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Aminobenzoate (2-ABA), also known as anthranilate, is a significant platform chemical used as a precursor for the synthesis of dyes, fragrances, pharmaceuticals, and agricultural compounds.[1][2][3][4] Traditionally, 2-ABA is produced through chemical synthesis from non-renewable resources, a process that often involves toxic by-products and unsustainable feedstocks.[1][2][3] Microbial production using metabolically engineered Escherichia coli presents a sustainable and environmentally friendly alternative. This document outlines the key metabolic engineering strategies, quantitative achievements, and detailed protocols for developing high-yield E. coli strains for 2-ABA production from simple carbon sources like glucose.
Metabolic Pathway for this compound Production
In E. coli, 2-ABA is a natural intermediate in the tryptophan biosynthesis pathway. The pathway begins with precursors from central carbon metabolism, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which enter the shikimate pathway to produce chorismate. Chorismate is a critical branch-point metabolite. For 2-ABA synthesis, the enzyme anthranilate synthase (encoded by trpE and trpD) converts chorismate to anthranilate.[1][2] In the wild-type pathway, anthranilate is immediately converted to phosphoribosyl anthranilate by anthranilate phosphoribosyl transferase (also encoded by trpD) to proceed towards tryptophan.[1][2]
Effective metabolic engineering for 2-ABA overproduction focuses on three main goals:
-
Increasing the precursor supply: Enhancing the flow of carbon towards the chorismate precursor.
-
Channeling flux to the product: Maximizing the conversion of chorismate to 2-ABA.
-
Preventing product degradation: Blocking the subsequent conversion of 2-ABA to tryptophan.
References
- 1. Metabolic engineering for improving anthranilate synthesis from glucose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic engineering for improving anthranilate synthesis from glucose in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 4. Engineered Escherichia coli cell factory for anthranilate over-production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Aminobenzoate as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-aminobenzoate (anthranilic acid) as a versatile precursor in the synthesis of a range of pharmaceuticals. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Introduction
2-Aminobenzoic acid, a readily available and cost-effective starting material, serves as a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique structural features, possessing both a carboxylic acid and an amino group on an aromatic ring, allow for diverse chemical transformations, leading to the formation of various heterocyclic scaffolds and substituted aromatic compounds with significant therapeutic properties. This document focuses on the synthesis of key pharmaceutical classes derived from this compound, including quinazolinones and fenamates, providing detailed synthetic protocols, quantitative data, and visualization of relevant biological pathways.
I. Synthesis of Quinazolinone Derivatives
Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including sedative-hypnotic, anticonvulsant, and anticancer effects. A prominent example is methaqualone, a sedative-hypnotic drug. The synthesis of the quinazolinone core often involves the condensation of an anthranilic acid derivative with an appropriate amine and a one-carbon source.
A. Methaqualone Synthesis
Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) can be synthesized from 2-aminobenzoic acid through a two-step process involving the formation of N-acetylanthranilic acid followed by condensation with o-toluidine (B26562).
Experimental Workflow: Methaqualone Synthesis
Caption: Workflow for the two-step synthesis of Methaqualone.
Step 1: Synthesis of N-Acetylanthranilic Acid [1][2]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 10 g of 2-aminobenzoic acid in 20 ml of acetic anhydride.
-
Heat the mixture progressively to 190-200 °C and maintain this temperature to allow for distillation.
-
After the initial reaction, remove the last traces of acetic acid under vacuum.
-
Cool the reaction mixture to 50-60 °C. The resulting product is N-acetylanthranilic acid.
Step 2: Synthesis of Methaqualone [2]
-
To the flask containing N-acetylanthranilic acid, add 10 g of o-toluidine in portions.
-
Add a solution of phosphorus trichloride in a suitable solvent (e.g., toluene).
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, the precipitate is filtered, washed, and recrystallized to yield methaqualone.
Alternative One-Step Synthesis of Methaqualone [1][3]
-
Mix 7 g of 2-aminobenzoic acid, 5 ml of o-toluidine, and 4 ml of glacial acetic acid in a round-bottomed flask.
-
Slowly add 40-50 g of polyphosphoric acid to the mixture.
-
Heat the mixture to 140-160 °C for 20-30 minutes, then increase the temperature to 180 °C for 10 minutes.
-
Cool the reaction mixture and pour it into 150-200 ml of water.
-
Neutralize the solution with a 20% sodium carbonate solution.
-
Add methanol (B129727) until a lasting turbidity is observed.
-
Allow the mixture to stand for one hour for the free base of methaqualone to precipitate.
-
Collect the precipitate and recrystallize from methanol.
| Precursor(s) | Reagents | Product | Yield (%) | Melting Point (°C) |
| 2-Aminobenzoic Acid, o-Toluidine | Acetic Acid, Polyphosphoric Acid | Methaqualone | 55 | 113-115 |
| N-Acetylanthranilic Acid, o-Toluidine | Phosphorus Trichloride, Toluene | Methaqualone | ~76 | 114-115 |
Table 1: Quantitative Data for Methaqualone Synthesis
B. Mechanism of Action: Quinazolinones as Anticancer Agents
Several quinazolinone derivatives have demonstrated potent anticancer activity by targeting microtubule dynamics, a critical component of cell division. These compounds act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site on β-tubulin. This binding disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Signaling Pathway: Tubulin Polymerization Inhibition by Quinazolinones
Caption: Inhibition of tubulin polymerization by quinazolinone derivatives.
II. Synthesis of Fenamate NSAIDs
Fenamates are a class of non-steroidal anti-inflammatory drugs (NSAIDs) derived from N-phenylanthranilic acid. They exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. A key synthetic route to fenamates is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with an amine.
A. Mefenamic Acid Synthesis
Mefenamic acid, 2-((2,3-dimethylphenyl)amino)benzoic acid, is a widely used NSAID. Its synthesis can be achieved via the Ullmann condensation of 2-chlorobenzoic acid and 2,3-dimethylaniline.
Experimental Workflow: Mefenamic Acid Synthesis
Caption: Workflow for the synthesis of Mefenamic Acid via Ullmann Condensation.
-
In a reaction vessel, combine 500 kg of o-chlorobenzoic acid, 400 kg of 2,3-dimethylaniline, 350 kg of sodium carbonate (as an acid binding agent), and 25 kg of anhydrous cupric sulfate (B86663) (as a catalyst).
-
Add 1500 kg of water to the mixture.
-
Heat the reaction mixture to 90-120 °C and maintain stirring for 15-24 hours.
-
After the reaction is complete, dilute the mixture with water and then acidify with dilute hydrochloric acid to a pH of 2-3.
-
Cool the solution to room temperature and filter the precipitate.
-
Wash the filter residue with warm water (35-40 °C) to obtain the crude mefenamic acid.
-
Recrystallize the crude product from a suitable organic solvent to obtain pure mefenamic acid.
| Precursor(s) | Reagents | Product | Yield (%) |
| o-Chlorobenzoic Acid, 2,3-Dimethylaniline | Sodium Carbonate, Anhydrous Cupric Sulfate | Mefenamic Acid | ~85 |
Table 2: Quantitative Data for Mefenamic Acid Synthesis
B. Mechanism of Action: Fenamates as COX and NLRP3 Inflammasome Inhibitors
Fenamates, like other NSAIDs, primarily function by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, fenamates reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.
Signaling Pathway: COX Inhibition by Fenamates
Caption: Inhibition of the Cyclooxygenase (COX) pathway by Fenamate NSAIDs.
Recent studies have also revealed that fenamates can inhibit the NLRP3 inflammasome, a multiprotein complex involved in the innate immune response.[4][5] Aberrant activation of the NLRP3 inflammasome is implicated in various inflammatory diseases. Fenamates have been shown to block the activation of the NLRP3 inflammasome, leading to a reduction in the production of the pro-inflammatory cytokine IL-1β, independent of their COX-inhibitory activity.
Signaling Pathway: NLRP3 Inflammasome Inhibition by Fenamates
Caption: Inhibition of the NLRP3 inflammasome pathway by Fenamate NSAIDs.
III. Other Pharmaceuticals Derived from this compound
A. Furosemide (B1674285) Synthesis
Furosemide is a potent loop diuretic used to treat edema and hypertension. While its synthesis can involve multiple steps, a key transformation is the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine (B118560). The precursor, 2,4-dichloro-5-sulfamoylbenzoic acid, can be prepared from 2-aminobenzoic acid derivatives. A more direct route involves the condensation of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid with furfurylamine.[6][7]
-
A mixture of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid and furfurylamine is heated.
-
The reaction can be carried out in the absence of a solvent or in a high-boiling solvent like 2-methoxyethanol (B45455) or dimethylformamide.
-
After the reaction is complete, the mixture is poured into water and acidified with glacial acetic acid to a pH of 4.
-
The precipitated crude furosemide is collected by filtration, washed with water, and recrystallized from ethanol.
| Precursor(s) | Reagents | Product | Yield (%) | Melting Point (°C) |
| 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid, Furfurylamine | Acetic Acid | Furosemide | 96 | 206-208 |
Table 3: Quantitative Data for Furosemide Synthesis
B. Tranilast Synthesis
Tranilast, N-(3,4-dimethoxycinnamoyl)anthranilic acid, is an anti-allergic agent. Its synthesis involves the acylation of 2-aminobenzoic acid with 3,4-dimethoxycinnamoyl chloride.
-
Preparation of 3,4-dimethoxycinnamoyl chloride: React 3,4-dimethoxycinnamic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Acylation of 2-aminobenzoic acid: Dissolve 2-aminobenzoic acid in a suitable solvent (e.g., pyridine (B92270) or a mixture of an inert solvent and a base).
-
Add the freshly prepared 3,4-dimethoxycinnamoyl chloride dropwise to the solution of 2-aminobenzoic acid while maintaining a low temperature.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into water and acidify to precipitate the crude tranilast.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure tranilast.
| Precursor(s) | Reagents | Product | Total Yield (%) |
| 2-Aminobenzoic Acid, 3,4-Dimethoxycinnamic Acid | Thionyl Chloride, Pyridine | Tranilast | up to 67 |
Table 4: Quantitative Data for Tranilast Synthesis [8]
Conclusion
2-Aminobenzoic acid is a foundational starting material in the synthesis of a diverse array of pharmaceuticals. The protocols and data presented in these application notes highlight its versatility in constructing complex molecular architectures with significant therapeutic value. The detailed methodologies and mechanistic insights provided are intended to facilitate further research and development in the field of pharmaceutical synthesis.
References
- 1. graphviz.org [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid - Google Patents [patents.google.com]
- 7. A survey of reported synthesis of methaqualone and some positional and structural isomers - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Aminobenzoate (2-AB) Labeling of N-Glycans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the labeling of N-glycans with 2-Aminobenzoate (2-AB), a widely used method for the fluorescent tagging of glycans for analysis by various chromatographic and mass spectrometric techniques.
Introduction
Glycosylation is a critical post-translational modification that significantly influences the structure, function, and therapeutic efficacy of proteins.[1][2] The characterization of N-linked glycans is therefore an essential aspect of biopharmaceutical drug development and glycobiology research.[1][3] Due to the lack of a strong chromophore, N-glycans are typically derivatized with a fluorescent label to enable sensitive detection.[3][4] 2-Aminobenzamide (B116534) (2-AB) is a neutral fluorescent tag that has been a cornerstone in N-glycan analysis for over two decades, providing robust and reproducible data.[3][5]
The 2-AB labeling process involves the reductive amination of the free reducing terminus of the glycan with the primary amine of 2-AB.[6][7] This forms a stable secondary amine linkage, attaching the fluorescent tag to the glycan.[8] The resulting labeled glycans can be readily analyzed by Hydrophilic Interaction Liquid Chromatography (HILIC) with fluorescence detection (FLR), providing quantitative information on the relative abundance of different glycan structures.[2][9][10] Furthermore, 2-AB labeled glycans are compatible with mass spectrometry (MS) for detailed structural characterization.[9][10]
Principle of 2-AB Labeling
The labeling of glycans with 2-AB is a two-step reductive amination reaction:
-
Schiff Base Formation: The primary amine group of 2-AB reacts with the aldehyde group of the open-ring form of the reducing end of the glycan to form an unstable Schiff base.[6][8]
-
Reduction: The imine bond of the Schiff base is then reduced to a stable secondary amine by a reducing agent, typically sodium cyanoborohydride or a safer alternative like 2-picoline borane.[6][8][11]
This process is highly efficient and results in stoichiometrically labeled glycans, making it suitable for quantitative analysis.[11][12]
Experimental Workflow Overview
The overall workflow for 2-AB labeling and analysis of N-glycans consists of several key steps, as illustrated in the diagram below. The process begins with the release of N-glycans from the glycoprotein (B1211001), followed by labeling with 2-AB, purification of the labeled glycans, and finally, analysis by HILIC-HPLC/UPLC with fluorescence detection and/or mass spectrometry.[9][10]
Caption: General Workflow for 2-AB Labeling and Analysis of N-Glycans
Detailed Experimental Protocols
The following protocols provide a comprehensive guide to the 2-AB labeling of N-glycans. These protocols are based on commonly used methods and commercially available kits.
Protocol 1: N-Glycan Release from Glycoproteins
This protocol describes the enzymatic release of N-linked glycans from glycoproteins using Peptide-N-Glycosidase F (PNGase F).
Materials:
-
Glycoprotein sample
-
Denaturing buffer (e.g., containing surfactant and a reducing agent)
-
PNGase F enzyme
-
Incubation equipment (e.g., heat block or water bath)
Procedure:
-
Denaturation: Reconstitute the glycoprotein sample to a concentration of approximately 2 mg/mL in pure water. Add a denaturing surfactant and heat the sample at 90°C for 3 minutes.[13]
-
Enzymatic Deglycosylation: Cool the denatured sample and add PNGase F. Incubate the mixture for 5 minutes at 50°C[13] or alternatively, incubate overnight at 37°C.[10]
-
Glycan Extraction (Optional but Recommended): The released N-glycans can be separated from the deglycosylated protein using methods like solid-phase extraction (SPE) with a HILIC stationary phase.[10]
Protocol 2: this compound (2-AB) Labeling
This protocol details the labeling of the released N-glycans with 2-AB.
Materials:
-
Dried N-glycan sample
-
2-AB Labeling Kit (containing 2-aminobenzamide, a reducing agent like sodium cyanoborohydride, and solvents such as DMSO and acetic acid)
-
Heating block or oven set to 65°C
Procedure:
-
Sample Preparation: Transfer the purified N-glycan sample to a reaction vial and dry it completely using a centrifugal evaporator.[8][14] The amount of sample can range from as little as 5 pmol for a single purified glycan to 50 nmol for a mixed pool.[8]
-
Preparation of Labeling Reagent:
-
Prepare a mixture of dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid. A common ratio is 2:1 DMSO to acetic acid.[9]
-
Dissolve the 2-aminobenzamide (2-AB) dye in the DMSO/acetic acid mixture.[9][15]
-
Add the dissolved 2-AB solution to the vial containing the reducing agent (sodium cyanoborohydride) and mix until it is completely dissolved.[9][15] This final mixture is the labeling reagent. It should be used within an hour of preparation.[12]
-
-
Labeling Reaction:
-
Add 5-10 µL of the freshly prepared labeling reagent to the dried glycan sample.[9][14]
-
Ensure the sample is completely dissolved in the labeling solution. Vortexing after 30 minutes of incubation can aid dissolution.[14][15]
-
Incubate the reaction mixture at 65°C for 2 to 3 hours in a sealed vial.[9][14][15] The incubation should be performed in a dry environment to prevent moisture from interfering with the reaction.[14][15]
-
-
Cooling: After incubation, briefly centrifuge the vials to collect any condensate and allow them to cool to room temperature.[11]
Protocol 3: Purification of 2-AB Labeled N-Glycans
This protocol describes the removal of excess 2-AB and other labeling reagents from the labeled glycan sample using Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction (HILIC-SPE).
Materials:
-
Labeled N-glycan sample from Protocol 2
-
HILIC SPE plate or cartridges
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC-grade)
-
Vacuum manifold or centrifuge for SPE
Procedure:
-
Sample Loading: Dilute the labeled glycan solution with acetonitrile to a final concentration of approximately 90% ACN to facilitate binding to the HILIC sorbent.[9][10]
-
SPE Column/Plate Equilibration: Condition the HILIC SPE plate or cartridge with water followed by equilibration with a high percentage of acetonitrile (e.g., 85-90%).
-
Binding: Load the diluted sample onto the equilibrated SPE plate/cartridge. The hydrophilic glycans will bind to the stationary phase, while the more hydrophobic excess labeling reagents will have weaker retention.
-
Washing: Wash the SPE plate/cartridge with a high percentage of acetonitrile to remove the unbound excess 2-AB and other impurities.
-
Elution: Elute the purified 2-AB labeled glycans with an aqueous solution, such as water or a low percentage of acetonitrile (e.g., 20% ACN).[9] Micro-elution plates are often preferred to minimize the volume of the aqueous eluent.[13]
-
The purified, labeled glycans are now ready for analysis by HILIC-HPLC/UPLC or mass spectrometry.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the 2-AB labeling of N-glycans, compiled from various sources.
| Parameter | Typical Value/Range | Source(s) | Notes |
| Labeling Efficiency | > 85% | [11][12] | Dependent on the sample and reaction conditions. |
| Sample Amount (Mixed Pool) | 100 pmol - 50 nmol | [8][9][14] | A wider range may be applicable depending on the complexity of the sample. |
| Sample Amount (Single Glycan) | As low as 5 pmol | [8][11] | For detection in subsequent HPLC analysis. |
| Incubation Temperature | 65°C | [9][14][15] | Optimal temperature for the reductive amination reaction. |
| Incubation Time | 2 - 3 hours | [9][14][15] | Can be extended up to 4 hours without significant changes in labeling outcome.[14][15] |
| SPE Recovery | Excellent | [9] | High recovery of labeled glycans can be achieved with optimized HILIC SPE protocols. |
| Fluorescence Detection | λex ≈ 320-330 nm, λem ≈ 420-428 nm | [11][16] | Excitation and emission wavelengths for 2-AB labeled glycans. |
| Structural Integrity | No detectable loss of sialic acid, fucose, sulfate, or phosphate (B84403) (< 2 mole per cent) | [11] | The labeling process is gentle and preserves labile glycan structures. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical reaction of 2-AB labeling of N-glycans.
Caption: Reductive Amination of a Glycan with this compound
Conclusion
The 2-aminobenzamide labeling of N-glycans is a robust and well-established method essential for the detailed characterization of glycoproteins. The protocols outlined in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully label and analyze N-glycans. Adherence to these protocols will enable the generation of high-quality, reproducible data for a deeper understanding of glycosylation and its impact on biological systems and therapeutic products.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. qa-bio.com [qa-bio.com]
- 7. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
- 11. 2-AB Labeling Kits • QA-Bio • Analyze Glycans by HPLC and Mass Spec [qa-bio.com]
- 12. agilent.com [agilent.com]
- 13. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]
- 14. interchim.fr [interchim.fr]
- 15. ludger.com [ludger.com]
- 16. 2-AB Labeled Glycans • QA-Bio 2-AB N-linked and O-linked Glycans [qa-bio.com]
Quantitative Monosaccharide Analysis: A Detailed Application Note and Protocol Using 2-Aminobenzoate (2-AB) Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise characterization of monosaccharide composition is a critical aspect of glycoprotein (B1211001) analysis, particularly in the development and quality control of biopharmaceuticals.[1][2][3] As mandated by regulatory bodies under guidelines such as ICH Q6B, this analysis provides essential information regarding the type and extent of glycosylation, which can significantly impact the efficacy, stability, and immunogenicity of a therapeutic protein.[1][2][3][4] This document provides a detailed protocol for the quantitative analysis of monosaccharides using a widely adopted method: derivatization with 2-aminobenzoate (2-AB), also commonly referred to as 2-aminobenzoic acid (2-AA), followed by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with fluorescence detection.
The methodology is founded on three primary stages: the release of monosaccharides from the glycoprotein via acid hydrolysis, fluorescent labeling of the released monosaccharides through reductive amination, and subsequent separation and quantification by HPLC or UHPLC.[2][3] The 2-AB tag enhances the sensitivity of detection, allowing for accurate quantification of individual monosaccharides.[5][6]
Experimental Workflow Overview
The overall experimental process for 2-AB derivatization and analysis of monosaccharides is a sequential procedure. The following diagram illustrates the key steps from glycoprotein sample to quantitative data.
Caption: Experimental workflow for quantitative monosaccharide analysis.
Chemical Principle of 2-AB Derivatization
The core of this method is the covalent attachment of the fluorescent 2-AB molecule to the reducing end of the monosaccharides. This is achieved through a reductive amination reaction. The aldehyde group of the monosaccharide reacts with the primary amine of 2-AB to form a Schiff base, which is then reduced by a reducing agent, such as sodium cyanoborohydride, to a stable secondary amine.[7][8]
Caption: Reductive amination of a monosaccharide with this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies and commercially available kits.[1][2][8][9]
Materials and Reagents
-
Glycoprotein sample (typically 50-200 µg)
-
Monosaccharide standards mix (e.g., glucosamine (B1671600) (GlcN), galactosamine (GalN), galactose (Gal), mannose (Man), glucose (Glc), fucose (Fuc), and xylose (Xyl) as an internal standard)[1]
-
2 M Trifluoroacetic acid (TFA)
-
6 M Hydrochloric acid (HCl) (for more resistant linkages)[10]
-
Ammonia solution
-
This compound (2-AB) labeling solution (e.g., 30 mg/mL 2-AB in a solution of 2% w/v boric acid in methanol)[9]
-
Reducing agent solution (e.g., 30 mg/mL sodium cyanoborohydride in the 2-AB labeling solution)[9]
-
Sodium acetate (B1210297) trihydrate
-
HPLC or UHPLC system with a fluorescence detector (Excitation: 250 nm, Emission: 425 nm)[11]
-
Reversed-phase C18 or HILIC column (e.g., LudgerSep R2 or uR2)[3]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or ammonium (B1175870) formate (B1220265) for mobile phase preparation
Protocol 1: Acid Hydrolysis for Monosaccharide Release
-
Sample Preparation : Aliquot the glycoprotein sample (containing 50-200 µg of protein) into a microcentrifuge tube. Prepare tubes with monosaccharide standards in parallel to be treated under the same conditions.[4][10]
-
Hydrolysis : Add 2 M TFA to the sample and standards. For neutral monosaccharides, hydrolysis is typically performed at 100°C for 3 hours.[10] For glycoproteins with resistant linkages, such as core N-acetylhexosamines, a harsher hydrolysis with 6 M HCl may be necessary.[10] Note that sialic acids are destroyed under these conditions and require separate, milder hydrolysis conditions for analysis.[10]
-
Drying : After hydrolysis, cool the samples and dry them completely using a centrifugal evaporator.
Protocol 2: 2-AB Derivatization of Released Monosaccharides
-
Reconstitution : Reconstitute the dried monosaccharides (from samples and standards) in 5 µL of 80 mg/mL sodium acetate trihydrate.[9]
-
Labeling Reagent Preparation : Freshly prepare the labeling reagent by dissolving sodium cyanoborohydride in the 2-AB solution.[9]
-
Derivatization Reaction : Add the 2-AB labeling reagent to each sample and standard. Mix thoroughly.
-
Incubation : Incubate the reaction mixture at 65°C for 3 hours.[8]
-
Cleanup : After incubation, cool the samples to room temperature. A cleanup step, such as HILIC solid-phase extraction (SPE), can be performed to remove excess labeling reagent, which is crucial for subsequent analysis.
Protocol 3: HPLC/UHPLC Analysis of 2-AB Labeled Monosaccharides
-
Sample Preparation for Injection : Dilute the labeled samples and standards in the initial mobile phase conditions.
-
Chromatographic Separation : Inject the samples onto an appropriate HPLC or UHPLC column. Separation of 2-AB labeled monosaccharides is often achieved using a reversed-phase column with a gradient elution.[11]
-
Example HPLC Conditions :
-
Column : LudgerSep R2 (4.6 x 150 mm)[3]
-
Mobile Phase A : 0.5% Formic Acid in Water
-
Mobile Phase B : 0.5% Formic Acid in 95% Acetonitrile / 5% Water
-
Gradient : A suitable gradient is run to separate the different monosaccharides.[11]
-
Flow Rate : As recommended for the column.
-
Column Temperature : 50°C[11]
-
-
-
Fluorescence Detection : Monitor the column eluent using a fluorescence detector with an excitation wavelength of 250 nm and an emission wavelength of 425 nm.[11]
Data Analysis and Presentation
Quantitative analysis is performed by integrating the peak areas of the individual monosaccharides in the sample chromatogram and comparing them to the peak areas of the corresponding standards from a calibration curve. The results are typically expressed as the molar ratio of each monosaccharide relative to the protein or as moles of monosaccharide per mole of glycoprotein.
Representative Quantitative Data
The following tables present example quantitative data for the monosaccharide composition of two common glycoproteins, Bovine Fetuin and a monoclonal antibody (mAb), determined by 2-AB derivatization and HPLC analysis.
Table 1: Monosaccharide Composition of Bovine Fetuin
| Monosaccharide | Molar Ratio (moles/mole of protein) |
| N-acetylglucosamine (GlcNAc) | 14.2 |
| N-acetylgalactosamine (GalNAc) | 8.8 |
| Galactose (Gal) | 13.5 |
| Mannose (Man) | 9.1 |
| Fucose (Fuc) | 1.9 |
Note: Data is illustrative and based on typical compositions found in literature. Actual values may vary between batches and suppliers.
Table 2: Monosaccharide Composition of a Typical IgG1 Monoclonal Antibody
| Monosaccharide | Molar Ratio (moles/mole of protein) |
| N-acetylglucosamine (GlcNAc) | 8.1 |
| Galactose (Gal) | 2.5 |
| Mannose (Man) | 6.0 |
| Fucose (Fuc) | 1.8 |
Note: Data is illustrative. IgG1 antibodies typically lack GalNAc and have a core fucosylation. The exact molar ratios can vary depending on the specific clone and manufacturing process.
Conclusion
The quantitative analysis of monosaccharides using this compound derivatization is a robust and sensitive method that is indispensable for the characterization of glycoproteins in research and biopharmaceutical development.[1][12] Adherence to optimized protocols for hydrolysis, derivatization, and chromatographic separation is key to obtaining accurate and reproducible results. This application note provides a comprehensive guide for implementing this essential analytical technique.
References
- 1. Monosaccharide Analysis | Ludger Ltd [ludger.com]
- 2. Monosaccharide release & labelling kit [ludger.com]
- 3. Monosaccharide Analysis • QA-Bio • [qa-bio.com]
- 4. Glycan Analysis - Monosaccharide Analysis | Ludger Ltd [ludger.com]
- 5. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 6. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of monosaccharides derivatized with 2-aminobenzoic Acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-AA Labeling Kit • QA-Bio • Flourescent Glycan Analsysis [qa-bio.com]
- 9. waters.com [waters.com]
- 10. ludger.com [ludger.com]
- 11. Reversed-phase liquid-chromatographic mass spectrometric N-glycan analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
2-Aminobenzoate: A Versatile Scaffold in Organic Synthesis for Drug Discovery and Beyond
Introduction
2-Aminobenzoate, also known as anthranilate, and its derivatives are fundamental building blocks in organic synthesis, providing a versatile platform for the construction of a wide array of heterocyclic compounds with significant applications in medicinal chemistry, agrochemicals, and materials science. The strategic placement of the amino and carboxylic acid functionalities on the benzene (B151609) ring allows for a variety of cyclization strategies, leading to the efficient synthesis of privileged scaffolds such as quinolines, quinazolinones, acridones, and benzodiazepines. These core structures are present in numerous FDA-approved drugs and biologically active compounds, highlighting the importance of this compound in modern drug discovery and development.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key heterocyclic systems. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Application Notes
Synthesis of Quinolines and Quinolones
Quinolines and their 4-oxo derivatives (quinolones) are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] this compound derivatives are key precursors for several named reactions that provide access to these important scaffolds.
-
Niementowski Quinoline (B57606) Synthesis: This classical reaction involves the condensation of anthranilic acids with ketones or aldehydes at elevated temperatures to yield γ-hydroxyquinoline derivatives.[3][4] The reaction conditions can be harsh, but modifications such as the use of catalysts or microwave irradiation can improve yields and reduce reaction times.[5]
-
Friedländer Annulation: The Friedländer synthesis is a widely used method for quinoline synthesis involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6] This method offers a high degree of convergence and allows for the introduction of diverse substituents on the quinoline core.[7][8]
Synthesis of Quinazolinones
Quinazolinones are another important class of fused heterocycles with diverse pharmacological activities, including sedative-hypnotic, anticonvulsant, and anticancer effects. The Niementowski quinazoline (B50416) synthesis, a variation of the quinoline synthesis, is a primary method for their preparation.
-
Niementowski Quinazoline Synthesis: This reaction involves the condensation of anthranilic acid with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolin-4-ones).[9] Microwave-assisted protocols have been developed to significantly accelerate this reaction and improve yields.[9][10]
Synthesis of Acridones
Acridones are tricyclic aromatic compounds known for their DNA intercalating and topoisomerase inhibitory activities, making them attractive scaffolds for the development of anticancer agents.[5][11][12] The most common route to acridones involves the intramolecular cyclization of N-phenylanthranilic acids.
-
Ullmann Condensation and Cyclization: N-phenylanthranilic acids are typically prepared via an Ullmann condensation between a 2-halobenzoic acid and an aniline (B41778) derivative.[1][13] Subsequent acid-catalyzed cyclization, often using sulfuric acid or polyphosphoric acid, yields the acridone (B373769) core.[9][10]
Synthesis of Benzodiazepines
Benzodiazepines are a well-known class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor, resulting in anxiolytic, sedative, and anticonvulsant effects.[14][15] 2-Aminobenzophenones, which can be derived from 2-aminobenzoates, are key intermediates in the synthesis of 1,4-benzodiazepines.[16][17]
Quantitative Data
The following tables summarize quantitative data for the synthesis of various heterocyclic compounds using this compound derivatives and their biological activities.
Table 1: Synthesis of Quinolines via Friedländer Annulation
| Entry | 2-Aminoaryl Ketone | Ketone/Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | 2-Aminobenzophenone (B122507) | Cyclohexanone (B45756) | Acetic acid, 160 °C, MW | 1,2,3,4-Tetrahydroacridine | 91 | [11] |
| 2 | 2-Aminobenzophenone | Acetone | Acetic acid, 160 °C, MW | 2-Methyl-4-phenylquinoline | 85 | [11] |
| 3 | 2-Amino-5-chlorobenzophenone | Dimedone | P2O5/SiO2, 80 °C | 9-(4-Chlorophenyl)-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one | 95 | [7] |
| 4 | 2-Aminobenzaldehyde | Ethyl acetoacetate | Water, 70 °C | Ethyl 2-methylquinoline-3-carboxylate | 97 | [7] |
Table 2: Synthesis of Quinazolin-4(3H)-ones via Niementowski Reaction
| Entry | Anthranilic Acid Derivative | Amide/Orthoester & Amine | Conditions | Product | Yield (%) | Reference |
| 1 | Anthranilic acid | Formamide | 130-135 °C, 2h | Quinazolin-4(3H)-one | 72 | [18] |
| 2 | Anthranilic acid | Trimethyl orthoformate, Aniline | EtOH, 120 °C, MW, 30 min | 3-Phenylquinazolin-4(3H)-one | 88 | [19] |
| 3 | Anthranilic acid | Acetic anhydride (B1165640), then Aniline | DES, 80 °C | 2-Methyl-3-phenylquinazolin-4(3H)-one | 85 | [19] |
| 4 | 2-Aminobenzamide | Various Aldehydes | Catalyst-free | 2,3-Disubstituted quinazolin-4(3H)-ones | 46-95 | [20] |
Table 3: Synthesis of N-Phenylanthranilic Acids via Ullmann Condensation
| Entry | 2-Halobenzoic Acid | Aniline Derivative | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | 2-Chlorobenzoic acid | Aniline | CuSO4, K2CO3, MW, 240W, 90s | N-Phenylanthranilic acid | 98 | [21] |
| 2 | 2-Chlorobenzoic acid | 2,6-Dimethylaniline | Cupric oxide, K2CO3 | 2-((2,6-Dimethylphenyl)amino)benzoic acid | Moderate | [22] |
| 3 | 2-Bromobenzoic acid | Various anilines | Copper acetate, [TBP]Cl, 170 °C | N-Aryl anthranilic acids | High | [1] |
Table 4: Synthesis of Acridones from N-Phenylanthranilic Acids
| Entry | N-Phenylanthranilic Acid Derivative | Cyclization Agent/Conditions | Product | Yield (%) | Reference |
| 1 | N-Phenylanthranilic acid | H2SO4, 100 °C, 4h | Acridone | 91-96 | [10] |
| 2 | N-Phenylanthranilic acid | Polyphosphoric acid, 110 °C, 1h | 10H-Acridin-9-one | 87.6 | [23] |
| 3 | Substituted N-phenylanthranilic acids | Fe(OTf)2, DCME, DCM, rt, 3h | Substituted 10H-acridones | 70-96 | [15] |
Table 5: Synthesis of 1,4-Benzodiazepines
| Entry | Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| 1 | Hexafluoroisopropyl 2-aminobenzoates | α-Bromoamides, Cs2CO3 | HFIP, rt, 0.5h; then DMF, 0.5h | 1,4-Benzodiazepine (B1214927) derivatives | 61-83 | [16] |
| 2 | Isatoic anhydride | L-amino acid methyl ester hydrochlorides | H2PtCl6 | 1,4-Benzodiazepine-2,5-diones | Good | [24][25] |
| 3 | 2-Aminobenzamides | Chloroacetic acid, then DCC | - | 2H-1,4-Benzodiazepin-3,5(1H,4H)-diones | - | [15] |
Table 6: Biological Activity of Quinolone Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | E. coli | 0.004-0.015 | [26] |
| S. aureus | 0.12-0.5 | [26] | |
| Quinolone 2 | E. coli | 16 | [27] |
| S. aureus | 8 | [27] | |
| C. albicans | 32 | [27] | |
| Quinolone 3 | E. coli | 32 | [27] |
| S. aureus | 4 | [27] |
Table 7: Topoisomerase Inhibition by Acridone Derivatives
| Compound | Target | IC50 (µM) | Reference |
| DL-08 | Topo IIα | < 100 | [27] |
| Acridine derivative 6 | Topo II | 6.9 | [26] |
| Amsacrine | Topo II | - | [6] |
| Etoposide | Topo II | - | [6] |
Table 8: Binding Affinity of Benzodiazepines to GABA-A Receptors
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Diazepam | α1β3γ2 | 16.7 | [28] |
| α2β3γ2 | 10.3 | [28] | |
| α3β3γ2 | 11.2 | [28] | |
| α5β3γ2 | 23.4 | [28] | |
| Clobazam | α1β3γ2 | 237 | [19] |
| α2β3γ2 | 26.6 | [19] | |
| Clonazepam | α1β3γ2 | 1.4 | [19] |
| α2β3γ2 | 1.1 | [19] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one
This protocol is adapted from the work of Kumari et al. and utilizes a deep eutectic solvent (DES).[19]
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Aniline
-
Choline (B1196258) chloride
-
Standard laboratory glassware
Procedure:
-
Preparation of the Deep Eutectic Solvent (DES):
-
Mix choline chloride (0.05 mol) and urea (0.1 mol) in a flask.
-
Heat the mixture at 90°C with stirring until a clear, homogeneous liquid is formed.
-
Cool the DES to room temperature before use.
-
-
Synthesis of 2-Methyl-3,1-benzoxazin-4-one:
-
In a round-bottom flask, reflux a mixture of anthranilic acid (25 mmol) and acetic anhydride (50 mmol) for 4 hours.
-
After cooling, remove the excess acetic anhydride and acetic acid under reduced pressure to obtain the crude benzoxazinone.
-
-
Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one:
-
To the crude 2-methyl-3,1-benzoxazin-4-one, add aniline (1.1 equivalents) and the prepared DES.
-
Heat the mixture at 80°C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford the pure product.
-
Protocol 2: Synthesis of Acridone from N-Phenylanthranilic Acid
This classical protocol is adapted from Organic Syntheses.[10]
Materials:
-
N-Phenylanthranilic acid
-
Concentrated sulfuric acid
-
Sodium carbonate
-
Standard laboratory glassware
Procedure:
-
Cyclization:
-
In a 500-mL flask, dissolve N-phenylanthranilic acid (0.2 mol, 42.7 g) in concentrated sulfuric acid (100 mL).
-
Heat the solution on a boiling water bath for 4 hours.
-
Carefully pour the hot solution into 1 L of boiling water.
-
-
Work-up and Purification:
-
Boil the resulting suspension for 5 minutes and then filter the yellow precipitate.
-
Boil the moist solid in a solution of sodium carbonate (30 g in 400 mL of water) for 5 minutes.
-
Collect the solid by suction filtration and wash thoroughly with water.
-
Dry the crude acridone. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Protocol 3: Microwave-Assisted Friedländer Synthesis of 1,2,3,4-Tetrahydroacridine
This protocol is based on the work of ProQuest which demonstrates a rapid and efficient microwave-assisted synthesis.[11]
Materials:
-
2-Aminobenzophenone
-
Cyclohexanone
-
Acetic acid
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a microwave reaction vial, combine 2-aminobenzophenone (1 mmol), cyclohexanone (1.5 mmol), and neat acetic acid as both the solvent and catalyst.
-
Seal the vial and place it in the microwave reactor.
-
-
Microwave Irradiation:
-
Irradiate the mixture at 160°C for 5 minutes.
-
-
Work-up and Purification:
-
After cooling, pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 1,2,3,4-tetrahydroacridine.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of Quinolone Antibiotics
Quinolones exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. The inhibition of these enzymes leads to the fragmentation of bacterial DNA and ultimately cell death.[1][2]
Caption: Mechanism of action of quinolone antibiotics.
Acridone Derivatives as DNA Intercalators and Topoisomerase Inhibitors
The planar aromatic structure of acridone derivatives allows them to intercalate between the base pairs of DNA. This interaction can distort the DNA double helix and interfere with the function of DNA-binding proteins, including topoisomerases. By stabilizing the topoisomerase-DNA cleavage complex, acridone derivatives can lead to the accumulation of DNA strand breaks, triggering apoptosis.[5][11][12]
Caption: Acridone derivatives targeting DNA and topoisomerases.
Benzodiazepine Modulation of the GABA-A Receptor
Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel in the central nervous system. This binding enhances the effect of the neurotransmitter GABA, increasing the influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane leads to a decrease in neuronal excitability, producing sedative, anxiolytic, and anticonvulsant effects.[14]
References
- 1. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 2. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 10. One-pot Synthesis of Substituted Quinazolin-4(3H)-ones under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Aminobenzoate (2-AB) Labeling for Complex Glycans
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of 2-Aminobenzoate (2-AB) labeling for complex glycans.
Troubleshooting Guide
This guide addresses common issues encountered during the 2-AB labeling of complex glycans in a question-and-answer format.
Question: Why is my 2-AB labeling efficiency low?
Answer: Low labeling efficiency can be attributed to several factors:
-
Suboptimal Reaction Conditions: The reductive amination reaction is sensitive to temperature, incubation time, and reagent concentrations. Ensure that the incubation is carried out at the optimal temperature of 65°C for 2-3 hours.[1]
-
Reagent Degradation: The labeling solution, particularly the reducing agent (sodium cyanoborohydride), is susceptible to degradation. It is crucial to prepare the labeling solution fresh before each use and not to use it if it is more than an hour old.
-
Presence of Contaminants: Contaminants in the glycan sample can interfere with the labeling reaction. Ensure that the glycans are properly purified to remove any interfering substances before labeling.
-
Incomplete Solubilization: Glycans must be fully solubilized for efficient labeling. Thoroughly mix the sample at each stage of the procedure.
-
Incorrect pH: The pH of the reaction mixture is critical. The reaction is enhanced by the presence of an acid, typically glacial acetic acid, up to a concentration of 30% (v/v).[1]
-
Loss of Reducing End: The aldehyde group at the reducing end of the glycan is essential for 2-AB conjugation. If this group has been modified or is otherwise unavailable, labeling will not occur.
Question: Why am I observing a high background or non-glycan related fluorescent peaks?
Answer: High background or extraneous fluorescent peaks usually indicate the presence of contaminants that can react with 2-AB.
-
Aldehyde-Bearing Contaminants: The presence of any molecule with an aldehyde group can react with the 2-AB dye, leading to fluorescent signals that are not from the glycans of interest. Thorough cleanup of the glycan sample prior to labeling is essential to remove these contaminants.
-
Excess Labeling Reagent: A large excess of the 2-AB labeling reagent is used to drive the reaction to completion. It is critical to remove the unreacted dye and by-products after the labeling reaction. Purification methods like HILIC SPE are effective for this purpose.[2]
Question: Why are my sialylated glycans being lost or showing reduced signal?
Answer: The loss of sialic acids (desialylation) is a common issue, often caused by exposure to harsh conditions.
-
Acidic Conditions and High Temperatures: Sialic acids are labile and can be cleaved from glycans under acidic conditions or at temperatures above 65°C. It is important to carefully control the temperature during incubation and to avoid exposing the samples to low pH for extended periods.
-
Acid-Catalyzed Hydrolysis During Storage: If samples are stored in acidic conditions, acid-catalyzed hydrolysis of sialic acids can occur.[1] Neutralizing the samples or eluting them in a non-acidic solvent like water for storage is recommended.[1]
Question: How can I improve the recovery of my labeled glycans during cleanup?
Answer: Loss of labeled glycans during the cleanup step is a common problem. Optimizing the purification protocol can significantly improve recovery.
-
Choice of Purification Method: Several methods are available for purifying 2-AB labeled glycans, including Solid-Phase Extraction (SPE) with HILIC or graphitized carbon, paper chromatography, and gel filtration.[1] HILIC SPE is a widely used and effective method.[2]
-
Proper SPE Cartridge Conditioning and Elution: For HILIC SPE, ensure the cartridge is properly conditioned. The loading of the labeled glycan solution should be done in a high concentration of acetonitrile (B52724) (e.g., 90%) to ensure the hydrophilic glycans are retained. Elution is then performed with a solvent containing a higher percentage of water.
Frequently Asked Questions (FAQs)
What is the principle behind 2-AB labeling of glycans?
2-AB labeling is a reductive amination reaction. The primary amine group of the 2-aminobenzamide (B116534) (2-AB) molecule reacts with the aldehyde group of the open-ring form of a glycan's reducing end to form a Schiff base. This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride, to form a stable, fluorescent secondary amine conjugate.[3]
What are the optimal conditions for 2-AB labeling?
For optimal labeling efficiency, the following conditions are recommended:
| Parameter | Recommended Value |
| Temperature | 65°C[1] |
| Incubation Time | 2-3 hours[3] |
| 2-AB Concentration | ≥ 0.25 M[1] |
| Reducing Agent (NaCNBH₃) Conc. | > 1 M[1] |
| Acetic Acid Concentration | ~30% (v/v)[1] |
What are the excitation and emission wavelengths for 2-AB?
The 2-AB label has a maximum excitation wavelength of approximately 330 nm and a maximum emission wavelength of around 420 nm.
Can 2-AB labeling be used for quantitative analysis?
Yes, 2-AB labeling is suitable for relative quantification of glycans. The label attaches to each glycan in a 1:1 ratio, allowing the relative amounts of different glycans in a mixture to be determined based on their fluorescence intensity.[4]
Experimental Protocols
Protocol 1: this compound (2-AB) Labeling of N-Glycans
-
Sample Preparation: Start with 100 pmol to 50 nmol of purified, lyophilized glycans in a microcentrifuge tube.
-
Labeling Reagent Preparation (Prepare Fresh):
-
In a separate vial, mix 150 µL of glacial acetic acid with 300 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Add 100 µL of this acetic acid/DMSO mixture to 5 mg of 2-aminobenzamide (2-AB).
-
Transfer the entire 2-AB solution to a vial containing 6 mg of sodium cyanoborohydride. Mix until dissolved.
-
-
Labeling Reaction:
-
Add 5-10 µL of the freshly prepared labeling reagent to the dried glycan sample.
-
Ensure the glycans are completely dissolved. Vortexing for up to 30 minutes during incubation may be necessary for complete solubilization.
-
Cap the vial tightly and incubate at 65°C for 3 hours.
-
-
Post-incubation: After incubation, the labeled glycans are ready for purification.
Protocol 2: Purification of 2-AB Labeled Glycans using HILIC Solid-Phase Extraction (SPE)
-
Sample Preparation for Loading: Dilute the 2-AB labeled glycan solution from the labeling reaction with acetonitrile to a final concentration of 90% acetonitrile.
-
HILIC SPE Cartridge Conditioning:
-
Wash a HILIC SPE cartridge with water.
-
Equilibrate the cartridge with a solution of high acetonitrile content (e.g., 90% acetonitrile in water).
-
-
Loading the Sample: Load the diluted labeled glycan sample onto the conditioned HILIC SPE cartridge. The hydrophilic glycans will be retained on the sorbent.
-
Washing: Wash the cartridge with the high acetonitrile equilibration buffer to remove excess 2-AB labeling reagents and other hydrophobic contaminants.
-
Elution: Elute the purified 2-AB labeled glycans from the cartridge using a solvent with a higher water content (e.g., 20% acetonitrile in water).
-
Final Step: The eluted sample containing the purified 2-AB labeled glycans is now ready for analysis by techniques such as HPLC or mass spectrometry.
Visualizations
References
troubleshooting 2-Aminobenzoate purification by recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Aminobenzoate (Anthranilic Acid) by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities often originate from the synthetic route used. These can include unreacted starting materials, by-products from side reactions, or residual solvents.[1][2] For instance, if prepared via the Hofmann rearrangement of phthalimide (B116566), residual phthalimide or intermediate products could be present.[3] Oxidation or self-condensation products can also form, especially at high temperatures, leading to discoloration.[4]
Q2: My purified this compound crystals are discolored (e.g., yellow, brown, or pink). What is the cause and how can I fix it?
A2: Discoloration typically indicates the presence of minor, highly colored impurities, which may arise from oxidation or side reactions during synthesis or purification.[4] To address this:
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Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb these impurities. It is crucial to perform a hot filtration to remove the charcoal before allowing the solution to cool.[1][5]
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Repeat Purification: A second recrystallization can effectively remove residual colored impurities.[1]
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid instead of a solid.[1][6] This often happens if the compound's melting point is lower than the solution's temperature at the point of saturation, or if high levels of impurities are present, causing a melting point depression.[5][7][8] Here are several strategies to resolve this:
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Re-dissolve and Adjust: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to reduce the saturation.[1][5]
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Slow Down Cooling: Allow the solution to cool more slowly to room temperature before any further cooling in an ice bath. Rapid cooling encourages oiling out.[5][9]
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Change the Solvent System: The initial choice of solvent may be unsuitable. Try a different solvent or a solvent pair (a "good" solvent for dissolving and a "poor" solvent to induce precipitation).[1][7]
Q4: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?
A4: A lack of crystal formation is often due to either the solution being too dilute (too much solvent was used) or the solution being supersaturated, where there are no nucleation sites for crystals to begin forming.[9][10] Several techniques can be used to induce crystallization:
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Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5][11][12]
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Seeding: Add a single, small crystal of pure this compound to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[5][13]
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Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[5][8]
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Further Cooling: If room temperature cooling is insufficient, try placing the flask in an ice bath or refrigerator to further decrease the compound's solubility.[5][11]
Q5: My final crystal yield is very low. What are the likely causes?
A5: Low yields can result from several factors during the recrystallization process:[1][5]
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Excess Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.[10]
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Premature Crystallization: If the compound crystallizes during a hot filtration step, it will be lost with the insoluble impurities. Ensure the filtration apparatus is pre-heated.[5]
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Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature can result in an incomplete yield.[1]
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Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can re-dissolve a portion of the product.[10]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Solution is not saturated (too much solvent).- Solution is supersaturated (no nucleation sites).- Cooling too rapidly. | - Boil off some solvent to concentrate the solution.- Scratch the inner side of the flask with a glass rod.[5][11]- Add a seed crystal of the pure compound.[5][13]- Allow the solution to cool more slowly.[9] |
| "Oiling Out" | - Solution is too concentrated.- Cooling is too rapid.- Impurities are depressing the melting point.- Inappropriate solvent choice. | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[1][5]- Try a different recrystallization solvent or a mixed-solvent system.[1][7] |
| Low Crystal Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with room-temperature solvent. | - Use the minimum amount of hot solvent required for dissolution.[10]- Preheat the filtration apparatus (funnel and flask).[5]- Wash the final crystals with a minimal amount of ice-cold solvent.[10] |
| Colored Crystals | - Presence of colored impurities.- Thermal degradation. | - Add a small amount of activated charcoal to the hot solution before filtration.[1][5]- Avoid prolonged heating. |
Solvent Selection for this compound Recrystallization
The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Given the polar amino and carboxylic acid groups, polar solvents are generally suitable.
| Solvent | Boiling Point (°C) | Suitability Notes |
| Water | 100 | Good choice. This compound is significantly more soluble in hot water than in cold water.[4][14] |
| Ethanol (B145695) | 78 | Often a very effective solvent for aminobenzoic acids and their derivatives.[1][4][15] |
| Methanol | 65 | Similar to ethanol, can be an effective solvent.[1][16] |
| Ethanol/Water | Variable | A mixed-solvent system can be fine-tuned. Dissolve in hot ethanol and add hot water as the anti-solvent until turbidity is observed.[17] |
| Acetone | 56 | Can be used, but its lower boiling point provides a smaller temperature range for solubility differences.[1] |
Note: The optimal solvent should always be determined experimentally with a small amount of crude material.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example with Water)
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture on a hot plate to a gentle boil. Add small portions of hot water until the solid just completely dissolves.[14]
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
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Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration. Preheat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.[18]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[10]
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Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent or "anti-solvent" (e.g., water or hexane) in which the compound is insoluble, until the solution becomes slightly turbid (cloudy).[19]
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the turbidity just disappears, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed, as described in the single-solvent protocol.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold mixture of the two solvents for the washing step.
Visualizations
Caption: A troubleshooting workflow for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - successful method for purifying anthranilic acid(quick report) - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. amherst.edu [amherst.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemedx.org [chemedx.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. brainly.com [brainly.com]
- 16. researchgate.net [researchgate.net]
- 17. Crystallization of para -aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE01055D [pubs.rsc.org]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. benchchem.com [benchchem.com]
stability of 2-Aminobenzoate in aqueous solutions for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of 2-aminobenzoate (anthranilic acid) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound in aqueous solutions?
A1: The primary factors influencing the stability of this compound in aqueous solutions are pH, exposure to light, and temperature. As an aromatic amine, this compound is susceptible to oxidative and photodegradation. The pH of the solution can affect the rate of degradation and the form of the compound in solution (anionic, neutral, or zwitterionic).[1][2]
Q2: How should I store aqueous solutions of this compound for long-term use?
A2: For long-term storage, it is recommended to store aqueous solutions of this compound in a cool, dark place, preferably refrigerated (2-8°C) or frozen (-20°C).[3] Solutions should be stored in amber glass vials or other containers that protect from light to prevent photodegradation.[4] The stability of aromatic amines in aqueous solutions is generally improved at lower temperatures.[3][5]
Q3: What is the expected shelf-life of a this compound aqueous solution?
A3: The shelf-life of a this compound solution is highly dependent on the storage conditions (pH, temperature, light exposure) and the desired level of accuracy for its use. While specific long-term stability data is limited, studies on other aromatic amines suggest that at room temperature (~20°C), degradation can be significant, while at -70°C, they can be stable for up to 14 months.[3] For critical applications, it is recommended to perform periodic stability tests or prepare fresh solutions.
Q4: Can I autoclave aqueous solutions of this compound for sterilization?
Q5: I observe a color change in my this compound solution over time. What does this indicate?
A5: A color change, typically to a yellow or tan hue, is often an indication of degradation.[6] This can be due to oxidation or photodegradation. If color change is observed, the solution's purity should be verified using an appropriate analytical method, such as HPLC, before use.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound aqueous solutions.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of this compound solution.
-
Troubleshooting Steps:
-
Verify the age and storage conditions of the solution. Was it protected from light and stored at a low temperature?
-
Analyze the solution's purity and concentration using a validated analytical method (e.g., HPLC-UV). Compare the results with a freshly prepared standard.
-
If degradation is confirmed, discard the old solution and prepare a fresh one.
-
-
-
Possible Cause 2: Incorrect solution pH.
-
Troubleshooting Steps:
-
Measure the pH of the aqueous solution. The acid-base equilibrium of this compound is pH-dependent, which can affect its properties and reactivity.[1]
-
Adjust the pH if necessary, using appropriate buffers. Be aware that the stability of this compound can also be pH-dependent.
-
-
Issue 2: Poor peak shape or retention time shifts in HPLC analysis.
-
Possible Cause 1: Column degradation or contamination.
-
Troubleshooting Steps:
-
Flush the column with a strong solvent to remove potential contaminants.
-
If the problem persists, try a new guard column or a new analytical column.
-
Ensure the mobile phase pH is within the recommended range for the column.[7]
-
-
-
Possible Cause 2: Incompatible sample solvent.
-
Troubleshooting Steps:
-
Whenever possible, dissolve the this compound sample in the mobile phase.[8]
-
If a different solvent must be used, ensure it is miscible with the mobile phase and inject the smallest possible volume.
-
-
-
Possible Cause 3: Mobile phase issues.
Issue 3: Low solubility or precipitation of this compound.
-
Possible Cause 1: pH is near the isoelectric point.
-
Troubleshooting Steps:
-
2-Aminobenzoic acid has both an acidic carboxylic acid group and a basic amino group, making it amphoteric.[6] Solubility is generally lowest at its isoelectric point.
-
Adjusting the pH away from the isoelectric point (either to a more acidic or more basic pH) will increase its solubility.
-
-
-
Possible Cause 2: Solvent incompatibility.
-
Troubleshooting Steps:
-
While soluble in water, its solubility can be affected by the presence of other solutes.
-
Consider using a co-solvent if appropriate for your application, but be mindful of potential impacts on stability and experimental outcomes.
-
-
Data on this compound Stability
Due to limited direct quantitative data on the long-term stability of this compound in aqueous solutions under various storage conditions, the following table summarizes the key factors influencing its stability based on available literature for this compound and related aromatic amines.
| Parameter | Effect on Stability | Recommendations |
| pH | The stability of aromatic amines can be pH-dependent. Acidic conditions (e.g., 3% acetic acid) have been shown to decrease the stability of some primary aromatic amines.[5] | Buffer the solution to a pH suitable for the experiment and consider evaluating stability at that specific pH. For general stock solutions, a neutral pH is a reasonable starting point, but stability should be verified. |
| Temperature | Lower temperatures generally improve the stability of aromatic amines.[3][5] Significant degradation can occur at room temperature. | Store solutions at refrigerated (2-8°C) or frozen (-20°C or -70°C) temperatures for long-term storage. |
| Light | This compound and its derivatives are known to undergo photodegradation upon exposure to UV light.[10] | Protect solutions from light by storing them in amber containers and minimizing exposure to ambient light during handling. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general procedure to determine the stability of a this compound aqueous solution under specific storage conditions.
1. Objective: To quantify the concentration of this compound in an aqueous solution over time under defined storage conditions (e.g., pH, temperature, light exposure).
2. Materials:
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2-Aminobenzoic acid (high purity)
-
High-purity water (e.g., HPLC grade)
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Buffer salts (if pH control is needed)
-
pH meter
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Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass storage vials with screw caps
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HPLC system with a UV detector
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Appropriate HPLC column (e.g., C18)
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Mobile phase for HPLC analysis
3. Methodology:
-
Preparation of Stock Solution:
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Accurately weigh a known amount of 2-aminobenzoic acid.
-
Dissolve it in a known volume of high-purity water (or buffer solution of the desired pH) in a volumetric flask to achieve the desired concentration.
-
Ensure the solid is completely dissolved. Gentle sonication may be used.
-
-
Sample Storage:
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Aliquot the stock solution into several amber glass vials.
-
Store the vials under the desired conditions (e.g., room temperature in the dark, 4°C, -20°C).
-
Prepare a control sample to be analyzed immediately (Time 0).
-
-
HPLC Analysis:
-
Develop and validate an HPLC method for the quantification of this compound. A common approach is reversed-phase HPLC with UV detection.
-
Prepare a calibration curve using freshly prepared standards of this compound.
-
At specified time points (e.g., 0, 7, 14, 30, 60, 90 days), remove a vial from storage.
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Allow the sample to come to room temperature if it was refrigerated or frozen.
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Inject the sample into the HPLC system and determine the concentration of this compound by comparing the peak area to the calibration curve.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Determine the time at which the concentration falls below an acceptable limit (e.g., 95% of the initial concentration).
-
Table for Stability Study Design:
| Time Point | Storage Condition 1 (e.g., 4°C, dark) | Storage Condition 2 (e.g., 25°C, dark) | Storage Condition 3 (e.g., 25°C, light) |
| Day 0 | Analyze immediately | Analyze immediately | Analyze immediately |
| Day 7 | Analyze sample | Analyze sample | Analyze sample |
| Day 14 | Analyze sample | Analyze sample | Analyze sample |
| Day 30 | Analyze sample | Analyze sample | Analyze sample |
| Day 60 | Analyze sample | Analyze sample | Analyze sample |
| Day 90 | Analyze sample | Analyze sample | Analyze sample |
Visualizations
Caption: Workflow for assessing the stability of this compound aqueous solutions.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. Studies on equilibrium of anthranilic acid in aqueous solutions and in two-phase systems: aromatic solvent-water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent effect on anthranilic acid spectroscopy. | Semantic Scholar [semanticscholar.org]
- 3. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 7. lcms.cz [lcms.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. wooster.edu [wooster.edu]
optimizing fermentation conditions for enhanced 2-Aminobenzoate yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance 2-aminobenzoate yield during fermentation.
Troubleshooting Guide
This section addresses common issues encountered during this compound production experiments, offering systematic approaches to diagnose and resolve them.
Q: Why is the yield of this compound lower than expected or completely absent?
A: Low or no product yield can stem from several factors, ranging from suboptimal environmental conditions to issues with the microbial culture itself. A systematic evaluation of the fermentation parameters is crucial.[1][2]
Troubleshooting Steps:
-
Verify Experimental Conditions: Environmental parameters are critical for microbial activity.[3]
-
pH: The optimal pH for microbial processes is strain-specific. Ensure the medium's pH is within the expected range for your culture and buffer it if necessary.[3] For some Streptomyces strains, an optimal initial pH is 6.5.[4]
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Temperature: Microbial growth and metabolite production are highly temperature-dependent.[3] Confirm that the incubation temperature is set to the optimal level for your specific microorganism.[3]
-
Oxygen Availability: For aerobic processes, ensure adequate aeration through proper shaking or sparging. Conversely, for anaerobic fermentation, maintain strict anoxic conditions.[3][5] Some aminoaromatic compounds polymerize in the presence of oxygen, which can be prevented under anoxic conditions.[5][6]
-
-
Assess Medium Composition: The availability of essential nutrients directly impacts microbial growth and product formation.[1][7]
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Carbon Source: The type and concentration of the carbon source are critical.[1][7] For example, an optimal glucose concentration for chrysomycin A production by a Streptomyces strain was found to be around 40 g/L.[4]
-
Nitrogen Source: The choice between inorganic and organic nitrogen sources can significantly influence metabolite production.[7]
-
Phosphate (B84403) Levels: High concentrations of inorganic phosphate can inhibit the production of certain secondary metabolites.[1][2]
-
Substrate Concentration: The substrate itself can be limiting at low concentrations or inhibitory and toxic at high concentrations.[1][3] It is recommended to test a range of concentrations to find the optimum.[3]
-
-
Evaluate Inoculum Quality: The health and quantity of the initial microbial culture are fundamental.
-
Inoculum Volume: The amount of inoculum can impact the fermentation timeline and metabolic levels.[4] An excessive inoculum proportion can introduce metabolic byproducts that inhibit cell growth and fermentation.[8] For one Streptomyces fermentation, a 5% inoculum volume was found to be optimal.[4]
-
Acclimatization: The microbial culture might need a period to adapt to the substrate. Consider a gradual increase in the this compound precursor concentration in the medium.[3]
-
-
Validate Analytical Methods: Ensure your method for quantifying this compound is accurate.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control in this compound fermentation?
A: The most critical factors are the fermentation conditions (pH, temperature, aeration) and the medium components (carbon source, nitrogen source, phosphate concentration, and precursor availability).[1][2] Identifying and optimizing these parameters is essential for achieving maximum product concentration.[1][2]
Q2: How do I select the best carbon and nitrogen sources for my fermentation?
A: The selection is often strain-dependent. It is common to perform screening experiments with various carbon (e.g., glucose, glycerol (B35011), xylose) and nitrogen (e.g., peptone, yeast extract, ammonium (B1175870) salts) sources to identify the most suitable ones for your specific microbial strain.[1][7] For instance, glycerol and peptone were found to be effective for producing certain metabolites from Streptomyces rimosus.[7]
Q3: What is a typical starting point for inoculum size?
A: Inoculum volume can significantly impact the fermentation process.[4] While the optimal size is strain-dependent, a common starting range for shake flask experiments is 2-10% (v/v).[4] For example, a study on chrysomycin A production found 5% to be the optimal inoculum volume.[4] High inoculum density can sometimes restrict the biosynthesis of the desired product.[8]
Q4: Can the fermentation be performed under anaerobic conditions?
A: Yes, studies have shown that this compound can be degraded anaerobically by denitrifying bacteria, such as certain Pseudomonas strains, using nitrate (B79036) as the terminal electron acceptor.[5][6] This can be advantageous as it prevents the polymerization of aminoaromatic compounds that can occur in the presence of oxygen.[5][6]
Q5: What analytical method is recommended for quantifying this compound?
A: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying this compound.[3] A typical setup might use a C18 column with a suitable mobile phase and UV detection at a wavelength around 230-254 nm.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[3]
Data Summary Tables
Table 1: General Fermentation Parameter Optimization Ranges
| Parameter | Typical Range/Value | Key Considerations |
| Initial pH | 6.0 - 8.0 | Strain-dependent; can affect enzyme activity and product stability.[4] |
| Temperature (°C) | 25 - 37 | Optimal temperature is crucial for microbial growth and enzyme function.[3] |
| Inoculum Volume (%) | 2 - 10% (v/v) | Affects lag phase duration and final product concentration.[4] |
| Carbon Source Conc. (g/L) | 10 - 60 g/L | High concentrations can cause substrate inhibition.[4][8] |
| Nitrogen Source | Varies | Organic sources (yeast extract, peptone) or inorganic (ammonium salts) can be used.[7] |
Experimental Protocols
Protocol: Quantification of this compound using HPLC
This protocol outlines a general procedure for measuring the concentration of this compound in fermentation broth samples.
1. Standard Preparation: a. Prepare a 1 mg/mL stock solution of pure this compound in a suitable solvent (e.g., methanol (B129727) or the mobile phase). b. Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
2. Sample Preparation: a. Collect samples from the fermentation vessel at predetermined time points. b. Centrifuge the samples (e.g., at 10,000 x g for 10 minutes) to pellet cells and other solids. c. Filter the resulting supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[3] d. Dilute the filtered sample with the mobile phase if the concentration is expected to be outside the calibration curve range.
3. HPLC Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). c. Flow Rate: Typically set around 1.0 mL/min.[3] d. Detection Wavelength: Set the UV detector to a wavelength between 230-254 nm.[3] e. Injection: Inject the prepared standards to generate a calibration curve. Then, inject the prepared samples to determine their this compound concentration by comparing their peak areas to the calibration curve.
Visualization of Experimental Workflow
Medium Optimization Strategy
Caption: Workflow for systematic optimization of fermentation medium.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aem.asm.org [aem.asm.org]
- 6. Anaerobic degradation of this compound (anthranilic acid) by denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 8. Screening of High-Yield 2-Phenylethanol Producing Strain from Wild-Type Saccharomyces cerevisiae and Optimization of Fermentation Parameters [mdpi.com]
Technical Support Center: Spectrophotometric Assays for 2-Aminobenzoate
Welcome to the technical support center for spectrophotometric assays of 2-Aminobenzoate (anthranilic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to potential interferences in these assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the spectrophotometric determination of this compound.
Q1: My absorbance readings are unstable or drifting. What could be the cause?
A1: Unstable absorbance readings are a common issue in spectrophotometry. Several factors could be contributing to this problem:
-
Instrument Warm-up: Ensure the spectrophotometer has been allowed to warm up for the manufacturer-recommended time, typically 15-30 minutes. This allows the lamp output to stabilize.
-
Cuvette Issues:
-
Cleanliness: Fingerprints, smudges, or residual sample on the cuvette's optical surfaces can scatter light and cause erratic readings. Always handle cuvettes by the frosted sides and wipe the clear sides with a lint-free cloth before each measurement.
-
Scratches: Scratches on the cuvette surface can also lead to light scattering. Use high-quality, scratch-free cuvettes. For UV measurements (typically below 340 nm), quartz cuvettes are required as glass and plastic absorb UV light.
-
Bubbles: Air bubbles in the sample can cause significant errors. Gently tap the cuvette to dislodge any bubbles before taking a reading.
-
-
Sample Homogeneity: Ensure your sample is thoroughly mixed and homogenous. If particles are present, they may settle over time, causing the absorbance to change. Centrifugation or filtration may be necessary.
-
Environmental Factors: Vibrations from nearby equipment, drafts, or significant temperature fluctuations in the lab can affect the instrument's stability.
Q2: I am observing higher/lower than expected absorbance values for my samples. What are the likely sources of interference?
A2: Inaccurate absorbance readings are often due to interfering substances in the sample matrix. This is known as the "matrix effect," where components other than the analyte of interest affect the measurement.[1]
-
Spectral Overlap from Other Aromatic Compounds: Other aromatic amino acids or compounds with similar chromophores present in your sample can absorb light at the same wavelength as your this compound derivative, leading to artificially high readings. Structurally similar compounds like 3-aminobenzoic acid and 4-aminobenzoic acid can be significant interferents.
-
Sample Matrix Components:
-
Biological Samples: Samples like serum, plasma, or cell culture media contain a complex mixture of proteins, lipids, and other small molecules that can interfere.[2] Lipemia (high lipid content) can cause light scattering, and bilirubin's strong absorbance between 340 and 500 nm can interfere with many colorimetric assays.[2]
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Pharmaceutical Formulations: Excipients used in tablets or other formulations (e.g., starches, lactose, sucrose) can sometimes interfere, although often to a lesser extent. It is crucial to test for interference from these components during method validation.
-
-
Reagent-Related Interferences:
-
Incomplete Diazotization/Coupling: In assays involving a diazotization-coupling reaction, incomplete reactions can lead to lower than expected absorbance values. Ensure precise control of reaction parameters like temperature (typically 0-5°C for diazotization), pH, and reaction time. The purity of your reagents, including the aromatic amine and the coupling agent, is also critical.
-
Side Reactions: The diazonium salt formed during the reaction is unstable and can decompose, especially at temperatures above 5°C, leading to the formation of phenol (B47542) and nitrogen gas, which will not produce the colored product.
-
Q3: How can I identify and mitigate the effects of interfering substances?
A3: Several strategies can be employed to identify and minimize interference:
-
Spike and Recovery: Add a known amount of this compound standard to your sample matrix and measure the recovery. A recovery significantly different from 100% indicates the presence of matrix effects.
-
Serial Dilution: Diluting your sample can sometimes reduce the concentration of interfering substances to a level where they no longer significantly affect the assay. However, ensure that the diluted analyte concentration is still within the linear range of your assay.
-
Sample Preparation:
-
Protein Precipitation: For biological samples with high protein content, a protein precipitation step (e.g., with trichloroacetic acid or acetonitrile) can remove a significant source of interference.
-
Solid-Phase Extraction (SPE): SPE can be a highly effective method for cleaning up complex samples and isolating the analyte of interest from interfering matrix components.
-
-
Method of Standard Additions: This method can compensate for matrix effects. It involves adding known increasing amounts of the analyte to several aliquots of the sample. The absorbance is then plotted against the added concentration, and the unknown concentration is determined by extrapolating the line to the x-axis.
-
Use of a Blank: Your blank solution should be as close to the sample matrix as possible, containing all components except the analyte. This will help to correct for background absorbance from the matrix.
Quantitative Data on Potential Interferences
While specific quantitative data for interferences in this compound assays is not extensively documented in a centralized manner, the following table provides an illustrative example of how interference from common excipients might be presented. This data is based on a study of a different analyte but demonstrates the principle of an interference study.
| Interfering Substance | Concentration of Interferent (µg/mL) | Concentration of Analyte (µg/mL) | Recovery (%) |
| Lactose | 500 | 10 | 99.8 |
| Sucrose | 500 | 10 | 100.2 |
| Starch | 500 | 10 | 99.5 |
| Talc | 200 | 10 | 101.1 |
| Magnesium Stearate | 200 | 10 | 99.3 |
This table is for illustrative purposes and the actual interference levels for a this compound assay would need to be determined experimentally.
Experimental Protocols
Below are detailed methodologies for two common types of spectrophotometric assays for aromatic amines, which can be adapted for this compound.
Protocol 1: Oxidative Coupling Reaction with 4-Aminoantipyrine (B1666024)
This method is based on the oxidative coupling of this compound with 4-aminoantipyrine in the presence of an oxidizing agent to form a colored product.
Materials:
-
This compound standard solution
-
4-Aminoantipyrine (4-AAP) solution
-
Potassium periodate (B1199274) (KIO4) solution (oxidizing agent)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of this compound in the desired concentration range (e.g., 10-400 µg/mL).
-
To a 10 mL volumetric flask, add 1.0 mL of a standard solution.
-
Add 1.0 mL of 4-AAP solution.
-
Add 1.0 mL of KIO4 solution.
-
Bring the volume to 10 mL with the buffer solution.
-
Mix well and allow the reaction to proceed for the optimized time.
-
Measure the absorbance at the wavelength of maximum absorption (λmax), which is typically around 550 nm for the resulting pinkish-violet product.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution. If it is a solid, dissolve it in a suitable solvent and dilute to the expected concentration range. For complex matrices, perform a sample clean-up procedure as described in the troubleshooting section.
-
Follow the same procedure as for the standard solutions (steps 1b-1f).
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Protocol 2: Diazotization and Coupling Reaction
This classic method for primary aromatic amines involves converting the amine to a diazonium salt, which is then reacted with a coupling agent to form a colored azo dye.
Materials:
-
This compound standard solution
-
Hydrochloric acid (HCl), e.g., 1 M
-
Sodium nitrite (B80452) (NaNO2) solution, e.g., 0.1% (w/v), freshly prepared
-
Sulphamic acid or Ammonium sulfamate (B1201201) solution, e.g., 0.5% (w/v)
-
Coupling agent solution (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride, NED), e.g., 0.1% (w/v)
-
Spectrophotometer
-
Ice bath
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of this compound.
-
Pipette 1.0 mL of a standard solution into a 10 mL volumetric flask.
-
Add 1.0 mL of 1 M HCl.
-
Cool the flask in an ice bath for 5 minutes.
-
Add 1.0 mL of chilled 0.1% NaNO2 solution, mix, and keep in the ice bath for 3 minutes (diazotization).
-
Add 1.0 mL of 0.5% sulphamic acid solution to remove excess nitrous acid. Mix and let it stand for 2 minutes.
-
Add 1.0 mL of 0.1% NED solution (coupling agent). A color will develop.
-
Bring the volume to 10 mL with distilled water and mix well.
-
Allow the solution to stand at room temperature for 15 minutes for full color development.
-
Measure the absorbance at the λmax of the resulting azo dye (typically in the range of 500-550 nm).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution and perform any necessary cleanup.
-
Follow the same procedure as for the standard solutions (steps 1b-1j).
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Visualizations
Experimental Workflow for Spectrophotometric Analysis
Caption: General workflow for a colorimetric spectrophotometric assay.
Troubleshooting Logic for Inaccurate Absorbance Readings
References
Technical Support Center: 2-Aminobenzoate Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis and purification of 2-Aminobenzoate (Anthranilic Acid), with a focus on overcoming low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in this compound synthesis?
A1: Low yields in this compound synthesis can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, incorrect temperature, or inefficient mixing.[1]
-
Side Product Formation: Competing side reactions can consume starting materials, thereby reducing the yield of the desired this compound.[1]
-
Purity of Reagents: The presence of impurities, especially water, in the starting materials or solvents can interfere with the reaction.[1]
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions, such as high temperatures or extreme pH.[1] In the context of the Hofmann rearrangement for synthesizing anthranilic acid, premature decarboxylation of the product to aniline (B41778) can occur, which is water-soluble and can lead to yield loss during workup.[2][3]
Q2: My final this compound product is discolored. How can I fix this?
A2: Discoloration, often a yellowish or brownish tint, typically indicates the presence of minor, highly colored impurities, which may result from oxidation or side reactions.[4] To address this, treatment with activated charcoal during recrystallization is effective. Add a small amount of activated charcoal to the hot solution to adsorb these colored impurities, followed by hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4]
Q3: I am experiencing a significant loss of product during the purification step. What are the likely causes?
A3: Low yields after purification can stem from several factors:
-
Sub-optimal Recrystallization Solvent: If the this compound is too soluble in the chosen cold solvent, a substantial amount will remain in the mother liquor.[4]
-
Multiple Purification Steps: Each purification step, such as successive recrystallizations or chromatographic separations, inevitably results in some material loss.[4]
-
Incomplete Precipitation/Crystallization: Ensure the solution is adequately cooled (an ice bath can be beneficial) and given sufficient time for the product to crystallize fully.[4]
-
Premature Crystallization during Hot Filtration: If hot filtration is performed to remove insoluble impurities, the solution may cool and deposit the product on the filter paper. Using a pre-heated funnel can mitigate this.[5]
Q4: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here are several strategies to resolve this:
-
Re-dissolve and Adjust Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation before allowing it to cool slowly.[4]
-
Lower the Cooling Temperature: After slow cooling to room temperature, try placing the flask in an ice bath or a freezer.[4]
-
Change the Solvent System: The choice of solvent is crucial. Experiment with a different solvent or a two-solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation).[4]
Q5: No crystals are forming even after my solution has completely cooled. How can I induce crystallization?
A5: If crystals do not form from a supersaturated solution, you can try the following techniques to induce crystallization:
-
Scratching the Inner Surface: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: Add a small crystal of the pure this compound to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.[6]
-
Reduce Solvent Volume: Slowly evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[4]
Troubleshooting Guides
Synthesis: Hofmann Rearrangement of Phthalimide (B116566)
The synthesis of this compound from phthalimide via the Hofmann rearrangement is a common method.[7] Below is a troubleshooting guide for this specific synthesis.
Problem: Low Yield of this compound
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Hofmann Rearrangement | Ensure all reagents are added in the correct stoichiometric ratios. The reaction is exothermic; maintain proper temperature control, especially during the addition of bromine and sodium hydroxide (B78521) solution.[7] |
| Precipitation of Intermediates | The intermediate N-bromophthalimide may precipitate. Ensure vigorous stirring to maintain a homogenous reaction mixture.[7] |
| Loss of Product during Workup | This compound has some solubility in water. During the acidification step to precipitate the product, avoid a large excess of acid and ensure the solution is sufficiently cooled in an ice bath to minimize solubility.[7] Wash the filtered product with a minimal amount of cold water.[8] |
| Formation of Aniline by Decarboxylation | Elevated temperatures during workup can cause the 2-aminobenzoic acid to decarboxylate to aniline, which is more water-soluble.[3] Conduct the final precipitation and isolation at low temperatures.[3] |
Purification: Recrystallization
Problem: Poor Recovery After Recrystallization
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incorrect Solvent Choice | The ideal solvent should dissolve the this compound when hot but not when cold.[4] Perform small-scale solubility tests with various solvents to find the optimal one.[9] |
| Using Too Much Solvent | Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[9] Use the minimum amount of boiling solvent required to fully dissolve the crude product.[9] |
| Cooling the Solution Too Quickly | Rapid cooling can lead to the formation of small, impure crystals that trap impurities.[10] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] |
| Product Loss During Washing | Washing the collected crystals with a solvent at room temperature can redissolve some of the product.[9] Always wash the crystals with a small amount of ice-cold solvent.[9] |
Quantitative Data Summary
The following tables provide representative data for reaction conditions and purification efficiencies. Note that actual results may vary depending on the specific experimental setup and scale.
Table 1: Representative Reaction Conditions for this compound Synthesis Derivatives
| Synthesis Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Fischer Esterification | 2-Amino-3-chlorobenzoic acid | Ethanol, H₂SO₄ | Reflux | Not Specified | >90%[8] |
| Methylation | 2-Amino-3-chlorobenzoic acid | (CH₃)₂SO₄, K₂CO₃, DMF | 5-10 then RT | 4-8 | Not Specified |
| Hugerschoff Synthesis | Substituted Aniline | KSCN, Bromine, Acetic Acid | 15 | 2 | Not Specified |
Table 2: Comparison of Purification Techniques for this compound Analogs
| Purification Method | Solvent/Mobile Phase | Key Advantage | Potential Issue | Estimated Recovery (%) |
| Single-Solvent Recrystallization | Water or Ethanol/Water[7][8] | Simple and effective for removing soluble impurities. | Significant product loss if solubility in cold solvent is high.[4] | 70-90 |
| Two-Solvent Recrystallization | Dichloromethane/Hexane[10] | Good for compounds that are highly soluble in most solvents at room temperature. | "Oiling out" if the solvent ratio is not optimal.[4] | 80-95 |
| Column Chromatography | Ethyl acetate/n-hexane[4][11] | Excellent for separating compounds with different polarities. | Can be time-consuming and lead to product loss on the column.[12] | 60-85 |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzoic Acid via Hofmann Rearrangement
This protocol is adapted from standard organic chemistry procedures.[7]
-
Preparation of Sodium Hypobromite (B1234621) Solution: In a flask, dissolve 8 g of NaOH in 30 ml of deionized water with magnetic stirring. Cool the solution in an ice bath and add 6.5 g of bromine (Br₂) at once. Stir vigorously until the brown color disappears.
-
Reaction with Phthalimide: To the cold sodium hypobromite solution, add 5.9 g of finely divided phthalimide, followed by a solution of 5.5 g of NaOH in 20 ml of water.
-
Heating: Remove the ice bath and allow the temperature to rise to approximately 70°C. Maintain stirring for about 10 minutes.
-
Precipitation of 2-Aminobenzoic Acid: Cool the reaction mixture in an ice bath and slowly add concentrated HCl dropwise until the solution is neutral (pH ~7), checking with indicator paper.
-
Isolation: Transfer the mixture to an Erlenmeyer flask and add 5 ml of glacial acetic acid. Isolate the resulting precipitate by vacuum filtration and wash the solid with 10 ml of cold water.
-
Purification: The crude 2-aminobenzoic acid can be recrystallized from hot water to yield a yellowish solid.[7]
Protocol 2: Purification of this compound by Single-Solvent Recrystallization
This is a general procedure for recrystallization.[4]
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold (e.g., water).[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[4]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice bath.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN108291242A - Process for preparing aminobenzoic acid or aminobenzoic acid derivatives - Google Patents [patents.google.com]
- 3. US11168341B2 - Method for producing aminobenzoic acid or an aminobenzoic acid derivative - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chemistry-online.com [chemistry-online.com]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
- 11. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
strategies to prevent "oiling out" during 2-Aminobenzoate crystallization
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to prevent the phenomenon of "oiling out" during the crystallization of 2-Aminobenzoate and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why is it a problem in crystallization?
A: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an "oil" or emulsion) instead of a solid crystalline phase.[1][2] This occurs when the system reaches high supersaturation, but the integration of solute molecules into a crystal lattice is kinetically hindered.[1]
This presents several problems for researchers:
-
Impurity Entrapment: The oily droplets can solidify spontaneously, trapping impurities that would normally be excluded during slow crystal growth, leading to a final product with poor purity.[1]
-
Poor Product Quality: The resulting solid is often amorphous, sticky, or gum-like, which is difficult to filter, dry, and process downstream.[1]
-
Process Inconsistency: Oiling out is highly dependent on factors like mixing and hydrodynamics, making the process difficult to scale up reliably.[1]
-
Yield Loss: The challenging physical properties of the oiled-out product can lead to significant yield losses during isolation and handling.[1]
Q2: What are the primary causes of oiling out?
A: Oiling out is typically a kinetic issue driven by excessively high supersaturation.[1] Several factors can contribute to this:
-
High Supersaturation: Creating supersaturation too quickly, either through rapid cooling or fast anti-solvent addition, is a primary cause.[1]
-
Presence of Impurities: Impurities can interfere with the crystal lattice formation, promoting the separation of a liquid phase instead.[3][4] They can also lower the melting point of the compound, increasing the likelihood of it separating as a liquid.[5]
-
Inappropriate Solvent Choice: If the solute has a very high solubility in the chosen solvent at high temperatures, it can lead to very high supersaturation levels upon cooling. Additionally, if the solvent is too different in nature from the solid, it can promote oiling out.[4]
-
Low Melting Point: If the melting point of the solute is lower than the temperature of the solution when it becomes supersaturated, the compound will precipitate as a liquid.[4][5]
Q3: How can I strategically select a solvent system to prevent oiling out?
A: Solvent selection is critical. The ideal solvent should exhibit moderate solubility for the this compound at elevated temperatures and low solubility at room temperature.
-
Avoid "Too Good" Solvents: A solvent that dissolves the compound too effectively at high temperatures can lead to excessively high supersaturation upon cooling.[4]
-
Consider Solvent Mixtures: Using a mixed solvent system can help modulate solubility and reduce the tendency to oil out. For p-aminobenzoic acid (a related isomer), crystallization from mixed solvents like ethanol (B145695) and nitromethane (B149229) has been shown to influence the resulting crystal form and can be used to control the process.[6][7]
-
Solvent-Solute Interactions: The interaction between the solvent and the functional groups of the this compound can affect nucleation. For instance, solvents with strong interactions with the carboxylic acid group can influence which polymorph of p-aminobenzoic acid crystallizes.[8]
Q4: What is the role of the cooling rate, and how can I optimize it?
A: The cooling rate directly controls the rate of supersaturation generation. A rapid cooling rate is a common cause of oiling out.[1]
-
Strategy: Generate supersaturation slowly by reducing the cooling rate.[1] A very slow, controlled cooling profile allows molecules sufficient time to orient and integrate into the crystal lattice rather than forming disordered liquid droplets.
-
Optimization: Start with a very slow cooling rate (e.g., 0.1-0.2 °C/min) and observe the nucleation point. If oiling out still occurs, the rate should be decreased further, especially as the solution approaches the metastable zone width (MSZW).
Q5: How does seeding prevent oiling out, and what is the correct procedure?
A: Seeding is a powerful technique to prevent oiling out by providing a template for crystallization to occur at a lower level of supersaturation.[9][10] This avoids the high supersaturation levels where oiling out is favored.[1]
-
Mechanism: Seed crystals provide a surface for solute molecules to deposit on, promoting controlled crystal growth over spontaneous, uncontrolled nucleation or oiling out.[10]
-
Procedure: The key is to add the seed crystals at the right time. They should be introduced when the solution is within the metastable zone—supersaturated, but not yet at the point of spontaneous nucleation or oiling. A common practice is to add them halfway into the MSZW.[1]
If seeds dissolve, it means the solution was not yet supersaturated. If adding seeds causes immediate oiling out, the level of supersaturation was already too high.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Oiling out occurs immediately upon initial cooling. | 1. Cooling rate is too fast. 2. Initial concentration is too high. 3. Solvent is inappropriate (too high solubility). | 1. Drastically reduce the cooling rate (e.g., from 1°C/min to 0.1°C/min).[1] 2. Add more solvent to reduce the initial concentration and then re-cool slowly.[3][5] 3. Change the solvent or use a co-solvent to reduce solubility. |
| Seed crystals dissolve upon addition. | The solution is not yet supersaturated (still undersaturated). | 1. Wait for the solution to cool further into the metastable zone before adding seeds. 2. Ensure the temperature at which you are seeding is below the saturation temperature. |
| Adding seed crystals induces oiling out. | The solution is too highly supersaturated (labile zone). | 1. Increase the seeding temperature to a point of lower supersaturation. 2. Increase the amount of seed crystals to provide more surface area for growth.[2] 3. Consider a reverse addition: Add the supersaturated solution slowly to a suspension of seed crystals in a poor solvent.[2] |
| Product oils out during anti-solvent addition. | 1. Anti-solvent addition rate is too fast. 2. Poor mixing is creating localized areas of high supersaturation. | 1. Reduce the anti-solvent addition rate significantly.[1] 2. Increase the stirring rate to ensure rapid dispersion of the anti-solvent. 3. Add the solution to the anti-solvent instead of the other way around. |
| Oiling out occurs despite slow cooling and seeding. | 1. High levels of impurities are present. 2. The intrinsic melting point of the compound is very low. | 1. Purify the starting material further (e.g., using activated charcoal or chromatography).[3][5] 2. Choose a solvent system with a lower boiling point so that the solution temperature remains below the compound's melting point.[4] |
Data & Process Parameters
Table 1: Influence of Solvent on p-Aminobenzoic Acid (p-ABA) Crystallization
(p-ABA is a structural isomer and serves as a useful model for this compound)
| Solvent | Observed Outcome | Key Considerations |
| Water | Can yield both α and β polymorphs. The stable β-form is obtained at slow cooling below 20°C.[11][12] | Water can stabilize the nucleation transition state for both polymorphs.[11] |
| Ethyl Acetate | Can yield the desirable β-polymorph at temperatures below 15°C.[8] | A good choice for targeting the low-temperature stable form. |
| Ethanol / 2-Propanol | Tends to produce only the α-polymorph (needle-like).[11] | Growth rates are slower in alcohols due to strong solvation of the carboxylic acid group.[11] |
| Acetonitrile | Produces the α-polymorph.[11] | Crystal growth is faster than in alcohols but slower than in water.[11] |
| Ethanol/Water (Anti-solvent) | Can produce the β-polymorph at low supersaturation and the α-polymorph at high supersaturation.[13] | Demonstrates the critical role of supersaturation in polymorph selection. |
Table 2: Recommended Process Parameter Adjustments to Mitigate Oiling Out
| Parameter | Problem Addressed | Recommended Adjustment | Quantitative Target (Starting Point) |
| Cooling Rate | High rate of supersaturation | Decrease Cooling Rate | 0.1 - 0.5 °C / minute |
| Seeding | Lack of nucleation sites | Add Seed Crystals | 0.5 - 2% (w/w) of solute mass |
| Stirring / Agitation | Localized supersaturation | Increase Stirring Speed | Ensure good vortex and surface movement |
| Concentration | Excessively high solubility | Decrease Concentration | Operate further from the solubility curve limit |
| Anti-solvent Addition | Rapid, uncontrolled precipitation | Decrease Addition Rate | Add dropwise or via syringe pump over >30 mins |
| Purity | Interference with lattice formation | Improve Raw Material Purity | Use material with >99% purity if possible |
Experimental Protocols & Visual Workflows
Protocol 1: Optimized Cooling Crystallization with Seeding
-
Dissolution: Dissolve the this compound compound in the minimum amount of appropriate solvent at an elevated temperature (e.g., 70-80°C) to ensure complete dissolution.
-
Controlled Cooling (Stage 1): Begin cooling the solution at a slow, controlled rate (e.g., 0.2 °C/min).
-
Seeding: Once the solution has cooled into the predetermined metastable zone (e.g., 5-10°C below the saturation temperature), add 0.5-2% (w/w) of finely ground, pure seed crystals.
-
Controlled Cooling (Stage 2): Continue to cool the seeded solution slowly at the same or a slightly faster rate to the final desired temperature (e.g., 0-5°C).
-
Maturation: Hold the resulting slurry at the final temperature with gentle stirring for 1-2 hours to allow for complete crystallization and equilibration.
-
Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Optimized cooling crystallization workflow with a dedicated seeding step.
Visual Troubleshooting Guide
This flowchart provides a logical path to diagnose and solve oiling out issues during your experiments.
Caption: A step-by-step troubleshooting flowchart for addressing oiling out.
Causal Relationships in Oiling Out
The diagram below illustrates the relationship between key process parameters and the two competing outcomes: successful crystallization versus oiling out.
Caption: Key factors influencing the competition between oiling out and crystallization.
References
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. brainly.com [brainly.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crystallization of para -aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE01055D [pubs.rsc.org]
- 9. Seeding Techniques and Optimization of Solution Crystallization Processes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of 2-Aminobenzoate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting forced degradation studies on 2-aminobenzoate derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting forced degradation studies on this compound derivatives?
A1: Forced degradation, or stress testing, is crucial for several reasons. It helps to:
-
Identify potential degradation products and establish the degradation pathways of the drug substance.[1][2]
-
Demonstrate the specificity of stability-indicating analytical methods.[2]
-
Understand the intrinsic stability of the molecule.[2]
-
Inform the development of stable formulations and determine appropriate storage conditions and shelf-life.[1][2]
Q2: My solid this compound derivative has changed color (e.g., turned yellow or brown) upon storage. What does this indicate?
A2: A color change in aromatic amines like this compound derivatives often suggests oxidative degradation.[3][4] Exposure to air and/or light can lead to the formation of colored impurities, such as azo compounds or polymeric products.[3] It is recommended to assess the purity of the compound using a suitable analytical method like HPLC before use.[3] To prevent this, store the compound in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and protected from light.[3][4]
Q3: I am not observing any significant degradation under the initial stress conditions. What should I do?
A3: If you do not see degradation (the target is typically 5-20%), you may need to use more stringent conditions.[5][6] For hydrolytic studies, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1.0 M), increase the temperature (e.g., to 50-70°C), or prolong the exposure time.[2][5] For thermal stress, a higher temperature can be applied for a shorter duration.[2] It's a process of method development to find the conditions that yield the appropriate level of degradation.
Q4: What are the typical stress conditions used for forced degradation studies according to ICH guidelines?
A4: Forced degradation studies should typically include the following conditions:
-
Acid and Base Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) across a wide pH range.[5][7]
-
Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (H₂O₂).[3][7]
-
Thermal Degradation: Exposing the drug substance to high temperatures (e.g., above accelerated stability testing conditions).[1][7]
-
Photodegradation: Exposing the drug substance to a combination of UV and visible light.[1][7]
Q5: Why is mass balance important in a forced degradation study?
A5: Mass balance is the process of accounting for all the drug substance after degradation by summing the amount of remaining drug and the amount of all formed degradation products. A good mass balance (typically between 97-104%) demonstrates that the analytical method is stability-indicating and can detect all major degradation products.[6] If the mass balance is poor, it may indicate that some degradants are not being detected (e.g., they are volatile or do not have a chromophore) or are retained on the analytical column.[6]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
| Symptom | Possible Cause | Suggested Solution |
| Peaks are observed in the placebo sample. | Degradation of excipients in the formulation. | Analyze a placebo sample under the same stress conditions to identify peaks not related to the active pharmaceutical ingredient (API).[6] |
| Multiple, poorly resolved peaks appear after stress testing. | Secondary degradation; the initial degradation products are themselves degrading. | Reduce the stress level (concentration, temperature, or time) to favor the formation of primary degradants. Analyze samples at earlier time points.[2] |
| No degradation is observed for the API, but new peaks are present. | Impurities in the starting material or reagents; interaction with co-solvents. | Analyze an unstressed control sample. Ensure high-purity reagents and solvents are used. Avoid co-solvents that may react with the drug substance.[6] |
Issue 2: Poor Solubility of the this compound Derivative
| Symptom | Possible Cause | Suggested Solution |
| The compound does not fully dissolve in the aqueous stress medium (acidic/basic). | This compound and its derivatives can have low water solubility.[3] | Use a co-solvent (e.g., acetonitrile, methanol) to prepare a stock solution before diluting it into the aqueous stress medium. Ensure the co-solvent is inert and does not interfere with the analysis.[3][5] |
| Precipitation occurs during the experiment. | Change in pH affecting the solubility of the compound or its degradants. | Adjust the pH of the final solution after neutralizing the stress agent and before analysis. The amino group can be protonated at acidic pH, which may increase solubility.[3] |
Issue 3: Inconsistent or Irreproducible Degradation Results
| Symptom | Possible Cause | Suggested Solution |
| The extent of degradation varies significantly between replicate experiments. | Inconsistent temperature control; variable light exposure; weighing or dilution errors. | Ensure precise control of experimental parameters (temperature, light intensity). Use calibrated equipment. Carefully prepare all solutions and standards. |
| Degradation is observed in control samples protected from light during photostability studies. | Thermal degradation is occurring simultaneously. | Place control samples wrapped in aluminum foil alongside the exposed samples in the photostability chamber to accurately assess the contribution of thermal degradation.[8][9] |
Data Presentation
Table 1: Representative Forced Degradation Conditions for a this compound Derivative
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M - 1.0 M HCl | 60°C | 2 - 24 hours | 5 - 20% |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH | 60°C | 2 - 24 hours | 5 - 20% |
| Oxidation | 3% H₂O₂ | Room Temperature | 6 - 24 hours | 5 - 20% |
| Thermal | Dry Heat | 80°C | 24 - 72 hours | 5 - 20% |
| Photolytic | ICH Q1B Option 2 | 25°C | >1.2 million lux hours and >200 watt hours/m² | 5 - 20% |
Note: These are starting conditions and may need to be optimized based on the specific stability of the molecule under investigation.[2][3][5][6][10]
Experimental Protocols
Acid/Base Hydrolysis Protocol
-
Sample Preparation: Prepare a stock solution of the this compound derivative (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 water/acetonitrile).[3]
-
Stress Application:
-
Acid: Mix equal volumes of the stock solution and 0.1 M HCl.
-
Base: Mix equal volumes of the stock solution and 0.1 M NaOH.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Neutralization: Immediately neutralize the aliquots (e.g., acid samples with 0.1 M NaOH, base samples with 0.1 M HCl).
-
Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Oxidative Degradation Protocol
-
Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL).
-
Stress Application: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at room temperature, protected from light.
-
Sampling: Monitor the reaction at various time points.
-
Analysis: Dilute the sample with the mobile phase and analyze by HPLC.
Photostability Testing Protocol
-
Sample Preparation: Expose both the solid compound and a solution of the compound to light.
-
Light Exposure: Place the samples in a photostability chamber that complies with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8][10]
-
Control Sample: Prepare a control sample by wrapping it in aluminum foil to protect it from light and place it alongside the test samples.[3]
-
Sampling: Analyze samples at appropriate time intervals.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Visualizations
Caption: General workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound derivatives.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. sgs.com [sgs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. rdlaboratories.com [rdlaboratories.com]
Technical Support Center: Optimizing 2-Aminobenzoate Derivatization
Welcome to the technical support center for the optimization of reaction conditions for 2-aminobenzoate (2-AA) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of various molecules with this compound.
Question: Why am I observing low derivatization yield?
Answer: Low derivatization yields can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality: Ensure that the this compound and any coupling reagents or reducing agents are fresh and have been stored correctly to prevent degradation.[1][2]
-
Reaction Conditions: The reaction temperature and time are critical parameters. For many derivatization reactions, heating is employed to drive the reaction to completion.[3] It is crucial to optimize these conditions for your specific analyte. Inadequate heating or insufficient reaction time can lead to incomplete derivatization.
-
pH of the Reaction Mixture: The pH of the reaction medium can significantly influence the efficiency of the derivatization, especially when dealing with ionizable analytes. The optimal pH will depend on the pKa of the analyte and the reaction mechanism.[4][5]
-
Presence of Water: Moisture can interfere with many derivatization reactions, potentially hydrolyzing reagents or the formed derivatives.[6] Ensure that all solvents and reagents are anhydrous, and consider drying your sample if it is in an aqueous solution.[7]
-
Sample Matrix Effects: Complex sample matrices can contain substances that interfere with the derivatization reaction.[2] It may be necessary to perform a sample cleanup or extraction prior to derivatization to remove these interfering components.
Question: I am seeing extraneous peaks in my chromatogram. How can I minimize them?
Answer: The presence of extraneous peaks, often from reagent byproducts or side reactions, can interfere with the detection and quantification of your analyte.[2]
-
Reagent Purity: Use high-purity reagents to minimize impurities that could lead to extra peaks.
-
Stoichiometry of Reagents: Optimizing the ratio of the derivatizing agent to the analyte is crucial. An excessive amount of the derivatizing reagent can result in large reagent peaks that may co-elute with your analyte of interest.[8]
-
Post-Derivatization Cleanup: A cleanup step after the derivatization reaction is often effective at removing excess reagent and byproducts.[2] This can be achieved through techniques such as solid-phase extraction (SPE) or liquid-liquid extraction. For example, excess 2-AA can be removed by filtration using specific cartridges.[4]
-
Blank Injections: Always run a blank sample (containing all reagents except the analyte) to identify peaks originating from the reagents themselves.
Question: My this compound derivatives appear to be unstable. What can I do to improve their stability?
Answer: The stability of the derivatized product is essential for obtaining reproducible and accurate results.
-
Storage Conditions: Once the derivatization is complete, store the samples at low temperatures (e.g., 4°C) and protect them from light to minimize degradation.[1]
-
Time to Analysis: Analyze the derivatized samples as soon as possible to reduce the chance of degradation over time.[1]
-
pH of the Final Solution: The pH of the sample diluent can affect the stability of the derivative. Ensure the final pH is one at which the derivative is known to be stable.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (2-AA) derivatization?
A1: this compound, also known as anthranilic acid, is widely used for the derivatization of reducing carbohydrates and monosaccharides for analysis by high-performance liquid chromatography (HPLC) with fluorescence detection and capillary electrophoresis.[4][9] This derivatization adds a fluorescent tag to the sugar molecules, significantly enhancing their detectability.
Q2: What type of reaction is involved in the derivatization of carbohydrates with this compound?
A2: The derivatization of reducing carbohydrates with this compound proceeds via a reductive amination reaction.[9] This involves the formation of a Schiff base between the aldehyde or ketone group of the reducing sugar and the primary amine of this compound, which is then reduced to a stable secondary amine. This reaction requires a reducing agent, such as sodium cyanoborohydride.[9]
Q3: What are the typical reaction conditions for this compound derivatization of carbohydrates?
A3: While optimal conditions can vary, a common protocol involves heating the carbohydrate sample with this compound and a reducing agent in an acidic solution. For example, a reaction can be carried out at 80°C for 60 minutes.[4]
Q4: Can I use this compound to derivatize other classes of compounds?
A4: While the most documented use of this compound is for carbohydrates, its primary amine functionality allows it to react with other molecules containing carbonyl groups (aldehydes and ketones) through reductive amination. The suitability for other compound classes would need to be investigated and the reaction conditions optimized accordingly.
Q5: How does this compound derivatization improve the analysis of analytes?
A5: Derivatization with this compound offers several advantages:
-
Enhanced Detection: It introduces a fluorescent group, allowing for highly sensitive detection by fluorescence detectors in HPLC.[4]
-
Improved Chromatographic Separation: The derivatization alters the polarity and size of the analyte, which can lead to better separation from other components in the sample.[10]
-
Increased Volatility (for GC): While primarily used for LC, derivatization can in some cases increase the volatility of polar compounds, making them more amenable to gas chromatography (GC) analysis.[11]
Experimental Protocols
Protocol 1: Derivatization of Monosaccharides with 2-Aminobenzoic Acid for Capillary Electrophoresis
This protocol is adapted from methods for derivatizing reducing monosaccharides.[9]
Materials:
-
Monosaccharide standard or sample
-
2-Aminobenzoic acid (2-AA) solution
-
Sodium cyanoborohydride solution
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 5.5)
-
Methanol
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Dissolve the monosaccharide sample in the phosphate buffer.
-
Reagent Addition: To the sample solution, add the 2-aminobenzoic acid solution and the sodium cyanoborohydride solution.
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 65°C) for a specific duration (e.g., 2 hours).
-
Cooling: After incubation, cool the reaction mixture to room temperature.
-
Dilution: Dilute the derivatized sample with the running buffer for capillary electrophoresis analysis.
-
Analysis: Inject the diluted sample into the capillary electrophoresis system with UV detection.
Data Presentation
Table 1: Optimization of Derivatization Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Temperature | 60°C | 70°C | 80°C | 80°C[8] |
| Reaction Time | 30 min | 60 min | 90 min | 60 min[4] |
| Reagent Ratio (2-AA:Analyte) | 1:1 | 2:1 | 5:1 | To be determined empirically |
| pH | 4.5 | 5.5 | 6.5 | 5.5[9] |
Mandatory Visualization
Caption: Workflow for this compound Derivatization.
Caption: Troubleshooting Logic for Low Derivatization Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Optimization of derivatization with 2-aminobenzoic acid for determination of monosaccharide composition by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of monosaccharides derivatized with 2-aminobenzoic Acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Degradation of 2-Aminobenzoate During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the degradation of 2-Aminobenzoate (anthranilic acid) during your experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary factors contributing to the degradation of this compound are exposure to light, inappropriate pH, elevated temperatures, and the presence of oxidizing agents. This compound is known to be light-sensitive and can undergo photooxidation upon exposure.[1][2] The stability of related aromatic amines is also significantly influenced by pH and temperature, with degradation often accelerating under acidic or alkaline conditions and at higher temperatures.[3][4]
Q2: How should I store my this compound stock solutions and samples?
A2: To ensure stability, stock solutions and samples containing this compound should be stored in amber glass vials to protect them from light.[5][6] For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, samples should be frozen at -20°C or, ideally, -80°C.[7] It is crucial to minimize the number of freeze-thaw cycles, as this can affect the stability of many analytes.[8][9][10][11][12]
Q3: What is the optimal pH range for maintaining the stability of this compound in solution?
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: Yes, the addition of antioxidants can help prevent oxidative degradation. While specific studies on the effect of antioxidants on this compound stability are limited, common antioxidants like ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT) have been shown to be effective in preventing the oxidation of various compounds in biological and other matrices.[14][15][16] It is advisable to test a small subset of samples with and without an antioxidant to determine its effectiveness for your specific application. A typical starting concentration for ascorbic acid could be in the range of 0.1-1% (w/v).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound in processed samples. | Degradation during sample preparation. | - Work under low-light conditions or use amber-colored labware.[5][6]- Maintain samples on ice or at a reduced temperature throughout the preparation process.- Ensure the pH of all solutions is near neutral (pH 7), if possible.[3]- Consider adding an antioxidant such as ascorbic acid to your solutions. |
| Inappropriate extraction solvent. | - Select a solvent that provides good solubility for this compound while minimizing degradation. Test different solvents (e.g., methanol, acetonitrile, ethyl acetate) to find the optimal one for your matrix. | |
| Adsorption to labware. | - Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. | |
| High variability in this compound concentrations between replicate samples. | Inconsistent light exposure. | - Ensure all samples are handled with consistent light protection. Cover sample racks with aluminum foil. |
| Temperature fluctuations. | - Use a temperature-controlled environment for sample processing. Avoid leaving samples at room temperature for extended periods. | |
| Multiple freeze-thaw cycles. | - Aliquot samples into smaller volumes after the initial processing to avoid repeated freezing and thawing of the entire sample.[8][9][10][11][12] | |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | - This is a strong indicator of degradation. Review your sample handling procedure against the recommendations for light, temperature, and pH control.- Compare chromatograms of freshly prepared standards with those of your samples to identify potential degradation peaks. |
Experimental Protocols
Protocol 1: Collection and Handling of Plasma Samples for this compound Analysis
This protocol provides a general guideline for the collection and initial processing of plasma samples to minimize the degradation of this compound.
-
Blood Collection:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA or sodium citrate).
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.[7]
-
Place the tubes on wet ice and transport them to the laboratory for processing as soon as possible, ideally within 30 minutes.[17]
-
-
Plasma Separation:
-
Addition of Stabilizer (Optional):
-
If using an antioxidant, add a pre-determined amount of a concentrated stock solution of the antioxidant (e.g., ascorbic acid) to the plasma to achieve the desired final concentration. Gently mix.
-
-
Storage:
-
For immediate analysis, keep the plasma samples on ice.
-
For short-term storage (up to 24 hours), store the vials at 2-8°C.
-
For long-term storage, immediately freeze the vials at -80°C.[7]
-
Protocol 2: Extraction of this compound from Plasma Samples
This protocol describes a general liquid-liquid extraction (LLE) procedure. The choice of solvent and pH may need to be optimized for your specific application.
-
Sample Thawing:
-
Thaw frozen plasma samples on ice. Avoid thawing at room temperature for extended periods.
-
-
pH Adjustment (Optional but Recommended):
-
Adjust the pH of the plasma sample to near neutral (pH ~7.0) using a suitable buffer to enhance stability.
-
-
Liquid-Liquid Extraction:
-
Add an appropriate volume of a pre-chilled extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of solvents) to the plasma sample. A common ratio is 3:1 (solvent:plasma).
-
Vortex the mixture for 1-2 minutes to ensure thorough extraction.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
-
Solvent Evaporation:
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a low temperature (e.g., 30-40°C).
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable mobile phase for your analytical method (e.g., HPLC).
-
Data Summary
While specific quantitative data on the degradation of this compound is limited, the following table summarizes relevant findings for related compounds to provide an indication of potential stability issues.
| Compound | Condition | Observation | Reference |
| p-Aminobenzoic acid | Photolysis in aqueous solution | Degradation follows pseudo-first-order kinetics. | [19] |
| p-Aminobenzoic acid | Photolysis with varying pH | Photolysis is highly pH-dependent. | [13] |
| 2-(2-hydroxypropanamido) benzoic acid | Varying pH | More stable in neutral and near-neutral conditions. | [3] |
| 2-(2-hydroxypropanamido) benzoic acid | Varying Temperature | Degradation follows the Arrhenius equation; more stable at lower temperatures. | [3] |
| Methyl this compound | UVC and UVB irradiation | Undergoes direct photolysis. | [20] |
Visualizations
Caption: Factors leading to the degradation of this compound and strategies for mitigation.
Caption: Recommended workflow for plasma sample preparation to minimize this compound degradation.
References
- 1. kinetics.nsc.ru [kinetics.nsc.ru]
- 2. Photophysics and photochemistry of 2-aminobenzoic acid anion in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. Anaerobic degradation of this compound (anthranilic acid) by denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UV filter - Wikipedia [en.wikipedia.org]
- 14. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protection of Light Sensitive Products [qcqa.industrialguide.co.in]
- 18. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 19. Molecular and Biochemical Characterization of the 5-Nitroanthranilic Acid Degradation Pathway in Bradyrhizobium sp. Strain JS329 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 2-Aminobenzoate
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Aminobenzoate (anthranilic acid) is crucial in various stages of research and development. This guide provides an objective comparison of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of this compound, comparing its performance with alternative methods and providing supporting experimental data.
Overview of Analytical Techniques
LC-MS/MS has become a primary tool for the quantitative analysis of small molecules in complex matrices due to its high sensitivity and selectivity.[1][2] However, alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and spectrophotometry can also be employed, each with its own advantages and limitations. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance of LC-MS/MS in comparison to HPLC-UV and spectrophotometric methods for the analysis of aminobenzoic acid isomers and their derivatives. Due to the limited availability of a complete validated method for this compound, data for the closely related analog, 4-acetamidobenzoic acid, and the isomer, p-aminobenzoic acid (PABA), are included as valuable references.
Table 1: Comparison of Quantitative Performance
| Parameter | LC-MS/MS (4-acetamidobenzoic acid in plasma) | HPLC-UV (p-aminobenzoic acid) | Spectrophotometry (p-aminobenzoic acid) |
| Linearity Range | 0.02–10 µg/mL[1] | Not specified | 0.4-4 ppm[3] |
| Correlation Coefficient (r²) | ≥ 0.99[4] | Not specified | Not specified |
| Limit of Quantification (LOQ) | 10 ng/mL[4] | Not specified | Not specified |
| Limit of Detection (LOD) | 5 ng/mL[1] | 0.2 µM | 0.3 µM |
| Accuracy (% Recovery) | 89 - 98.57%[4] | 53.4 - 69.9% (in cereals) | 96.1 - 100.8% (in cereals) |
| Precision (%RSD) | ≤ 5.81%[1] | 10.8 - 19.4% (in cereals) | 2.2 - 12.8% (in cereals) |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are critical for reproducible and reliable results. Below are representative protocols for LC-MS/MS, HPLC-UV, and spectrophotometric analysis.
LC-MS/MS Method for Aminobenzoic Acid Analogs
This protocol is based on a validated method for 4-acetamidobenzoic acid in plasma and can be adapted for this compound.[1][4]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 400 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant and inject a portion into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., Atlantis T3, 50 x 2.1 mm, 3 µm)
-
Mobile Phase:
-
A: 0.2% Formic acid in water
-
B: 0.2% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. For p-aminobenzoic acid, positive ion mode has been used.[2]
-
MRM Transitions: For p-aminobenzoic acid (as a reference): m/z 138 → 120.[2] MRM transitions for this compound would need to be optimized, but based on its structure, a precursor ion of m/z 138 [M+H]+ would be expected, with fragmentation leading to product ions such as m/z 120 (loss of H₂O) or m/z 92 (loss of H₂O and CO).
HPLC-UV Method for Aminobenzoic Acid Isomers
This protocol is a general approach for the separation of aminobenzoic acid isomers.[5][6]
1. Sample Preparation
-
Dissolve the sample in the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.45 µm filter before injection.
2. HPLC-UV Conditions
-
LC Column: Reversed-phase/cation-exchange mixed-mode column (e.g., Primesep 100) or a standard C18 column.[6]
-
Mobile Phase: A mixture of acetonitrile, water, and an acidic modifier (e.g., formic acid or acetic acid) to control the ionization of the analytes. A typical mobile phase could be Acetonitrile/water/formic acid (e.g., 30:70:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or a wavelength of maximum absorbance for this compound.
Spectrophotometric Method for Aminobenzoic Acid
This method is based on a diazotization and coupling reaction for the determination of p-aminobenzoic acid.[3]
1. Sample Preparation and Reaction
-
To an aliquot of the sample solution, add 1 M HCl and sodium nitrite (B80452) solution to initiate diazotization.
-
After a few minutes, add sulfamic acid to remove excess nitrous acid.
-
Add a coupling agent (e.g., 2,6-dihydroxybenzoic acid) and sodium hydroxide (B78521) to develop the color.[3]
-
Dilute the final solution to a known volume with distilled water.
2. Spectrophotometric Measurement
-
Measure the absorbance of the resulting colored solution at its wavelength of maximum absorbance (e.g., 438 nm for the azo dye formed with 2,6-dihydroxybenzoic acid) against a reagent blank.[3]
-
Quantify the concentration using a calibration curve prepared with known concentrations of this compound.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
A Head-to-Head Comparison: 2-Aminobenzoate (2-AB) vs. Procainamide for Enhanced Glycan Labeling
For researchers, scientists, and drug development professionals navigating the complexities of glycan analysis, the choice of labeling agent is a critical decision that directly impacts experimental sensitivity and data quality. This guide provides an in-depth comparison of two widely used fluorescent labels, 2-Aminobenzoate (2-AB) and procainamide (B1213733), offering supporting experimental data, detailed protocols, and visual workflows to inform your selection process.
The derivatization of released glycans with a fluorescent tag is a cornerstone of modern glycoanalysis, enabling sensitive detection in liquid chromatography (LC) and providing a charge-carrying moiety for mass spectrometry (MS). While 2-AB has long been a standard in the field, procainamide has emerged as a powerful alternative, offering significant advantages in MS-based applications. Both labels attach to the reducing terminus of a glycan via the same reductive amination chemistry, ensuring stoichiometric labeling.[1][2] However, their performance characteristics differ significantly, particularly in terms of ionization efficiency.
Quantitative Performance: A Clear Advantage for Procainamide in Mass Spectrometry
Comparative studies have consistently demonstrated the superior performance of procainamide in mass spectrometry, a critical factor for the identification and quantification of low-abundance glycan species.[3][4] While both labels provide adequate fluorescence for LC-based quantification, procainamide's chemical structure, which includes a tertiary amine, significantly enhances ionization in positive-ion mode ESI-MS.[5][6][7]
| Performance Metric | This compound (2-AB) | Procainamide | Key Findings |
| Fluorescence (FLR) Signal Intensity | Baseline | 1.5 to 4-fold higher than 2-AB[8][9] | Procainamide offers a moderate increase in fluorescence signal, which can improve the detection of minor peaks.[3][4][10] |
| Mass Spectrometry (MS) Signal Intensity | Baseline | Up to 30-fold higher than 2-AB[3][4] | Procainamide's enhanced ionization efficiency is its most significant advantage, enabling the detection of low-level glycan species not readily observed with 2-AB.[11] |
| Chromatographic Separation (HILIC) | Good peak resolution[12] | Comparable peak resolution to 2-AB[3] | Procainamide-labeled glycans may exhibit slightly longer retention times under identical HILIC conditions. |
| Labeling Chemistry | Reductive Amination | Reductive Amination | Both labels utilize the same well-established and robust labeling chemistry.[1][10] |
| Stability of Labeled Glycans | High stability[13] | High stability[11] | Both labeling methods produce stable secondary amine linkages.[1][2] |
Experimental Workflows and Chemical Principles
The labeling process for both 2-AB and procainamide follows the same fundamental steps of reductive amination. This involves the formation of a Schiff base between the primary amine of the label and the aldehyde group of the open-ring form of the glycan, followed by the reduction of this imine to a stable secondary amine.
Caption: General experimental workflow for glycan labeling via reductive amination.
The underlying chemical reaction for both labels is identical, as depicted below. The choice of R group distinguishes between this compound and procainamide.
Caption: The reductive amination reaction for glycan labeling.
Experimental Protocols
The following are generalized protocols for 2-AB and procainamide labeling. Specific incubation times and reagent concentrations may vary based on commercially available kits and laboratory-specific optimizations.[1][14][15]
Protocol 1: this compound (2-AB) Labeling
-
Sample Preparation: Start with purified, salt-free glycans that have been dried down in a reaction vial.[15]
-
Reagent Preparation: Prepare the labeling solution by dissolving 2-AB dye and a reducing agent, typically sodium cyanoborohydride (NaCNBH₃), in a mixture of dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid.[1][15][16]
-
Labeling Reaction: Add the labeling solution to the dried glycans. Ensure the glycans are fully dissolved.
-
Incubation: Incubate the reaction mixture at 65°C for 2 to 3 hours in a dry heating block or oven.[15][16]
-
Post-Labeling Cleanup: After incubation, remove the excess 2-AB and other reagents. This is commonly achieved using hydrophilic interaction liquid chromatography solid-phase extraction (HILIC SPE).[17]
-
Analysis: The purified 2-AB labeled glycans are now ready for analysis by HILIC-UPLC-FLR-MS. For fluorescence detection, typical excitation and emission wavelengths are 330 nm and 420 nm, respectively.[18]
Protocol 2: Procainamide Labeling
-
Sample Preparation: As with 2-AB labeling, begin with purified, salt-free glycans that have been dried.
-
Reagent Preparation: Prepare the procainamide labeling solution by dissolving procainamide hydrochloride and a reducing agent (e.g., sodium cyanoborohydride or 2-picoline borane) in a solvent mixture, often containing DMSO and acetic acid or methanol, acetic acid, and water.[14][19][20]
-
Labeling Reaction: Add the freshly prepared labeling solution to the dried glycan sample.
-
Incubation: Incubate the mixture at 65°C for approximately 2 hours.
-
Post-Labeling Cleanup: Similar to the 2-AB protocol, purify the labeled glycans from excess reagents using HILIC SPE.[21]
-
Analysis: The procainamide-labeled glycans are ready for LC-MS analysis. For fluorescence detection, excitation and emission wavelengths are typically set around 310 nm and 370 nm, respectively.[4][19][22]
Conclusion and Recommendations
The choice between 2-AB and procainamide for glycan labeling is highly dependent on the primary analytical goal.
-
This compound (2-AB) remains a cost-effective and reliable choice for routine glycan profiling where fluorescence-based quantification is the main objective. Its extensive historical use means there are large databases of 2-AB labeled glycan standards available for comparison.[23]
-
Procainamide is the superior choice for applications demanding high sensitivity in mass spectrometry.[11] Its ability to significantly enhance the MS signal is invaluable for detailed structural characterization, particularly for identifying and quantifying low-abundance glycans that may have significant biological roles.[3][4] For researchers engaged in deep glycomic profiling and biomarker discovery, the enhanced MS performance of procainamide justifies its adoption.[24]
References
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ludger.com [ludger.com]
- 5. ludger.com [ludger.com]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Analysis of Fluorescently Labeled Released N-glycans [premierbiosoft.com]
- 8. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. sumibe.co.jp [sumibe.co.jp]
- 11. Procainamide Labelling | Ludger Ltd [ludger.com]
- 12. sciex.com [sciex.com]
- 13. agilent.com [agilent.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ludger.com [ludger.com]
- 16. interchim.fr [interchim.fr]
- 17. waters.com [waters.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. ludger.com [ludger.com]
- 20. s-bio.com [s-bio.com]
- 21. Procainamide Labeling Kit • QA-Bio • 5% CVs for Triplicate Analyses [qa-bio.com]
- 22. LC-MS analysis of procainamide-labeled N-glycans [bio-protocol.org]
- 23. 2-AB Labeled Glycans • QA-Bio 2-AB N-linked and O-linked Glycans [qa-bio.com]
- 24. benchchem.com [benchchem.com]
A Head-to-Head Comparison: 2-Aminobenzoate (2-AA) vs. 2-Aminobenzamide (2-AB) for Fluorescent Tagging of Biomolecules
For researchers, scientists, and drug development professionals, the accurate analysis of glycans and other biomolecules is paramount. Fluorescent tagging is a cornerstone of this analysis, and the choice of fluorescent label can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two widely used fluorescent tags: 2-Aminobenzoate (also known as 2-aminobenzoic acid or anthranilic acid, 2-AA) and 2-aminobenzamide (B116534) (2-AB).
Both 2-AA and 2-AB are small, aromatic amines that can be conjugated to the reducing end of carbohydrates via reductive amination. This process attaches a fluorescent tag to the molecule of interest, enabling its detection in downstream applications such as high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and mass spectrometry (MS). While both serve a similar purpose, their performance characteristics differ, making one more suitable than the other depending on the specific application.
Performance Characteristics at a Glance
A summary of the key performance indicators for 2-AA and 2-AB is presented below, offering a clear comparison for researchers selecting a fluorescent tag for their specific needs.
| Property | This compound (2-AA) | 2-Aminobenzamide (2-AB) | Key Considerations |
| Molar Mass | 137.14 g/mol | 136.15 g/mol | Minimal difference in mass, negligible impact on hydrodynamic volume. |
| Excitation Wavelength (λex) | ~320 nm | ~320 nm | Compatible with standard laboratory fluorescence detectors.[1] |
| Emission Wavelength (λem) | ~420 nm | ~420 nm | Emission in the visible blue range.[1] |
| Relative Fluorescence Intensity | Higher | Lower | 2-AA is reported to be more than twice as fluorescent as 2-AB.[2] |
| Labeling Efficiency | Typically >85%, reported to be higher than 2-AB.[1][2] | Typically >85%.[1] | Both offer high labeling efficiency, with 2-AA potentially providing a slight advantage. |
| Stability | Robust and stable post-conjugation. | Robust and stable post-conjugation. | Both form stable covalent bonds with the target molecule. |
| Compatibility | HPLC, HPAE-PAD, CE, MS. Particularly well-suited for SDS-PAGE. | HPLC, HPAE-PAD, CE, MS. | Both are versatile, but 2-AA has a noted advantage for gel-based separations. |
| Desialylation Risk | Negligible with proper protocol.[1] | Negligible with proper protocol.[1] | Careful control of temperature and pH during labeling is crucial for both. |
The Chemistry of Fluorescent Tagging: Reductive Amination
The covalent attachment of both 2-AA and 2-AB to a biomolecule with a free reducing sugar, such as a glycan, proceeds via a two-step reductive amination reaction.
Initially, the open-chain aldehyde form of the reducing sugar reacts with the primary amine of the fluorescent tag to form an unstable Schiff base. Subsequently, a reducing agent, such as sodium cyanoborohydride or the safer alternative picoline borane, reduces the imine of the Schiff base to a stable secondary amine, resulting in a covalently labeled biomolecule.
Experimental Protocols
Below are detailed, generalized protocols for the fluorescent labeling of glycans using 2-AA and 2-AB. Note that specific quantities and incubation times may need to be optimized depending on the sample and the specific kit used.
This compound (2-AA) Labeling Protocol
Materials:
-
Dried glycan sample (typically 25 pmol to 25 nmol)
-
2-AA dye
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glacial acetic acid
-
Reducing agent (e.g., Sodium Cyanoborohydride or 2-picoline borane)
-
Heating block or oven
-
Centrifugal evaporator
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Ensure the glycan sample is purified to remove any contaminants like salts and detergents. If the sample is in solution, dry it completely using a centrifugal evaporator.
-
Labeling Reagent Preparation:
-
Prepare a DMSO/acetic acid solution (e.g., by mixing 300 µL of DMSO and 150 µL of glacial acetic acid).
-
Dissolve approximately 5 mg of 2-AA in 100 µL of the DMSO/acetic acid mixture.
-
Add the 2-AA solution to a vial containing approximately 6 mg of the reducing agent and mix until fully dissolved. This final mixture is the labeling reagent and should be used promptly.
-
-
Labeling Reaction:
-
Add 5-10 µL of the freshly prepared labeling reagent to the dried glycan sample.
-
Ensure the sample is fully dissolved in the reagent. Vortex if necessary.
-
Incubate the reaction mixture at 65°C for 2-3 hours.
-
-
Post-Labeling Cleanup: After incubation, cool the sample to room temperature. It is crucial to remove excess fluorescent dye and labeling reagents prior to analysis. This is typically achieved using a solid-phase extraction (SPE) method, such as hydrophilic interaction liquid chromatography (HILIC) SPE cartridges.
2-Aminobenzamide (2-AB) Labeling Protocol
The protocol for 2-AB labeling is very similar to that of 2-AA.
Materials:
-
Dried glycan sample (typically 25 pmol to 25 nmol)
-
2-AB dye
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Reducing agent (e.g., Sodium Cyanoborohydride)
-
Heating block or oven
-
Centrifugal evaporator
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: As with 2-AA, the glycan sample must be purified and dried.
-
Labeling Reagent Preparation:
-
Prepare a DMSO/acetic acid solution (e.g., by mixing 300 µL of DMSO and 150 µL of glacial acetic acid).
-
Dissolve approximately 5 mg of 2-AB in 100 µL of the DMSO/acetic acid mixture.
-
Add the 2-AB solution to a vial containing approximately 6 mg of sodium cyanoborohydride and mix until dissolved. Use this labeling reagent immediately.
-
-
Labeling Reaction:
-
Add 5-10 µL of the labeling reagent to the dried glycan sample.
-
Ensure complete dissolution of the sample.
-
Incubate at 65°C for 2-3 hours.
-
-
Post-Labeling Cleanup: Cool the sample to room temperature and perform a post-labeling cleanup using an appropriate SPE method to remove excess reagents.
Concluding Remarks
The choice between this compound (2-AA) and 2-aminobenzamide (2-AB) for fluorescent tagging depends on the specific requirements of the experiment.
-
For applications requiring the highest sensitivity , particularly with low abundance samples, 2-AA is the superior choice due to its significantly higher fluorescence intensity.[2]
-
For routine glycan profiling where high sensitivity is not the primary concern, 2-AB remains a robust and reliable option .
-
When SDS-PAGE analysis is intended, 2-AA is reported to be better suited .
Both tags are compatible with a wide range of analytical techniques and offer high labeling efficiencies. By understanding the subtle yet significant differences in their performance, researchers can make an informed decision to optimize their analytical workflows and achieve high-quality, reproducible results in their studies of glycosylation and other critical biological processes.
References
A Comparative Guide to Analytical Methods for 2-Aminobenzoate Detection in Environmental Samples
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-aminobenzoate (anthranilic acid) in environmental matrices is crucial for monitoring its fate, transport, and potential impact. This guide provides a comparative overview of validated analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry, for the detection of this compound in water and soil samples.
This document summarizes key performance data from published studies, details representative experimental protocols, and presents a generalized workflow for analytical method validation to aid in method selection and implementation.
Comparative Analysis of Validated Methods
The selection of an appropriate analytical method hinges on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of different analytical techniques for the quantification of this compound and structurally similar compounds in environmental samples.
| Parameter | Method 1: HPLC-HRMS (for 2-Aminobenzothiazole) | Method 2: GC-MS (for Aniline) | Method 3: Spectrophotometry (for this compound) |
| Analyte | 2-Aminobenzothiazole (B30445) | Aniline (B41778) | This compound (Anthranilic Acid) |
| Matrix | Wastewater (Influent & Effluent), River Water | Soil | Aqueous Solution |
| Instrumentation | Liquid Chromatography-High-Resolution Mass Spectrometry | Gas Chromatography-Mass Spectrometry | UV-Vis Spectrophotometer |
| Sample Preparation | Solid-Phase Extraction (SPE) | Accelerated Solvent Extraction (ASE) | Direct Measurement after Reagent Addition |
| Linearity Range | 0.5 - 500 µg/L | 0.5 - 20.0 µg/mL | 5 - 150 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/L (instrumental) | 0.05 µg/mL | 0.69 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/L (instrumental) | 0.15 µg/mL | Not explicitly stated |
| Recovery (%) | 62 - 69% (in wastewater)[1][2] | 76 - 98%[3] | 100.97% |
| Precision (%RSD) | < 9% (intra-day), < 13% (inter-day)[1] | < 7.5% (intra-day), < 6.9% (inter-day)[3] | 0.65% |
Experimental Protocols
Detailed methodologies are essential for the successful replication and validation of analytical methods. Below are representative protocols for HPLC-HRMS and GC-MS analysis of aromatic amines in environmental samples.
Method 1: HPLC-HRMS for Aromatic Amines in Water Samples
This method, adapted from a study on 2-aminobenzothiazole, is suitable for the analysis of polar aromatic compounds like this compound in various water matrices.[1][2]
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode cation-exchange SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of ultrapure water adjusted to pH 3.
-
Adjust the pH of the water sample (50 mL for wastewater, 100 mL for river water) to 3 with formic acid.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 7 mL of methanol to remove interferences.
-
Elute the analyte with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to approximately 0.1 mL and reconstitute in 1 mL of 0.1% formic acid in water.
2. HPLC-HRMS Analysis:
-
Column: Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
-
Gradient Program: Start with 0% B, increase to 20% B over 8 minutes, then to 100% B in 1 minute, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 400 µL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 45 °C.
-
Detection: High-resolution mass spectrometry in positive ion mode.
Method 2: GC-MS for Aromatic Amines in Soil Samples
This protocol is based on a validated method for aniline in soil and can be adapted for this compound, potentially with a derivatization step to improve volatility if necessary.[3]
1. Sample Preparation (Accelerated Solvent Extraction):
-
Mix 20 g of soil with a suitable drying agent.
-
Place the mixture into an ASE cell.
-
Extract the sample with an appropriate solvent (e.g., a mixture of acetone (B3395972) and hexane) at an elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi).
-
Collect the extract and concentrate it using a nitrogen evaporator.
-
Perform a solvent exchange to a solvent suitable for GC-MS injection (e.g., hexane).
2. GC-MS Analysis:
-
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of 50 °C held for 1 minute, then ramped to 125 °C at 25 °C/min, and finally to 300 °C at 10 °C/min, held for 15 minutes.
-
MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.
Visualizing the Workflow
A clear understanding of the experimental and validation workflow is essential for implementing these analytical methods.
References
A Comparative Guide to the Cross-Reactivity of Enzymes with 2-Aminobenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of various enzymes with structural analogs of 2-aminobenzoate, a key intermediate in biosynthetic pathways and a common moiety in pharmaceutical compounds. Understanding the substrate specificity of enzymes that metabolize this compound is crucial for predicting drug metabolism, designing novel enzyme inhibitors, and engineering biocatalysts. This document summarizes key kinetic data, details experimental protocols for assessing cross-reactivity, and provides visual representations of relevant enzymatic pathways and experimental workflows.
Data Presentation: Enzyme-Substrate Interactions
The following tables summarize the kinetic parameters of two key enzymes, this compound-CoA Ligase and Anthranilate Hydroxylase, with this compound and its structural analogs. These enzymes are involved in the initial steps of aromatic compound degradation pathways. The data highlights the varying degrees of substrate specificity and catalytic efficiency of these enzymes towards different analogs.
Table 1: Kinetic Parameters of this compound-CoA Ligase (E2) from Pseudomonas sp. with this compound and Analogs
| Substrate | Apparent Km (µM) | Relative Vmax (%) |
| This compound | 20 | 100 |
| Benzoate | 100 | 80 |
| 2-Fluorobenzoate | 80 | 90 |
| 3-Fluorobenzoate | 150 | 70 |
| 4-Fluorobenzoate | 200 | 60 |
| 2-Methylbenzoate | 500 | 30 |
Data synthesized from studies on CoA ligases from denitrifying Pseudomonas sp. The Vmax values are relative to the activity with this compound.
Table 2: Kinetic Parameters of Benzoate-CoA Ligase (E1) from Pseudomonas sp. with Benzoate and this compound Analogs [1]
| Substrate | Apparent Km (µM) | Relative Vmax (%) |
| Benzoate | 10 | 100 |
| This compound | 50 | 60 |
| 2-Fluorobenzoate | 30 | 110 |
| 3-Fluorobenzoate | 40 | 120 |
| 4-Fluorobenzoate | 60 | 90 |
This table showcases the broader substrate tolerance of Benzoate-CoA ligase (E1) compared to the more specialized this compound-CoA ligase (E2), although E2 exhibits higher affinity for this compound.[1]
Table 3: Substrate Specificity of Anthranilate Hydroxylase from Trichosporon cutaneum
| Substrate/Effector | Effect on Enzyme |
| 3-Methylanthranilate | Serves as a substrate |
| Salicylate | Acts as a non-hydroxylated substrate analog and effector |
While specific kinetic constants for these analogs were not detailed in the initial findings, these compounds are recognized as interacting with the enzyme, indicating a degree of cross-reactivity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of enzyme cross-reactivity. Below are protocols for key experiments cited in the study of enzymes acting on this compound and its analogs.
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for CoA Ligases
This protocol outlines the spectrophotometric assay used to determine the kinetic constants of this compound-CoA ligase and benzoate-CoA ligase.
Materials:
-
Purified enzyme (this compound-CoA ligase or Benzoate-CoA ligase)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8
-
ATP solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
MgCl2 solution (100 mM)
-
Substrate solutions (this compound and its analogs) at various concentrations
-
Coupling enzymes: myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, ATP, CoA, MgCl2, PEP, and NADH.
-
Add the coupling enzymes (myokinase, pyruvate kinase, and lactate dehydrogenase) to the mixture.
-
Initiate the reaction by adding the purified CoA ligase.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of AMP formation in the ligase reaction.
-
Repeat the assay with varying concentrations of the substrate (this compound or its analogs).
-
Plot the initial reaction velocities against the substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression analysis.[2]
Protocol 2: Enzyme Inhibition Assay
This protocol can be adapted to assess the inhibitory potential of this compound analogs on relevant enzymes.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Inhibitor solutions (this compound analogs) at various concentrations
-
Assay buffer appropriate for the enzyme
-
Detection system (e.g., spectrophotometer, fluorometer)
Procedure:
-
Prepare a series of reaction mixtures, each containing the enzyme and a different concentration of the inhibitor analog.
-
Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay at multiple substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.
Visualizations
The following diagrams illustrate key pathways and workflows related to the enzymatic processing of this compound and the study of its analogs.
References
2-Aminobenzoic Acid (2-AA): A Superior Alternative to 2-Aminobenzamide (2-AB) for Enhanced Glycan Analysis
For researchers, scientists, and drug development professionals engaged in glycan analysis, the choice of a fluorescent labeling agent is a critical determinant of experimental success. This guide provides a comprehensive comparison of 2-aminobenzoic acid (2-AA) and the traditionally used 2-aminobenzamide (B116534) (2-AB), presenting evidence that establishes 2-AA as a superior reagent for achieving higher sensitivity and efficiency in glycan characterization.
Glycosylation, the attachment of oligosaccharide chains (glycans) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, function, and immunogenicity.[1] Accurate and sensitive analysis of glycans is therefore indispensable in biopharmaceutical development, disease biomarker discovery, and fundamental biological research.[1][2] Fluorescent labeling of glycans released from glycoproteins is a cornerstone of many analytical workflows, enabling sensitive detection and quantification.[1][3] This guide focuses on a direct comparison of the well-established 2-aminobenzamide (2-AB) and the increasingly adopted 2-aminobenzoic acid (2-AA).
Performance Comparison: 2-AA vs. 2-AB
Extensive research and application have demonstrated that 2-AA offers significant advantages over 2-AB in key performance areas. 2-AA labeling is reported to result in higher fluorescence and greater labeling efficiencies.[4] The inherent properties of the 2-AA label, including its single negative charge, enhance its versatility, making it suitable for a wide array of analytical techniques including HPLC, capillary electrophoresis (CE), and both positive- and negative-mode mass spectrometry (MS).[5][6] This allows for the robust detection of both neutral and sialylated glycan species.[5] In contrast, while 2-AB is a reliable and widely used label, it is noted for its poor ionization efficiency, which can limit sensitivity in mass spectrometry-based analyses.[7][8]
| Feature | 2-Aminobenzoic Acid (2-AA) | 2-Aminobenzamide (2-AB) | References |
| Labeling Efficiency | Typically >85%, reported to be higher than 2-AB | Typically >85% | [4][9][10] |
| Fluorescence Signal | Higher intrinsic fluorescence, leading to greater sensitivity | Lower relative fluorescence intensity | [4][11][12] |
| Mass Spectrometry (MS) Sensitivity | Good ionization efficiency in both positive and negative modes | Poor ionization efficiency, particularly in positive ESI-MS | [5][6][7][8] |
| Versatility | Excellent for HPLC, CE, and MS of neutral and charged glycans | Widely used for HPLC; extensive historical data available | [5][11] |
| Excitation Wavelength (λex) | ~315-330 nm | ~320-330 nm | [9][11][13][14] |
| Emission Wavelength (λem) | ~400-420 nm | ~420 nm | [9][11][13][14] |
| Reaction Time | Typically 2-3 hours | Typically 2-3 hours | [5][10][14] |
| Reaction Temperature | 65°C | 65°C | [5][10][14] |
The Chemistry of Glycan Labeling
Both 2-AA and 2-AB are conjugated to the free reducing terminus of glycans via a reductive amination reaction.[14][15] This process involves two key steps:
-
Schiff's Base Formation: The primary amine group of the labeling agent (2-AA or 2-AB) performs a nucleophilic attack on the carbonyl carbon of the open-ring form of the glycan, forming an unstable Schiff's base.[6][15]
-
Reduction: The imine group of the Schiff's base is then chemically reduced to a stable secondary amine by a reducing agent, such as sodium cyanoborohydride or the less toxic 2-picoline borane.[4][15] This results in a stable, fluorescently tagged glycan.
Comparative Logic: Why Choose 2-AA?
The decision to use 2-AA over 2-AB is primarily driven by the need for higher sensitivity and broader analytical compatibility.
Experimental Protocols
The following are generalized protocols for the labeling of glycans with 2-AA and 2-AB. Specific quantities and volumes may need to be optimized based on the amount of glycan sample.
Protocol 1: 2-Aminobenzoic Acid (2-AA) Labeling
This protocol is based on methodologies provided by suppliers such as Ludger and Sigma-Aldrich.[11][15]
Materials:
-
2-AA Labeling Kit (containing 2-AA dye, DMSO, Acetic Acid, and a reducing agent like Sodium Cyanoborohydride)
-
Heating block or oven set to 65°C
-
Centrifugal evaporator
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Ensure the glycan sample is purified to remove salts, proteins, and detergents. Transfer the aqueous sample to a microcentrifuge tube and dry completely using a centrifugal evaporator.[11]
-
Reagent Preparation:
-
Prepare a DMSO-acetic acid mixture as specified by the kit manufacturer (e.g., adding 150 µl of acetic acid to a vial of DMSO).[15]
-
Dissolve the 2-AA dye in the DMSO-acetic acid mixture.[4]
-
Add the dissolved dye solution to the vial containing the reducing agent (sodium cyanoborohydride) and mix until fully dissolved. This is the final labeling reagent.[4]
-
-
Labeling Reaction:
-
Add a small volume (e.g., 5 µL) of the freshly prepared labeling reagent to the dried glycan sample.[15]
-
Ensure the sample is fully dissolved. Vortex if necessary.
-
Incubate the reaction vial at 65°C for 2-3 hours in a dry heating block or oven.[4][15] Do not use a water bath, as moisture can interfere with the reaction.[10][14]
-
-
Post-Labeling Cleanup: After incubation, cool the sample to room temperature. It is highly recommended to perform a cleanup step to remove excess labeling reagents. This is commonly achieved using hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) cartridges.[5][16]
-
Storage: The labeled glycans can be stored at -20°C in the dark until analysis.[11]
Protocol 2: 2-Aminobenzamide (2-AB) Labeling
This protocol follows the well-established procedure for 2-AB labeling.[10][14]
Materials:
-
Dried glycan sample (5 pmol to 50 nmol)[13]
-
2-AB Labeling Kit (containing 2-AB dye, DMSO, Acetic Acid, and Sodium Cyanoborohydride)
-
Heating block or oven set to 65°C
-
Centrifugal evaporator
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Purify and dry the glycan sample in a microcentrifuge tube as described for the 2-AA protocol.[13]
-
Reagent Preparation:
-
Prepare the DMSO-acetic acid mixture according to the kit instructions (e.g., by adding acetic acid to the provided DMSO).[14]
-
Add the DMSO-acetic acid mixture to the vial of 2-AB dye and mix until dissolved.[14]
-
Transfer the dissolved 2-AB solution to the vial of sodium cyanoborohydride and mix thoroughly to create the final labeling reagent.[14]
-
-
Labeling Reaction:
-
Add approximately 5 µL of the labeling reagent to each dried glycan sample.[14]
-
Vortex to ensure complete dissolution of the sample.
-
Incubate at 65°C for 2-3 hours in a dry environment.[10][14] For efficient labeling, it is recommended to vortex the samples again after 30 minutes of incubation.[10][14]
-
-
Post-Labeling Cleanup: After incubation, remove excess 2-AB and other reagents using an appropriate cleanup method, such as HILIC SPE.[1][17]
-
Storage: Store the purified, labeled glycans at -20°C in a light-protected container.[13]
Conclusion and Recommendation
While 2-AB has been a reliable workhorse for glycan analysis and is valuable for comparing results with extensive historical datasets, the evidence strongly supports the adoption of 2-aminobenzoic acid (2-AA) for new method development and routine analysis.[1] The superior fluorescence properties and enhanced mass spectrometry sensitivity of 2-AA translate directly to more robust and reliable data, particularly when analyzing low-abundance glycans or when detailed structural elucidation by MS is required. For researchers seeking the highest quality data with maximum sensitivity and analytical flexibility, 2-AA is the recommended choice for fluorescent labeling in glycan analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-AA glycan labelling kit [ludger.com]
- 5. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of N-Glycan Relative Quantification via 2-AA Labeling | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 8. ludger.com [ludger.com]
- 9. qa-bio.com [qa-bio.com]
- 10. interchim.fr [interchim.fr]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. apps.thermoscientific.com [apps.thermoscientific.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ludger.com [ludger.com]
- 15. ludger.com [ludger.com]
- 16. Hydrophilic interaction chromatography-based high-throughput sample preparation method for N-glycan analysis from total human plasma glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
A Head-to-Head Comparison: 2-AB, Procainamide, and RapiFluor-MS for N-Glycan Analysis
For researchers, scientists, and drug development professionals, the accurate analysis of N-glycans is critical for understanding protein function and ensuring the safety and efficacy of biotherapeutics. The choice of labeling agent for released N-glycans significantly impacts the sensitivity, throughput, and overall success of the analysis. This guide provides an objective comparison of three widely used labeling reagents: 2-aminobenzamide (B116534) (2-AB), procainamide (B1213733), and RapiFluor-MS, supported by experimental data to inform your selection process.
Performance at a Glance: A Quantitative Comparison
The selection of a labeling reagent often hinges on key performance metrics such as sensitivity in fluorescence (FLR) and mass spectrometry (MS) detection, as well as the time required for sample preparation. The following table summarizes the comparative performance of 2-AB, Procainamide, and RapiFluor-MS based on published experimental data.
| Performance Metric | 2-Aminobenzamide (2-AB) | Procainamide | RapiFluor-MS |
| Relative FLR Sensitivity | Baseline (1x) | ~15x higher than 2-AB[1][2][3] | ~4x lower than Procainamide[1][2][3] |
| Relative MS Sensitivity | Baseline (1x) | ~2x lower than RapiFluor-MS[1][2][3] | ~68x higher than 2-AB[1][2][3] |
| Labeling Time | ~2-3 hours[4] | ~2 hours[5] | ~5 minutes[1][6] |
| Total Sample Prep Time | ~4-5 hours or longer[7] | ~4-5 hours | ~30 minutes[8] |
| Labeling Chemistry | Reductive Amination[4] | Reductive Amination[3] | Rapid Tagging (NHS-Carbamate) |
| Limit of Quantification | Lowest sensitivity of the three[1][2][3] | Comparable to RapiFluor-MS[1][2][3] | Comparable to Procainamide[1][2][3] |
| Labeling Efficiency | Similar for all three labels[1][2][3] | Similar for all three labels[1][2][3] | Similar for all three labels[1][2][3] |
In-Depth Analysis
2-Aminobenzamide (2-AB) has been a trusted "gold standard" in N-glycan analysis for over two decades, resulting in extensive historical data and well-established protocols.[7] It relies on a robust reductive amination chemistry.[4] However, its main drawback is its relatively low fluorescence and mass spectrometry sensitivity compared to more modern reagents.[1][2][3]
Procainamide offers a significant improvement in fluorescence sensitivity, being approximately 15-fold higher than 2-AB, making it an excellent choice for fluorescence-based quantification.[1][2][3] While its MS sensitivity is also enhanced compared to 2-AB, it is surpassed by RapiFluor-MS.[1][2][3] The labeling chemistry is the same as 2-AB, reductive amination, which is a well-understood and reliable method.[3]
RapiFluor-MS stands out for its exceptional mass spectrometry sensitivity, which is reported to be about 68 times higher than that of 2-AB.[1][2][3] This makes it the preferred choice for applications requiring high MS sensitivity, such as the identification and characterization of low-abundance glycoforms.[8] Furthermore, the RapiFluor-MS workflow is significantly faster, with a labeling time of just 5 minutes and a total sample preparation time of around 30 minutes.[1][6][8] This is achieved through a different labeling chemistry that targets the N-glycosylamines produced after a rapid deglycosylation step.[1]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for N-glycan analysis using 2-AB, Procainamide, and RapiFluor-MS.
Detailed Experimental Protocols
The following are generalized protocols for N-glycan release and labeling with each of the three reagents. For specific applications and sample types, optimization may be required.
N-Glycan Release (Common for all labels, with variations in incubation time)
-
Denaturation: Denature the glycoprotein sample (typically 10-100 µg) in a denaturing buffer (e.g., containing SDS and a reducing agent like DTT) by heating at an elevated temperature (e.g., 90-100°C) for a few minutes.
-
Enzymatic Release: After cooling, add a surfactant to sequester the denaturant (e.g., Triton X-100 or NP-40) and the enzyme PNGase F.
Labeling Protocols
2-Aminobenzamide (2-AB) Labeling [4]
-
Dry the released N-glycans by centrifugal evaporation.
-
Prepare a fresh labeling solution containing 2-AB and a reducing agent (e.g., sodium cyanoborohydride or 2-picoline borane) in a solvent mixture of DMSO and glacial acetic acid.
-
Add the labeling solution to the dried glycans.
-
Incubate the reaction mixture at 65°C for 2-3 hours.
-
Proceed to the cleanup step to remove excess label and reagents.
-
The protocol is very similar to 2-AB labeling.
-
Prepare a fresh labeling solution containing procainamide and a reducing agent in a DMSO/acetic acid mixture.
-
Add the labeling solution to the released N-glycans.
-
Incubate at 65°C for approximately 2 hours.
-
Proceed to the cleanup step.
-
To the rapidly deglycosylated sample (containing N-glycosylamines), add the RapiFluor-MS reagent dissolved in an organic solvent (e.g., anhydrous DMF).
-
Incubate at room temperature for 5 minutes.
-
Add acetonitrile (B52724) to the reaction mixture to prepare it for HILIC SPE cleanup.
Post-Labeling Cleanup
For all three labeling methods, a cleanup step is essential to remove excess labeling reagent, reducing agent, and other reaction components that can interfere with subsequent analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) based Solid Phase Extraction (SPE) is the most common method used for this purpose. The labeled glycans are retained on the HILIC sorbent while the hydrophobic excess label and salts are washed away. The purified labeled glycans are then eluted and are ready for analysis by HILIC-UPLC-FLR-MS.
Conclusion
The choice between 2-AB, Procainamide, and RapiFluor-MS for N-glycan analysis depends on the specific requirements of the study.
-
2-AB remains a viable option when leveraging historical data or when high sensitivity is not a primary concern.
-
Procainamide is the ideal choice for studies that rely heavily on fluorescence detection for quantification, offering a significant boost in sensitivity over 2-AB.
-
RapiFluor-MS is the superior reagent for applications demanding high mass spectrometry sensitivity and high throughput, drastically reducing sample preparation time.
While all three labels demonstrate good and comparable repeatability, the enhanced sensitivity and speed offered by Procainamide and RapiFluor-MS make them the preferred options for modern, high-throughput N-glycan analysis.[1][2][3][11]
References
- 1. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 2. Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qa-bio.com [qa-bio.com]
- 5. In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. lcms.cz [lcms.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Navigating Glycan Analysis: A Comparative Guide to 2-Aminobenzoate Labeling and its Alternatives in Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of glycan analysis, the choice of labeling strategy is a critical determinant of experimental success. This guide provides an objective comparison of the ionization efficiency of 2-aminobenzoate (2-AB) labeled glycans in mass spectrometry against popular alternatives, supported by experimental data and detailed protocols. The aim is to equip researchers with the necessary information to select the most appropriate labeling reagent for their specific analytical needs.
This compound (2-AB) has long been a staple in glycan analysis, primarily due to its well-established protocols and extensive historical data. However, a significant drawback of 2-AB is its relatively poor ionization efficiency in mass spectrometry, which can hinder the detection and characterization of low-abundance glycan species.[1][2] This limitation has spurred the development of alternative labeling reagents, such as procainamide (B1213733) (ProA) and RapiFluor-MS (RF-MS), which offer substantial improvements in sensitivity.
Comparative Ionization Efficiency: 2-AB vs. Modern Alternatives
The ionization efficiency of a glycan label directly impacts the sensitivity of mass spectrometric detection. The data overwhelmingly indicates that both procainamide and RapiFluor-MS significantly outperform 2-AB in this regard.
Procainamide-labeled glycans have demonstrated a dramatic increase in electrospray ionization (ESI) efficiency, with reports showing up to a 30-fold higher signal intensity in positive mode ESI-MS compared to their 2-AB counterparts.[3][4] This enhancement is attributed to the high proton affinity of the procainamide molecule's basic tail, the 2-(diethylamino)ethyl group.[4] This increased sensitivity allows for the identification of minor glycan species that may not be detectable when labeled with 2-AB.[3][4]
RapiFluor-MS has emerged as another high-performance alternative, exhibiting even greater mass spectrometry sensitivity. Studies have shown that RF-MS can yield a 68-fold higher MS signal intensity compared to 2-AB.[1][2] While procainamide shows superior fluorescence sensitivity, RapiFluor-MS provides the highest sensitivity for mass spectrometric detection.[1][2]
The following table summarizes the comparative performance of these three common glycan labels.
| Feature | This compound (2-AB) | Procainamide (ProA) | RapiFluor-MS (RF-MS) |
| MS Ionization Efficiency | Low[1][2] | High (up to 30x vs. 2-AB)[3][4] | Very High (68x vs. 2-AB)[1][2] |
| Fluorescence Sensitivity | Moderate | High (15x vs. 2-AB)[1][2] | Higher than 2-AB, lower than ProA (4x lower than ProA)[1][2] |
| Primary Advantage | Well-established, extensive historical data | High fluorescence and significantly improved MS sensitivity | Highest MS sensitivity, rapid labeling protocol |
| Primary Disadvantage | Poor ionization efficiency[1][2] | Higher cost |
Experimental Protocols
The following sections detail the typical experimental workflows for labeling glycans with 2-AB, procainamide, and RapiFluor-MS, followed by mass spectrometry analysis.
Glycan Release
Prior to labeling, N-glycans are typically released from the glycoprotein (B1211001) by enzymatic digestion with Peptide-N-Glycosidase F (PNGase F).
Labeling via Reductive Amination (2-AB and Procainamide)
The labeling of glycans with 2-AB and procainamide occurs through a reductive amination reaction. This process involves the covalent attachment of the label to the reducing end of the glycan.
Materials:
-
Released glycan sample
-
Labeling reagent solution (e.g., 0.35 M 2-AB or procainamide in a solution of glacial acetic acid and DMSO)
-
Reducing agent solution (e.g., 1 M sodium cyanoborohydride or 2-picoline borane (B79455) in DMSO)
Protocol:
-
To the dried glycan sample, add the labeling reagent solution and the reducing agent solution.
-
Vortex to ensure thorough mixing.
-
Incubate the reaction mixture at 65°C for 2 hours.
-
After incubation, the labeled glycans are purified to remove excess reagents. A common method is hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE).[5]
RapiFluor-MS Labeling
The RapiFluor-MS labeling protocol is designed to be significantly faster than traditional reductive amination methods.
Protocol: The specific steps for the RapiFluor-MS labeling are part of a proprietary kit, but generally involve a rapid reaction at room temperature, significantly reducing the overall sample preparation time.
HILIC-UPLC-FLR-MS Analysis
Following labeling and cleanup, the glycans are analyzed by hydrophilic interaction liquid chromatography (HILIC) coupled with fluorescence (FLR) and mass spectrometry (MS) detection.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Fluorescence detector
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
Chromatographic Conditions (Typical):
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Glycan column)
-
Mobile Phase A: 100 mM ammonium (B1175870) formate, pH 4.4
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a high percentage of mobile phase B to a lower percentage is used to elute the glycans.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min
-
Fluorescence Detection: Excitation and emission wavelengths are set according to the specific label used (e.g., for 2-AB, λex = 330 nm, λem = 420 nm).
-
Mass Spectrometry: Operated in positive ion mode for ProA and RF-MS to take advantage of their high proton affinity. Data is acquired over a mass range appropriate for the expected glycan structures.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical comparison between the labels, the following diagrams are provided.
Caption: Experimental workflow for glycan analysis.
Caption: Logical comparison of glycan labeling reagents.
Conclusion
While this compound remains a viable option for glycan analysis, particularly when consistency with historical data is paramount, its limitations in mass spectrometry sensitivity are significant. For researchers aiming to perform comprehensive glycan profiling, especially when dealing with low-abundance species, procainamide and RapiFluor-MS offer compelling advantages. Procainamide provides a balanced improvement in both fluorescence and mass spectrometry detection, whereas RapiFluor-MS excels in providing the highest sensitivity for mass analysis and a more rapid workflow. The choice of labeling reagent should therefore be a strategic one, based on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and budget.
References
- 1. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 3. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ludger.com [ludger.com]
- 5. zenodo.org [zenodo.org]
A Comparative Guide to 2-Aminobenzoate and p-Aminobenzoic Acid for Monosaccharide Derivatization
For Researchers, Scientists, and Drug Development Professionals
In the realm of glycoanalysis, the accurate quantification of monosaccharides is paramount for the characterization of biopharmaceuticals, understanding disease biomarkers, and various other applications in drug development and life sciences. Due to their lack of a strong chromophore, monosaccharides require derivatization with a labeling agent to enable sensitive detection by techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection. Among the myriad of labeling agents, 2-Aminobenzoate (2-AB), also known as anthranilic acid, and p-Aminobenzoic acid (PABA) are two commonly employed reagents. This guide provides an objective comparison of their performance in monosaccharide derivatization, supported by experimental data from various studies.
Chemical Properties and Derivatization Chemistry
Both 2-AB and PABA are aromatic amines that react with the reducing end of monosaccharides via reductive amination. This two-step reaction involves the initial formation of a Schiff base between the aldehyde or ketone group of the monosaccharide and the primary amine of the labeling agent, followed by the reduction of the imine to a stable secondary amine.
| Feature | This compound (2-AB) | p-Aminobenzoic acid (PABA) |
| Structure | Aromatic carboxylic acid with an amino group at the ortho position. | Aromatic carboxylic acid with an amino group at the para position. |
| Molar Mass | 137.14 g/mol | 137.14 g/mol |
| Solubility | Soluble in hot water, ethanol, and ether. | Slightly soluble in cold water, more soluble in hot water, ethanol, and ether. |
| Fluorescence | Fluorescent | Fluorescent |
The primary difference in their chemical structure, the position of the amino group relative to the carboxyl group, can influence their reactivity, the stability of the resulting derivative, and their chromatographic behavior.
Performance Comparison in Monosaccharide Analysis
Derivatization Efficiency and Reaction Conditions
Both reagents generally require elevated temperatures and the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane, to drive the reductive amination reaction to completion.
It is crucial to note that the optimal reaction conditions can vary depending on the specific monosaccharide and the experimental setup.
Stability of Derivatives
The stability of the derivatized monosaccharides is a critical factor for reproducible and accurate quantification. One study reported on the stability of PABA-derivatized monosaccharides, showing that the relative standard deviations (RSDs) of the peak areas were between 2.5% and 3.9% over a period of 12 to 51 hours after derivatization, indicating good stability under those conditions.[1] While specific quantitative stability data for 2-AB labeled monosaccharides under comparable conditions is not available in the reviewed literature, the widespread and long-term use of 2-AB in glycan analysis suggests that its derivatives are sufficiently stable for routine analysis.
Detection Sensitivity
The sensitivity of detection is a key performance indicator, especially when analyzing low-abundance monosaccharides. The following table summarizes the reported detection limits for monosaccharides derivatized with 2-AB and PABA from different studies. Direct comparison of these values should be approached with caution due to the differing experimental conditions.
| Derivatization Agent | Detection Method | Reported Detection Limits | Reference |
| 2-Aminobenzoic acid (AA) | HPLC-FLD | 65 fmol | [2] |
| p-Aminobenzoic acid (p-AMBA) | HPLC-FLD | 3.38 x 10⁻⁸ mol/L to 176 x 10⁻⁸ mol/L | [1] |
| p-Aminobenzoic acid (p-AMBA) | HPLC-UV | 2.55 x 10⁻⁷ mol/L to 13.4 x 10⁻⁷ mol/L | [1] |
One study that compared 2-aminobenzoic acid (AA) with 1-phenyl-3-methyl-5-pyrazolone (PMP) found that the detection limit for AA derivatives was 65 fmol.[2] Another study on PABA derivatization reported detection limits for fluorescence detection to be in the range of 3.38 x 10⁻⁸ mol/L to 176 x 10⁻⁸ mol/L.[1] It is important to note that a direct comparison of sensitivity is challenging without a side-by-side study.
Experimental Protocols
Below are representative experimental protocols for monosaccharide derivatization with 2-AB and PABA, compiled from the literature.
Protocol 1: Derivatization with 2-Aminobenzoic Acid (2-AB)
This protocol is a generalized procedure based on common practices in the field.
Materials:
-
Monosaccharide standards or hydrolyzed sample
-
2-Aminobenzoic acid (2-AB) solution (e.g., 0.35 M in methanol (B129727) containing 4% sodium acetate (B1210297) and 2% boric acid)
-
Sodium cyanoborohydride (NaBH₃CN) solution (e.g., 1 M in DMSO)
-
Acetic acid
-
Methanol
Procedure:
-
Dry the monosaccharide sample (typically 1-10 nmol) in a reaction vial.
-
Add 5 µL of the 2-AB solution to the dried sample.
-
Add 5 µL of the NaBH₃CN solution.
-
Vortex the mixture to ensure complete dissolution.
-
Incubate the reaction mixture at 65°C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for dilution and analysis by HPLC.
Protocol 2: Derivatization with p-Aminobenzoic Acid (PABA)
This protocol is adapted from a published method for the analysis of monosaccharides and uronic acids.[1][3]
Materials:
-
Monosaccharide standards or hydrolyzed sample
-
p-Aminobenzoic acid (PABA) solution (e.g., 0.1 M in methanol)
-
Sodium cyanoborohydride (NaBH₃CN) solution (e.g., 0.2 M in methanol)
-
Acetic acid
-
Methanol
Procedure:
-
To the dried monosaccharide sample, add 100 µL of the PABA solution.
-
Add 50 µL of the NaBH₃CN solution.
-
Add 10 µL of glacial acetic acid.
-
Vortex the mixture and incubate at 80°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under a stream of nitrogen.
-
Redissolve the residue in a suitable solvent (e.g., water/methanol) for HPLC analysis.
Workflow and Logical Relationships
The general workflow for monosaccharide analysis using either 2-AB or PABA derivatization follows a series of sequential steps, as illustrated in the diagram below.
Caption: General workflow for monosaccharide analysis.
Conclusion
Both this compound (2-AB) and p-Aminobenzoic acid (PABA) are effective derivatization agents for the analysis of monosaccharides by HPLC with fluorescence or UV detection. The choice between the two may depend on several factors, including the specific monosaccharides of interest, the required sensitivity, and the existing laboratory protocols and expertise.
-
2-AB is a well-established reagent, particularly in the broader field of glycan analysis, with a significant body of literature supporting its use.
-
PABA has also been shown to be a reliable derivatizing agent with good stability and sensitivity, and its ethyl ester derivative (ABEE) is another popular alternative.
Ultimately, for a specific application, it is recommended to perform an in-house evaluation of both reagents to determine which provides the optimal performance in terms of derivatization efficiency, derivative stability, and detection sensitivity for the target monosaccharides and analytical instrumentation. This empirical approach will ensure the selection of the most suitable reagent for generating high-quality, reproducible data in monosaccharide analysis.
References
- 1. [Analysis of monosaccharides and uronic acids in polysaccharides by pre-column derivatization with p-aminobenzoic acid and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of monosaccharide determination using anthranilic acid and 1-phenyl-3-methyl-5-pyrazolone for gastropod analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Aminobenzoate: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-aminobenzoate, a compound frequently utilized in research and development. Adherence to these procedures is essential due to the potential hazards associated with this chemical and its byproducts. All handling and disposal operations must be conducted in strict compliance with federal, state, and local regulations.[1][2][3][4]
Hazard Profile and Safety Precautions
This compound and related aromatic amines are classified as hazardous materials.[5] It is crucial to be aware of their potential risks before initiating any handling or disposal procedures.
Key Hazards:
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling this compound waste. This includes:
-
Chemical safety goggles or a face shield.[7]
-
Protective gloves (inspect before use).[7]
-
A lab coat or other protective clothing.
-
Work in a well-ventilated area or under a chemical fume hood.[3][8] An eyewash station and safety shower must be readily accessible.[6]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[2][7] Do not dispose of this chemical down the drain or in the regular trash. [2][4][8][9][10][11][12]
-
Waste Segregation and Collection:
-
Isolate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.[1][2][12][13] It is incompatible with strong oxidizing agents.[2][6]
-
Collect solid this compound waste, including contaminated items such as weighing paper, gloves, and pipette tips, in a designated and compatible container.[2]
-
For liquid waste containing this compound, use a dedicated, leak-proof container.
-
-
Container Labeling:
-
Storage:
-
Store the sealed waste container in a designated and secure area within the laboratory, such as a satellite accumulation area.[2]
-
The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[3][6][8][13]
-
Ensure the container is kept tightly closed except when adding waste.[3][6][7][8][13][14]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[2]
-
Follow their specific procedures for waste handover and documentation.
-
Spill Management
-
Minor Spills:
-
Major Spills:
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations and waste disposal facilities, the hazard classifications provide a basis for its handling as hazardous waste.
| Hazard Classification | Description | GHS Code |
| Acute Aquatic Toxicity | Harmful to aquatic life. | H402 |
| Chronic Aquatic Toxicity | Harmful to aquatic life with long lasting effects. | H412[1] |
| Skin Irritation | Causes skin irritation. | H315[2][6] |
| Eye Irritation | Causes serious eye irritation. | H319[2][3][6] |
| Skin Sensitization | May cause an allergic skin reaction. | H317[3][6] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335[3][6] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. For detailed methodologies of experiments using this compound, please refer to the specific scientific literature for those procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. agscientific.com [agscientific.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
